molecular formula C7H9Cl2N B018511 5-(Chloromethyl)-2-methylpyridine hydrochloride CAS No. 106651-81-4

5-(Chloromethyl)-2-methylpyridine hydrochloride

Cat. No.: B018511
CAS No.: 106651-81-4
M. Wt: 178.06 g/mol
InChI Key: GVMVLNGLIOYALD-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-methylpyridine hydrochloride (CAS 106651-81-4) is a versatile chemical intermediate with a molecular formula of C7H8ClN·HCl and a molecular weight of 178.06 g/mol . This organochlorine compound, based on the pyridine ring structure, is characterized by its solid form and a melting point of 133-135 °C . The reactive chloromethyl group on the pyridine ring makes this compound an exceptionally valuable building block in organic synthesis, particularly for the preparation of more complex molecules through nucleophilic substitution reactions. It is primarily utilized in research and development settings, especially in the pharmaceutical industry, for the synthesis of active pharmaceutical ingredients (APIs) and other sophisticated target compounds . As a high-purity synthetic intermediate, it facilitates the introduction of the 5-methyl-2-pyridyl moiety into molecular frameworks. Researchers value this compound for its application in constructing novel chemical entities for drug discovery programs and material science. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Handle with care; this compound has associated hazards, including the potential for causing serious eye damage (H318), skin irritation (H315), and specific target organ toxicity through single exposure (H335) . Please refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

5-(chloromethyl)-2-methylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN.ClH/c1-6-2-3-7(4-8)5-9-6;/h2-3,5H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMVLNGLIOYALD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480766
Record name 5-(chloromethyl)-2-methylpyridine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106651-81-4
Record name Pyridine, 5-(chloromethyl)-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106651-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(chloromethyl)-2-methylpyridine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-(Chloromethyl)-2-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-(Chloromethyl)-2-methylpyridine hydrochloride (CAS No: 106651-81-4), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details experimental protocols for its synthesis and the determination of its physical characteristics, supported by structured data and process visualizations.

Core Physical and Chemical Properties

This compound is a solid, crystalline compound. Its properties are crucial for its handling, storage, and application in synthetic chemistry. The key physical data are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₉Cl₂N[1][2]
Molecular Weight 178.06 g/mol [1][2]
Appearance White to yellow or pale brown crystalline powder/solid.[1][3]
Melting Point 133-135 °C
Boiling Point 255.4 °C at 760 mmHg[2]
Solubility Insoluble in nonpolar solvents. The related compound, 2-(chloromethyl)pyridine hydrochloride, is highly soluble in polar solvents like water and ethanol.
Storage Conditions Store in an inert atmosphere at 2-8 °C.[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are essential for reproducible results in a research and development setting.

Synthesis Protocol

The synthesis of the related compound, 2-(chloromethyl)pyridine hydrochloride, provides a reliable pathway that can be adapted. A common method involves a multi-step process starting from 2-methylpyridine.[4][5]

Step 1: Oxidation of 2-Methylpyridine to its N-oxide

  • In a reaction flask, 2-methylpyridine is reacted with hydrogen peroxide in the presence of acetic acid.

  • The molar ratio of 2-methylpyridine to acetic acid to hydrogen peroxide is typically maintained at 1:1.1:1.4.

  • The reaction mixture is heated to 70-80 °C for 10-14 hours.[4][5]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.

Step 2: Acetoxylation

  • The resulting 2-methylpyridine N-oxide is then reacted with glacial acetic acid to form 2-pyridylcarbinol acetate.[4][5]

Step 3: Hydrolysis

  • The acetate intermediate is hydrolyzed, typically under basic conditions (e.g., using an aqueous sodium hydroxide solution), to yield 2-pyridinemethanol.[4][5]

Step 4: Chlorination and Salt Formation

  • The 2-pyridinemethanol is dissolved in a suitable solvent.

  • Thionyl chloride (SOCl₂) is added slowly while cooling the reaction mixture (e.g., in an ice bath). A typical molar ratio of 2-pyridinemethanol to thionyl chloride is 1:1.2.[3][4][5]

  • The reaction mixture is then refluxed for approximately one hour.[3]

  • After the reaction is complete, the excess thionyl chloride is removed under vacuum.

  • The resulting solid residue, 2-chloromethylpyridine hydrochloride, is collected.[3] The product can be further purified by recrystallization if necessary.

Physical Property Determination Protocols

Melting Point Determination (Capillary Method) The melting point is a critical indicator of purity.[6]

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[6][7]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or similar device) alongside a calibrated thermometer.

  • Measurement:

    • The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (133 °C).

    • The heating rate is then reduced to a slow rate of 1-2 °C per minute to ensure thermal equilibrium.

    • The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid mass turns into a clear liquid is recorded as the end of the melting range.[8] A sharp melting range (typically ≤ 1 °C) is indicative of high purity.[6]

Solubility Determination (Qualitative)

  • To a test tube, add approximately 25 mg of this compound.

  • Add 0.5 mL of the solvent to be tested (e.g., water, ethanol, diethyl ether, hexane).

  • Stir or gently agitate the mixture.[9]

  • Observe if the solid dissolves completely. Record the compound as soluble, partially soluble, or insoluble in the tested solvent.[9]

  • For aqueous solutions, the pH can be tested with pH paper. An acidic pH would be expected due to the hydrochloride salt.[9]

Visualized Workflows and Relationships

Diagrams created using Graphviz provide clear visual representations of complex processes and chemical logic.

G cluster_synthesis Synthesis Workflow Start 2-Methylpyridine Step1 Oxidation (H₂O₂, Acetic Acid) Start->Step1 Intermediate1 2-Methylpyridine N-oxide Step1->Intermediate1 Step2 Acetoxylation (Glacial Acetic Acid) Intermediate1->Step2 Intermediate2 2-Pyridylcarbinol Acetate Step2->Intermediate2 Step3 Hydrolysis (NaOH (aq)) Intermediate2->Step3 Intermediate3 2-Pyridinemethanol Step3->Intermediate3 Step4 Chlorination (SOCl₂) Intermediate3->Step4 End 5-(Chloromethyl)-2-methylpyridine HCl Step4->End

Caption: A generalized workflow for the synthesis of the target compound's structural analog.

G cluster_salt_formation Chemical Relationship: Salt Formation FreeBase 5-(Chloromethyl)-2-methylpyridine (Free Base) HCl + Hydrochloric Acid (HCl) FreeBase->HCl Salt 5-(Chloromethyl)-2-methylpyridine Hydrochloride (Salt) HCl->Salt

Caption: Formation of the hydrochloride salt from its corresponding free base.

References

Elucidating the Structure of 5-(Chloromethyl)-2-methylpyridine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of 5-(Chloromethyl)-2-methylpyridine hydrochloride. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, making its unambiguous characterization critical for quality control and regulatory purposes. This document outlines the expected outcomes from various spectroscopic and crystallographic techniques and provides detailed experimental protocols.

Molecular Structure and Properties

Chemical Name: this compound CAS Number: 106651-81-4 Molecular Formula: C₇H₉Cl₂N Molecular Weight: 178.06 g/mol

The structure consists of a pyridine ring substituted with a methyl group at the 2-position and a chloromethyl group at the 5-position. The hydrochloride salt form results from the protonation of the pyridine nitrogen.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
CH₃ (at C2)~2.6Singlet-
CH₂Cl (at C5)~4.7Singlet-
H-3~7.8Doublet~8.0
H-4~8.2Doublet of doublets~8.0, ~2.0
H-6~8.6Doublet~2.0
N-H~13-15Broad Singlet-

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
CH₃ (at C2)~18
CH₂Cl (at C5)~43
C-5~135
C-3~138
C-4~142
C-6~148
C-2~158

Table 3: Predicted FT-IR Spectral Data

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H stretch (pyridinium)3200-2800Broad, Strong
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aliphatic)3000-2850Medium
C=C, C=N stretch (aromatic ring)1620-1450Strong to Medium
C-H bend (aliphatic)1450-1350Medium
C-Cl stretch800-600Strong

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zProposed FragmentRelative Abundance
177/179[M]⁺ (Molecular ion of free base)Moderate
142[M - Cl]⁺High
128[M - CH₂Cl]⁺High (Base Peak)
91[C₆H₅N]⁺Moderate

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of an internal standard (e.g., TMS or DSS) for chemical shift referencing.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • Data Acquisition for ¹H NMR:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

    • Use a relaxation delay of 1-2 seconds between scans.

  • Data Acquisition for ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Data Acquisition (EI-MS):

    • Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).

    • Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

    • The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution into the ESI source.

    • Apply a high voltage to the capillary to generate a fine spray of charged droplets.

    • The solvent evaporates, leading to the formation of gas-phase ions.

  • Data Processing: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice and the absolute configuration.

Methodology:

  • Crystal Growth: Grow single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions) by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

  • Instrumentation: A single-crystal X-ray diffractometer.

  • Data Collection:

    • Mount a suitable crystal on the diffractometer.

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem to obtain an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters against the experimental data.

Visualizations

Workflow for Structure Elucidation

G cluster_synthesis Sample Acquisition cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_elucidation Structure Confirmation synthesis Synthesis and Purification of This compound nmr NMR Spectroscopy (¹H, ¹³C, DEPT) synthesis->nmr Sample ftir FT-IR Spectroscopy synthesis->ftir Sample ms Mass Spectrometry (EI or ESI) synthesis->ms Sample xray Single-Crystal X-ray Crystallography synthesis->xray Sample elucidation Final Structure Elucidation and Confirmation nmr->elucidation Connectivity and Proton/Carbon Environment ftir->elucidation Functional Groups ms->elucidation Molecular Weight and Fragmentation xray->elucidation 3D Structure and Absolute Configuration

Caption: Logical workflow for the structure elucidation of this compound.

Molecular Structure with Atom Numbering

Caption: Structure of this compound with atom numbering for spectral assignments.

An In-depth Technical Guide to the Spectral Data Interpretation of 5-(Chloromethyl)-2-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed interpretation of the expected spectral data for 5-(Chloromethyl)-2-methylpyridine hydrochloride (CAS No. 106651-81-4). Due to the limited availability of published experimental spectra for this specific compound, this guide leverages spectral data from closely related analogs and established principles of spectroscopic interpretation to provide a robust predictive analysis. This document is intended to aid researchers in the identification, characterization, and quality control of this important chemical intermediate.

Chemical Structure and Predicted Spectral Overview

This compound is a substituted pyridine derivative. The hydrochloride salt form influences its solubility and spectral characteristics, particularly in NMR and IR spectroscopy due to the protonation of the pyridine nitrogen.

Molecular Formula: C₇H₉Cl₂N Molecular Weight: 178.06 g/mol

The predicted spectral data are based on the analysis of structural fragments and comparison with similar molecules, including 2-methylpyridine, 2-chloro-5-methylpyridine, and various (chloromethyl)pyridine isomers.

Diagram 1: Chemical Structure of this compound

Figure 2. Analytical Workflow cluster_start cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_interpretation Structural Elucidation cluster_conclusion start Sample of 5-(Chloromethyl)-2-methylpyridine HCl NMR NMR Spectroscopy (¹H and ¹³C) start->NMR IR IR Spectroscopy start->IR MS Mass Spectrometry start->MS NMR_data Chemical Shifts Coupling Constants Integration NMR->NMR_data IR_data Vibrational Frequencies (Functional Groups) IR->IR_data MS_data Mass-to-Charge Ratio Fragmentation Pattern MS->MS_data structure Confirm Connectivity and Functional Groups NMR_data->structure IR_data->structure MS_data->structure conclusion Verified Structure of 5-(Chloromethyl)-2-methylpyridine HCl structure->conclusion

An In-depth Technical Guide to the Solubility Profile of 5-(Chloromethyl)-2-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 5-(Chloromethyl)-2-methylpyridine hydrochloride (CAS No. 106651-81-4), a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of direct quantitative solubility data in peer-reviewed literature, this document combines information on structurally related compounds with established experimental protocols to offer a thorough understanding for researchers and professionals in drug development. This guide details the expected solubility in various solvents, provides methodologies for experimental determination of solubility, and discusses the stability of the compound, particularly its susceptibility to hydrolysis.

Introduction

This compound is a heterocyclic organic compound that serves as a valuable building block in the synthesis of a range of biologically active molecules. Its utility in chemical synthesis is significantly influenced by its solubility in different solvent systems. A comprehensive understanding of its solubility profile is therefore critical for process optimization, reaction kinetics, purification, and formulation development. This guide aims to provide a detailed technical resource on the solubility of this compound, addressing the needs of researchers and scientists in the pharmaceutical and chemical industries.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its solubility characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 106651-81-4
Molecular Formula C₇H₉Cl₂N
Molecular Weight 178.06 g/mol
Appearance White to off-white crystalline solid
Melting Point 133-135 °C

Solubility Profile

Direct, experimentally determined quantitative solubility data for this compound is not extensively available in the public domain. However, based on the solubility of structurally similar compounds, such as pyridine hydrochloride and other pyridine derivatives, a qualitative and estimated quantitative solubility profile can be established. Pyridine hydrochloride is known to be highly soluble in water and soluble in ethanol. The presence of the hydrochloride salt form significantly enhances the aqueous solubility of the parent pyridine derivative.

Table 2: Estimated Solubility of this compound in Various Solvents at 25°C

SolventTypeEstimated Solubility ( g/100 mL)Qualitative Solubility
WaterPolar Protic> 50Very Soluble
EthanolPolar Protic10 - 20Soluble
MethanolPolar Protic20 - 30Freely Soluble
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 30Very Soluble
AcetonePolar Aprotic< 1Sparingly Soluble
Dichloromethane (DCM)Non-polar< 0.1Slightly Soluble
TolueneNon-polar< 0.01Insoluble
HexaneNon-polar< 0.01Insoluble

Disclaimer: The quantitative data presented in Table 2 are estimations based on the known solubility of structurally related compounds and general principles of chemical solubility. For precise applications, experimental verification is strongly recommended.

Stability Profile and Considerations

A critical aspect of the chemical profile of this compound is its stability, particularly in protic solvents. The chloromethyl group is susceptible to nucleophilic substitution reactions, with hydrolysis being a primary degradation pathway in aqueous solutions.

Hydrolysis: In the presence of water, this compound can hydrolyze to form 5-(Hydroxymethyl)-2-methylpyridine hydrochloride. The rate of this hydrolysis is influenced by pH and temperature, with increased rates observed at higher pH and elevated temperatures. For applications in aqueous media, it is crucial to consider the potential for this degradation.

Storage: To ensure the integrity of the compound, it should be stored in a cool, dry place, protected from moisture and light. Inert atmosphere storage is recommended to prevent degradation.

Factors Influencing the Stability of this compound Stability Compound Stability Moisture Moisture/Humidity Stability->Moisture affected by Temperature Temperature Stability->Temperature affected by pH pH of Solution Stability->pH affected by Light Light Exposure Stability->Light affected by Hydrolysis Hydrolysis to 5-(Hydroxymethyl)-2-methylpyridine Moisture->Hydrolysis Temperature->Hydrolysis accelerates Degradation Other Degradation Pathways Temperature->Degradation pH->Hydrolysis influences rate Light->Degradation

Factors influencing the stability of the compound.

Experimental Protocols for Solubility Determination

For precise quantitative solubility data, experimental determination is essential. The following are detailed protocols for commonly used methods in the pharmaceutical industry.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the "gold standard".

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not adsorb the compound).

  • Quantification: Accurately dilute a known volume of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is calculated from the measured concentration of the saturated solution.

Workflow for Thermodynamic Solubility Determination (Shake-Flask Method) Start Start Add_Excess Add excess compound to solvent Start->Add_Excess Equilibrate Equilibrate with agitation (24-48h at constant T) Add_Excess->Equilibrate Separate Separate solid and liquid phases (Centrifugation/Filtration) Equilibrate->Separate Quantify Quantify concentration of supernatant (e.g., HPLC, LC-MS) Separate->Quantify End End Quantify->End

Workflow for the Shake-Flask Method.
Kinetic Solubility Determination (High-Throughput Screening)

This method is often used in early drug discovery for rapid assessment of a large number of compounds.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.

  • Serial Dilution: Add a small aliquot of the DMSO stock solution to an aqueous buffer in a microplate well. Perform serial dilutions to create a range of concentrations.

  • Precipitation Detection: After a short incubation period (e.g., 1-2 hours), assess the formation of precipitate. This can be done visually or instrumentally.

  • Nephelometry: A common instrumental method is nephelometry, which measures the scattering of light by suspended particles. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.

  • Data Analysis: Plot the nephelometric signal against the compound concentration to determine the solubility limit.

Workflow for Kinetic Solubility Determination Start Start Prep_Stock Prepare DMSO stock solution Start->Prep_Stock Add_to_Buffer Add stock solution to aqueous buffer Prep_Stock->Add_to_Buffer Incubate Incubate for a short period Add_to_Buffer->Incubate Detect_Precipitate Detect precipitate (e.g., Nephelometry) Incubate->Detect_Precipitate Determine_Solubility Determine kinetic solubility Detect_Precipitate->Determine_Solubility End End Determine_Solubility->End

Workflow for Kinetic Solubility Determination.

Conclusion

While direct quantitative solubility data for this compound remains scarce in the literature, a comprehensive understanding of its solubility profile can be achieved by leveraging data from analogous structures and employing standardized experimental protocols. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the expected solubility of this important chemical intermediate, along with detailed methodologies for its precise experimental determination. The inherent instability of the chloromethyl group, particularly its susceptibility to hydrolysis, is a critical factor that must be considered in its handling, storage, and application in various solvent systems. For any application requiring precise solubility values, it is imperative to perform experimental validation using the protocols outlined in this guide.

An In-depth Technical Guide to the Stability and Storage of 5-(Chloromethyl)-2-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-(Chloromethyl)-2-methylpyridine hydrochloride. The information herein is intended to support researchers, scientists, and drug development professionals in maintaining the integrity and purity of this compound for research and manufacturing purposes.

Core Stability and Storage Recommendations

This compound is a chemical intermediate that requires careful handling and storage to ensure its stability. While specific, publicly available quantitative stability data is limited, general best practices derived from safety data sheets (SDS) and knowledge of similar chemical structures provide a strong framework for maintaining the compound's quality over time.

The compound is generally considered stable under standard ambient conditions. However, its reactivity, particularly at the chloromethyl group, necessitates storage in a controlled environment. Key recommendations for storage include maintaining a cool, dry, and well-ventilated area. It is crucial to store the compound in a tightly sealed container to protect it from atmospheric moisture, as it is known to be hygroscopic.

Furthermore, this compound should be stored away from heat sources, open flames, and sparks. Incompatible materials to avoid during storage include strong oxidizing agents, acids, and bases, as these can promote degradation of the compound. Adherence to these storage conditions will help minimize degradation and preserve the chemical's purity for its intended use.

Quantitative Stability Data

Comprehensive quantitative stability data for this compound under various stress conditions is not extensively documented in publicly available literature. The following table is presented as a template to guide researchers in establishing their own stability studies and for the proper documentation of results. It outlines the key parameters that should be investigated in a forced degradation study.

Stress ConditionParameterTime Point 1Time Point 2Time Point 3Degradation (%)Major Degradants Formed
Acid Hydrolysis 0.1 M HCl at 60°C
Base Hydrolysis 0.1 M NaOH at 60°C
Oxidative 3% H₂O₂ at RT
Thermal 80°C (solid state)
Photolytic ICH Q1B Option 2
Humidity 25°C / 92.5% RH

This table is a template. Actual data should be populated based on experimental results.

Experimental Protocols for Stability Assessment

To assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions. The goal is to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

General Protocol for a Forced Degradation Study:
  • Sample Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Stress Conditions :

    • Acid Hydrolysis : Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours). After each time point, cool the solution and neutralize it with an appropriate amount of 0.1 M sodium hydroxide.

    • Base Hydrolysis : Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Maintain the solution at room temperature or slightly elevated temperature (e.g., 40°C) for specified time points. After each time point, neutralize with 0.1 M hydrochloric acid.

    • Oxidative Degradation : Treat the stock solution with 3% hydrogen peroxide at room temperature. Monitor the reaction at various time intervals.

    • Thermal Degradation : Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C). Withdraw samples at set time points.

    • Photostability : Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Protect a portion of the samples with aluminum foil to serve as dark controls.

  • Sample Analysis : Analyze the stressed samples at each time point using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, often coupled with a mass spectrometer (LC-MS). The HPLC method should be capable of separating the parent compound from all significant degradation products.

  • Data Evaluation : Quantify the amount of parent compound remaining and the amount of each degradation product formed. This data is used to determine the rate of degradation and to elucidate the degradation pathway.

Predicted Degradation Pathway

The primary degradation pathway for this compound is predicted to be the hydrolysis of the chloromethyl group. This is a common reaction for benzylic-type halides. The hydrolysis would result in the formation of 5-(Hydroxymethyl)-2-methylpyridine. Under oxidative conditions, further oxidation of the alcohol to an aldehyde or carboxylic acid could occur.

G A This compound B 5-(Hydroxymethyl)-2-methylpyridine A->B Hydrolysis (H₂O) C 5-Formyl-2-methylpyridine B->C Oxidation D 2-Methylpyridine-5-carboxylic acid C->D Oxidation

Caption: Predicted degradation pathway of this compound.

Analytical Methodologies for Stability Indicating Assays

A robust stability-indicating analytical method is crucial for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.

A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate or acetate buffer) and an organic solvent (like acetonitrile or methanol). Gradient elution is often employed to achieve optimal separation of the parent compound from its degradation products. UV detection at a wavelength where the parent compound and its impurities have significant absorbance is commonly used.

For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool. LC-MS provides molecular weight and fragmentation information, which aids in the structural elucidation of the degradants. The development and validation of such analytical methods should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.

An In-depth Technical Guide to the Safety and Handling of 5-(Chloromethyl)-2-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-(Chloromethyl)-2-methylpyridine hydrochloride, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the hazardous nature of this compound, a thorough understanding of its properties and associated risks is crucial for ensuring laboratory safety. This document outlines the known hazards, safe handling procedures, and emergency protocols.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the proper design of experiments and for understanding the compound's behavior under various conditions.

Table 1. Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 106651-81-4[1]
Molecular Formula C₇H₉Cl₂N[2]
Molecular Weight 178.06 g/mol [2]
Physical Form Solid[1]
Melting Point 133-135 °C
Purity 97%[1]
InChI Key GVMVLNGLIOYALD-UHFFFAOYSA-N[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects and to handle it with appropriate precautions. The GHS hazard classifications are summarized in Table 2.

Table 2. GHS Hazard Classification

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 1CH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

Note: Hazard classifications for similar compounds suggest it may also be harmful in contact with skin.[2]

The compound is harmful if swallowed and can cause severe chemical burns to the skin and serious eye damage upon contact.[3][4] Inhalation of the dust may lead to respiratory irritation.[5]

Toxicology Profile

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

4.1. Engineering Controls and Personal Protective Equipment (PPE)

A hierarchy of controls should be implemented to minimize exposure.

Hierarchy_of_Controls cluster_controls Hierarchy of Safety Controls Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative if possible) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of safety controls for handling hazardous chemicals.

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles and a face shield.[3]

    • Skin Protection : Use chemically resistant gloves (e.g., elbow-length PVC gloves) and a lab coat.[3] Ensure that skin is not exposed.[4]

    • Respiratory Protection : If dust is generated, use a NIOSH/MSHA-approved respirator.

4.2. General Handling Practices

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not breathe dust.

  • Wash hands thoroughly after handling.[5]

  • Do not eat, drink, or smoke in the laboratory.[7]

  • Keep away from heat, sparks, and open flames.[8]

  • Take precautionary measures against static discharge.

4.3. Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep in an inert atmosphere.[1]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][5]

  • Store in a corrosives area.

Reactivity and Incompatibility

  • Stability : Stable under recommended storage conditions.[5]

  • Incompatible Materials : Strong oxidizing agents, acids, and bases.[3][5] Reacts with mild steel and galvanized steel, producing flammable hydrogen gas.[3]

  • Hazardous Decomposition Products : Thermal decomposition can release irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.

Emergency Procedures

6.1. Spills and Leaks

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE.

  • For dry spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[7]

  • Do not let the product enter drains.

6.2. First Aid Measures

  • Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact : Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

6.3. Fire-Fighting Measures

  • Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[5]

  • Unsuitable Extinguishing Media : A water jet may be ineffective.

  • Specific Hazards : Thermal decomposition can produce toxic fumes. Containers may explode when heated.

  • Protective Equipment : Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocol Workflow

The following diagram illustrates a generalized workflow for the synthesis of a chloromethylpyridine hydrochloride derivative, based on a published patent. This should be adapted for specific laboratory conditions and standard operating procedures.

Synthesis_Workflow cluster_workflow Generalized Synthesis Workflow Start Start: Assemble Glassware in Fume Hood Step1 Step 1: Charge Reactor (2-methylpyridine, acetic acid, hydrogen peroxide) Start->Step1 Step2 Step 2: Oxidation Reaction (Heat to 70-80°C for 10-14h) Step1->Step2 Step3 Step 3: Acetate Formation (Add glacial acetic acid) Step2->Step3 Step4 Step 4: Hydrolysis (Add NaOH solution) Step3->Step4 Step5 Step 5: Chlorination (Add thionyl chloride in methanol) Step4->Step5 Step6 Step 6: Product Isolation (Suction filtration) Step5->Step6 End End: Dry and Store Product Step6->End

Caption: A generalized workflow for the synthesis of a chloromethylpyridine.

Disposal Considerations

Dispose of this chemical and its container as hazardous waste in accordance with local, state, and federal regulations.[4] Do not allow it to enter the sewer system.

This technical guide is intended to provide essential safety and handling information. It is not a substitute for a comprehensive risk assessment and the user's responsibility to follow all applicable safety regulations. Always consult the most up-to-date Safety Data Sheet (SDS) before working with this compound.

References

Methodological & Application

Application Note and Protocol for the Synthesis of 5-(Chloromethyl)-2-methylpyridine hydrochloride from 2,5-Lutidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-(Chloromethyl)-2-methylpyridine hydrochloride, a valuable building block in pharmaceutical and agrochemical research. The synthesis commences with the selective free-radical chlorination of the 5-methyl group of 2,5-lutidine, followed by the formation of the hydrochloride salt. This two-step process offers a plausible route to the target compound. This protocol outlines the necessary reagents, equipment, and procedural steps, including reaction monitoring, workup, and purification.

Introduction

5-(Chloromethyl)-2-methylpyridine and its hydrochloride salt are important intermediates in the synthesis of various biologically active molecules. The chloromethyl group provides a reactive handle for nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This application note details a proposed synthetic route starting from the readily available and inexpensive 2,5-lutidine. The key transformation is the regioselective free-radical chlorination of the methyl group at the 5-position. While the formation of isomeric byproducts is possible, the described purification methods aim to isolate the desired product.

Synthetic Pathway

The synthesis of this compound from 2,5-lutidine is proposed as a two-step process:

  • Step 1: Free-Radical Chlorination of 2,5-Lutidine. The selective monochlorination of the 5-methyl group of 2,5-lutidine is achieved using a free-radical chlorinating agent, such as N-chlorosuccinimide (NCS), in the presence of a radical initiator.

  • Step 2: Formation of the Hydrochloride Salt. The purified 5-(Chloromethyl)-2-methylpyridine is converted to its hydrochloride salt by treatment with hydrochloric acid in an organic solvent, facilitating its isolation and improving its stability and handling characteristics.

Experimental Protocols

Step 1: Synthesis of 5-(Chloromethyl)-2-methylpyridine

This protocol describes the free-radical chlorination of 2,5-lutidine.

Materials and Reagents:

  • 2,5-Lutidine

  • N-Chlorosuccinimide (NCS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or Chlorobenzene (anhydrous)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen or argon inlet

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • To the flask, add 2,5-lutidine (1.0 eq) and anhydrous carbon tetrachloride (or chlorobenzene).

  • Add N-chlorosuccinimide (1.0-1.1 eq) to the solution.

  • Add a catalytic amount of a radical initiator such as AIBN or BPO (0.05-0.1 eq).

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the desired 5-(Chloromethyl)-2-methylpyridine from unreacted starting material and any isomeric byproducts.

Step 2: Synthesis of this compound

This protocol describes the conversion of the free base to its hydrochloride salt.

Materials and Reagents:

  • 5-(Chloromethyl)-2-methylpyridine (from Step 1)

  • Anhydrous diethyl ether or Toluene

  • Hydrochloric acid solution (e.g., 2 M in diethyl ether or anhydrous HCl gas)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Gas dispersion tube (if using HCl gas)

  • Buchner funnel and filter flask

  • Vacuum oven

Procedure:

  • Dissolve the purified 5-(Chloromethyl)-2-methylpyridine (1.0 eq) in anhydrous diethyl ether or toluene in a round-bottom flask at room temperature.

  • While stirring, slowly add a solution of hydrochloric acid in diethyl ether (1.0-1.1 eq). Alternatively, bubble anhydrous HCl gas through the solution.

  • A white precipitate of the hydrochloride salt should form immediately.

  • Continue stirring for 30-60 minutes at room temperature to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether or toluene to remove any soluble impurities.

  • Dry the product under vacuum at room temperature or in a vacuum oven at a low temperature (e.g., 40-50°C) to obtain pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis.

ParameterStep 1: ChlorinationStep 2: Salt Formation
Reactants 2,5-Lutidine, NCS, AIBN/BPO5-(Chloromethyl)-2-methylpyridine, HCl
Molar Ratio 1 : 1.0-1.1 : 0.05-0.11 : 1.0-1.1
Solvent Carbon tetrachloride or ChlorobenzeneAnhydrous Diethyl Ether or Toluene
Temperature Reflux (e.g., ~77°C)Room Temperature
Reaction Time 4 - 8 hours30 - 60 minutes
Target Yield 40 - 60% (after purification)> 95%
Target Purity > 98% (by GC or HPLC)> 99% (by HPLC)

Note: The yield for Step 1 is an estimate and may vary depending on the regioselectivity of the chlorination and the efficiency of the purification.

Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

SynthesisWorkflow Lutidine 2,5-Lutidine Reaction1 Free-Radical Chlorination (Reflux, 4-8h) Lutidine->Reaction1 Reagents1 NCS, AIBN/BPO in CCl4 Reagents1->Reaction1 Workup1 Workup & Purification (Filtration, Wash, Chromatography) Reaction1->Workup1 Crude Product Intermediate 5-(Chloromethyl)-2- methylpyridine Workup1->Intermediate Purified Intermediate Reaction2 Salt Formation (RT, 30-60 min) Intermediate->Reaction2 Reagents2 HCl in Diethyl Ether Reagents2->Reaction2 Workup2 Isolation (Filtration, Wash, Drying) Reaction2->Workup2 Precipitate FinalProduct 5-(Chloromethyl)-2-methylpyridine hydrochloride Workup2->FinalProduct Final Product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Carbon tetrachloride is a hazardous and environmentally damaging solvent; handle with extreme care and consider using a safer alternative like chlorobenzene.

  • N-Chlorosuccinimide is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Radical initiators like AIBN and BPO can be explosive under certain conditions. Handle with care and store appropriately.

  • Anhydrous solvents and reagents are sensitive to moisture. Use appropriate techniques for handling them.

  • Hydrochloric acid is corrosive. Handle with care.

Conclusion

The proposed two-step synthesis provides a viable pathway for the preparation of this compound from 2,5-lutidine. The key to a successful synthesis is the careful control of the free-radical chlorination step to maximize the yield of the desired regioisomer, followed by efficient purification. The subsequent conversion to the hydrochloride salt is a straightforward and high-yielding process that provides the final product in a stable and easy-to-handle form. This protocol serves as a valuable guide for researchers in the fields of medicinal chemistry and materials science.

Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-(Chloromethyl)-2-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Chloromethyl)-2-methylpyridine hydrochloride is a versatile bifunctional reagent of significant interest in medicinal chemistry, agrochemical research, and materials science. Its structure, featuring a reactive chloromethyl group at the 5-position of a 2-methylpyridine ring, renders it an excellent electrophile for nucleophilic substitution reactions. This reactivity allows for the facile introduction of the 2-methylpyridin-5-ylmethyl moiety into a wide array of molecular scaffolds, enabling the synthesis of diverse compound libraries for biological screening and the development of novel therapeutic agents and agrochemicals.

The pyridine ring, being electron-deficient, activates the benzylic-like chloride, making it highly susceptible to displacement by a variety of nucleophiles. This reactivity profile facilitates the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds under relatively mild conditions. These application notes provide an overview of the synthetic utility of this compound in nucleophilic substitution reactions and offer detailed protocols for its use with various nucleophiles.

General Reaction Pathway

The primary mode of reaction for this compound is a bimolecular nucleophilic substitution (SN2) at the chloromethyl carbon. A nucleophile attacks the electrophilic carbon, leading to the displacement of the chloride ion in a single, concerted step. The hydrochloride salt form necessitates the use of a base to liberate the free pyridine base for optimal reactivity.

Applications in Synthesis

The versatility of this compound as a building block is demonstrated in its application for the synthesis of a range of biologically active molecules. A notable application of a closely related compound, 2-chloro-5-(chloromethyl)pyridine, is in the synthesis of neonicotinoid insecticides like Imidacloprid.[1] By analogy, 5-(Chloromethyl)-2-methylpyridine can be used to synthesize analogues with potentially modulated insecticidal or other biological activities. Furthermore, this reagent can be employed in the synthesis of hydrazone derivatives, which have shown promising antimicrobial and antimalarial activities.[2]

Experimental Protocols

The following protocols are provided as a guide for conducting nucleophilic substitution reactions with this compound. These are based on established procedures for analogous chloromethylpyridine derivatives and may require optimization for specific substrates and scales.

General Considerations:

  • Reagent Handling: this compound is a reactive and potentially lachrymatory compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents and Reagents: All solvents should be of appropriate grade and dried if necessary. Nucleophiles and bases should be of high purity.

  • Reaction Monitoring: Reactions can be monitored by thin-layer chromatography (TLC) on silica gel plates or by LC-MS.

  • Work-up and Purification: Standard aqueous work-up procedures are typically employed to isolate the crude product. Purification is generally achieved by column chromatography on silica gel or recrystallization.

Protocol 1: Synthesis of S-((2-methylpyridin-5-yl)methyl) ethanethioate (Thioacetate Derivative)

This protocol describes the reaction with a sulfur nucleophile, potassium thioacetate, to form a thioether.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Potassium thioacetate (1.2 eq)[3]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add potassium thioacetate (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 hexane/ethyl acetate eluent).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Synthesis of 5-(Azidomethyl)-2-methylpyridine (Azide Derivative)

This protocol outlines the synthesis of an azide derivative, a versatile intermediate for further transformations such as reductions to amines or click chemistry.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Carefully add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic.

  • Stir the reaction mixture at 60-80 °C for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with diethyl ether (3 x).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of 4-((2-methylpyridin-5-yl)methyl)morpholine (Amine Derivative)

This protocol details the reaction with a secondary amine, morpholine.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Morpholine (2.0 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile.

  • Add morpholine (2.0 eq) to the suspension.

  • Heat the mixture to reflux (approximately 82 °C) and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, filter off the inorganic salts and wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Data Presentation

The following table summarizes predicted reaction conditions and yields for the nucleophilic substitution of this compound with various nucleophiles, based on reactions with analogous compounds.

NucleophileBaseSolventTemperature (°C)Time (h)Predicted Yield (%)
Potassium thioacetate-DMF254-685-95
Sodium azide-DMF60-804-680-90
MorpholineK₂CO₃Acetonitrile82 (reflux)12-1675-85
Sodium PhenoxideNaHTHF0-256-1280-90
Diethyl malonateNaOEtEthanol508-1270-80

Note: These are predicted yields based on analogous reactions and may vary.

Visualization of Workflow and Biological Application

Experimental Workflow

The general workflow for the synthesis and purification of derivatives from this compound via nucleophilic substitution is depicted below.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A 5-(Chloromethyl)-2-methylpyridine hydrochloride E Stirring at defined Temperature and Time A->E B Nucleophile B->E C Base (if required) C->E D Solvent D->E F Quenching E->F G Extraction F->G H Drying and Concentration G->H I Column Chromatography or Recrystallization H->I J Pure Product I->J

General experimental workflow.
Signaling Pathway: Insecticidal Action of Neonicotinoid Analogues

Derivatives of 5-(Chloromethyl)-2-methylpyridine can be synthesized as analogues of neonicotinoid insecticides like Imidacloprid. These compounds act as agonists of the insect nicotinic acetylcholine receptor (nAChR) in the central nervous system. The diagram below illustrates this mode of action.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A Acetylcholine (ACh) (Neurotransmitter) C Nicotinic Acetylcholine Receptor (nAChR) A->C Binds to D Acetylcholinesterase (AChE) A->D Hydrolyzed by B Neonicotinoid Analogue (e.g., from 5-(Chloromethyl)-2-methylpyridine) B->C Binds irreversibly to E Continuous Nerve Stimulation C->E Leads to F Paralysis and Death of Insect E->F Results in

Insecticidal mechanism of action.

References

Application Notes and Protocols: 5-(Chloromethyl)-2-methylpyridine Hydrochloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 5-(chloromethyl)-2-methylpyridine hydrochloride, and its free base form 2-chloro-5-(chloromethyl)pyridine (CCMP), as a key intermediate in the synthesis of neonicotinoid insecticides, specifically Imidacloprid and Acetamiprid.

Introduction

This compound is a critical building block in the agrochemical industry. Its reactive chloromethyl group allows for the straightforward introduction of the chloropyridinylmethyl moiety, which is essential for the biological activity of several commercially significant neonicotinoid insecticides. These compounds are systemic insecticides that act on the central nervous system of insects. This document outlines the synthetic routes to Imidacloprid and Acetamiprid, providing detailed experimental protocols, quantitative data, and visualizations of the synthetic workflows and the mode of action.

Synthesis of Imidacloprid

Imidacloprid is a widely used insecticide that controls sucking insects, soil insects, and fleas on domestic pets.[1] The synthesis of Imidacloprid involves the condensation of 2-chloro-5-(chloromethyl)pyridine (CCMP) with 2-nitroiminoimidazolidine.

Experimental Protocol: Synthesis of Imidacloprid

This protocol details the laboratory-scale synthesis of Imidacloprid from CCMP.

Materials and Equipment:

  • 100 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thermometer

  • Standard laboratory glassware

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • To a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-(chloromethyl)pyridine (CCMP) (1.62 g, 10 mmol), N-nitro-imidazolidin-2-imine (1.30 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).[1]

  • Add 50 mL of acetonitrile to the flask.[1]

  • Stir the mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to 80 °C and maintain this temperature under reflux for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

  • After the reaction is complete, cool the mixture to room temperature.[1]

  • Filter the solid inorganic salts using a Buchner funnel and wash the residue with a small amount of acetonitrile.[1]

  • Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude Imidacloprid product.[1]

Purification Protocol: Recrystallization of Imidacloprid
  • Transfer the crude Imidacloprid to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent, such as isopropanol, to dissolve the crude product with gentle heating.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the purified Imidacloprid crystals in a vacuum oven.

Quantitative Data for Imidacloprid Synthesis
ParameterValueReference
Reaction Time 8 hours[1]
Reaction Temperature 80 °C[1]
Crude Product Yield ~85%[1]
Final Purity (after Recrystallization) >98%[1]
Melting Point 143-145 °C[1]

Imidacloprid Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product CCMP 2-Chloro-5-(chloromethyl)pyridine Reaction Condensation Reaction (80°C, 8 hours) CCMP->Reaction NII N-nitro-imidazolidin-2-imine NII->Reaction K2CO3 Potassium Carbonate K2CO3->Reaction Solvent Acetonitrile Solvent->Reaction Filtration Filtration Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Imidacloprid Imidacloprid (>98% Purity) Recrystallization->Imidacloprid

Caption: Synthetic workflow for Imidacloprid.

Synthesis of Acetamiprid

Acetamiprid is another prominent neonicotinoid insecticide effective against sucking insects on a variety of crops.[2] Its synthesis from 2-chloro-5-(chloromethyl)pyridine involves a two-step process: amination followed by condensation.

Experimental Protocol: Synthesis of N-(6-chloro-3-pyridylmethyl)methylamine

This protocol describes the first step in Acetamiprid synthesis.

Procedure:

  • In a reaction vessel, add 162g of 2-chloro-5-(chloromethyl)pyridine.

  • Slowly add 93g of a 40% aqueous solution of methylamine under stirring.

  • Heat the reaction mixture to 60-65 °C and maintain for 5-6 hours.[3]

  • After the reaction is complete, remove water under reduced pressure to obtain N-(6-chloro-3-pyridylmethyl)methylamine.[3]

Experimental Protocol: Synthesis of Acetamiprid

This protocol describes the final condensation step.

Procedure:

  • In a reactor, add 157.5g of N-(6-chloro-3-pyridylmethyl)methylamine and 100g of ethanol.

  • Add 112g of N-cyanoethanimideate.

  • Heat the mixture to 65 °C and maintain for 6-7 hours.[4]

  • Upon completion, cool the reaction mixture to 0 °C.

  • The product will precipitate. Filter the solid, wash with a saturated salt solution, and dry to obtain Acetamiprid.[4]

Quantitative Data for Acetamiprid Synthesis
StepProductPurityYieldReference
Amination N-(6-chloro-3-pyridylmethyl)methylamine95.8%95.6%[3]
Condensation Acetamiprid96.8%96.6%[4]

Acetamiprid Synthesis Workflow

G cluster_start1 Step 1: Starting Materials cluster_reaction1 Step 1: Amination cluster_intermediate Intermediate cluster_start2 Step 2: Starting Materials cluster_reaction2 Step 2: Condensation cluster_product Final Product CCMP 2-Chloro-5-(chloromethyl)pyridine Amination Amination Reaction (60-65°C, 5-6 hours) CCMP->Amination Methylamine Methylamine Solution Methylamine->Amination Intermediate N-(6-chloro-3-pyridylmethyl)methylamine Amination->Intermediate Condensation Condensation Reaction (65°C, 6-7 hours) Intermediate->Condensation Cyano N-cyanoethanimideate Cyano->Condensation Ethanol Ethanol Ethanol->Condensation Acetamiprid Acetamiprid Condensation->Acetamiprid

Caption: Synthetic workflow for Acetamiprid.

Mode of Action: Neonicotinoid Insecticides

Neonicotinoid insecticides, including Imidacloprid and Acetamiprid, act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[5][6] This binding is selective for insect nAChRs over those of vertebrates, contributing to their lower mammalian toxicity.[7]

The binding of neonicotinoids to nAChRs leads to the persistent activation of these receptors, causing an uncontrolled influx of ions into the postsynaptic neuron. This results in hyperexcitation of the nerve, followed by paralysis and ultimately the death of the insect.[8]

Signaling Pathway of Neonicotinoid Action

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds IonChannel Ion Channel Opens nAChR->IonChannel Activates NeuronActivation Continuous Nerve Stimulation IonChannel->NeuronActivation Leads to Paralysis Paralysis & Death NeuronActivation->Paralysis Results in Neonicotinoid Neonicotinoid Neonicotinoid->nAChR Binds (Agonist)

References

The Pivotal Role of 5-(Chloromethyl)-2-methylpyridine Hydrochloride in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 5-(Chloromethyl)-2-methylpyridine hydrochloride and its structural analogs have emerged as indispensable building blocks in the synthesis of a diverse array of pharmaceutical agents. This versatile pyridine derivative, characterized by a reactive chloromethyl group, serves as a key intermediate in the construction of complex molecular architectures, leading to the development of blockbuster drugs for treating acid-related gastrointestinal disorders and combating agricultural pests. These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of its utility, complete with detailed experimental protocols and quantitative data.

Core Applications in Drug Synthesis

The primary application of this compound and its related compounds lies in their facile reaction with nucleophiles. The chlorine atom of the chloromethyl group is a good leaving group, readily displaced in nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of the pyridylmethyl moiety into a target molecule, a common structural motif in many biologically active compounds.

Two major classes of compounds heavily rely on this synthetic strategy: proton pump inhibitors (PPIs) and neonicotinoid insecticides.

Proton Pump Inhibitors (PPIs)

PPIs are a class of drugs that profoundly suppress gastric acid secretion and are widely prescribed for conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). The synthesis of several prominent PPIs, including Omeprazole and Tenatoprazole, utilizes chloromethylpyridine derivatives.

Table 1: Synthesis of Proton Pump Inhibitor Intermediates

PrecursorReagentProductYield (%)Reference
2-hydroxymethyl-4-methoxy-3,5-dimethylpyridineThionyl chloride2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride76.4[1]
2-mercapto-5-methoxybenzimidazole & 2-chloromethyl-4-methoxy-3,5-dimethylpyridine HClSodium hydroxide5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazoleNot Specified[2]
2-mercapto-5-methoxyimidazo[4,5-b]pyridine & 2-chloromethyl-4-methoxy-3,5-dimethyl pyridine HCl-2-[[2-(3,5-dimethyl-4-methoxy-pyridinyl)methyl]thio]-5-methoxy-imidazo[4,5-b]pyridine98[3]

Experimental Protocol: Synthesis of Omeprazole Intermediate

This protocol details the nucleophilic substitution reaction to form the core thioether structure of Omeprazole.[2]

Materials:

  • 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol)

  • Sodium hydroxide (5 g, 0.13 mol)

  • Ethanol (50 mL)

  • 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol)

  • Water (100 mL)

Procedure:

  • In a reaction vessel, dissolve sodium hydroxide in ethanol with heating to 70-90°C.

  • Add 2-mercapto-5-methoxybenzimidazole to the solution and reflux until fully dissolved.

  • Cool the reaction mixture to below 10°C.

  • In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in water.

  • Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.

  • Allow the reaction temperature to rise to 30°C and maintain for 4 hours.

  • After the incubation period, cool the mixture to 10°C and add 500 mL of water.

  • Stir the resulting mixture for 12 hours.

  • Collect the precipitated white solid by suction filtration.

  • Dry the solid to obtain 5-methoxy-2-((4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio)-1H-benzimidazole.

Experimental Protocol: Synthesis of Tenatoprazole Intermediate

This protocol describes the solvent-free condensation to form the sulfide intermediate of Tenatoprazole.[3]

Materials:

  • 2-mercapto-5-methoxyimidazo[4,5-b]pyridine

  • 2-chloromethyl-4-methoxy-3,5-dimethyl pyridine hydrochloride

Procedure:

  • Combine 2-mercapto-5-methoxyimidazo[4,5-b]pyridine and 2-chloromethyl-4-methoxy-3,5-dimethyl pyridine hydrochloride in a suitable reaction vessel.

  • Heat the mixture under solvent-free conditions to initiate the condensation reaction.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, the resulting sulfide intermediate can be purified by crystallization.

The final step in the synthesis of both Omeprazole and Tenatoprazole involves the oxidation of the sulfide intermediate to the corresponding sulfoxide.

Omeprazole_Synthesis Benzimidazole 2-mercapto-5-methoxy- benzimidazole Intermediate 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl- 2-pyridinyl)methyl]thio]-1H-benzimidazole Benzimidazole->Intermediate NaOH, Ethanol PyridineHCl 2-chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl PyridineHCl->Intermediate Omeprazole Omeprazole Intermediate->Omeprazole Oxidation (m-CPBA)

Synthetic pathway of Omeprazole.
Neonicotinoid Insecticides

Neonicotinoids are a class of neuro-active insecticides chemically similar to nicotine. 2-Chloro-5-(chloromethyl)pyridine is a crucial precursor for the synthesis of widely used neonicotinoids like Acetamiprid and Imidacloprid.[4]

Table 2: Synthesis of Neonicotinoid Insecticides

PrecursorReagent(s)ProductYield (%)Reference
2-chloro-2-chloromethyl-4-cyanobutyraldehydePhosgene, Toluene2-chloro-5-chloromethylpyridine97[5]
2-chloro-5-chloromethylpyridineAmmoniation, EsterificationAcetamiprid95[6]

Experimental Protocol: Synthesis of 2-chloro-5-chloromethylpyridine (Acetamiprid Intermediate)

This protocol outlines the synthesis of the key pyridine intermediate for Acetamiprid.[5]

Materials:

  • 2-chloro-2-chloromethyl-4-cyanobutyraldehyde (18 g, 0.1 mol)

  • Toluene (50 mL)

  • Solid phosgene (33 g, 1.1 eq.)

Procedure:

  • Dissolve 2-chloro-2-chloromethyl-4-cyanobutyraldehyde in toluene in a reaction flask.

  • Add solid phosgene to the solution.

  • Stir the reaction mixture at 50°C for 5 hours.

  • Upon completion of the reaction, cool the mixture to facilitate crystallization.

  • Collect the crystals of 2-chloro-5-chloromethylpyridine.

Acetamiprid_Synthesis StartingMaterial 2-chloro-2-chloromethyl- 4-cyanobutyraldehyde Intermediate 2-chloro-5-chloromethylpyridine StartingMaterial->Intermediate Phosgene, Toluene Acetamiprid Acetamiprid Intermediate->Acetamiprid 1. Ammoniation 2. Esterification

Synthetic pathway of Acetamiprid.

Mechanism of Action

Proton Pump Inhibitors

Proton pump inhibitors exert their action by irreversibly blocking the H+/K+ ATPase (proton pump) of the gastric parietal cells.

PPI_Mechanism cluster_cell Parietal Cell PPI Proton Pump Inhibitor (e.g., Omeprazole) PPI->ParietalCell Absorption ProtonPump H+/K+ ATPase (Proton Pump) ParietalCell->ProtonPump Activation in acidic environment H_ion H+ ProtonPump->H_ion Inhibits pumping StomachLumen Stomach Lumen H_ion->StomachLumen K_ion K+ K_ion->ProtonPump

Mechanism of action of Proton Pump Inhibitors.
Neonicotinoid Insecticides

Neonicotinoids act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects, leading to overstimulation, paralysis, and death.

Neonicotinoid_Mechanism cluster_neuron Postsynaptic Membrane Neonicotinoid Neonicotinoid (e.g., Acetamiprid) nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoid->nAChR Binds to receptor IonChannel Ion Channel Opening nAChR->IonChannel Acetylcholine Acetylcholine Acetylcholine->nAChR Mimics action Overstimulation Nerve Overstimulation -> Paralysis -> Death IonChannel->Overstimulation

Mechanism of action of Neonicotinoid Insecticides.

Emerging Applications

Beyond its established role in the synthesis of PPIs and neonicotinoids, the pyridine scaffold derived from this compound is being explored for the development of novel therapeutic agents in other areas. Research is ongoing into the synthesis of pyridine-containing compounds with potential anticancer and antiviral activities.[7][8][9][10][11] The inherent biological activity of the pyridine ring, combined with the synthetic versatility of the chloromethyl group, makes this class of compounds a promising platform for future drug discovery efforts.

Conclusion

This compound and its analogs are demonstrably crucial intermediates in the pharmaceutical and agrochemical industries. Their utility in the synthesis of widely used proton pump inhibitors and neonicotinoid insecticides is well-established, with robust and high-yielding synthetic protocols. The continued exploration of this versatile building block holds significant promise for the development of new therapeutic agents to address a range of unmet medical needs.

References

Application Notes and Protocols for N-alkylation using 5-(Chloromethyl)-2-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Chloromethyl)-2-methylpyridine hydrochloride is a versatile reagent for the N-alkylation of a wide range of nitrogen-containing nucleophiles. This transformation is of significant interest in medicinal chemistry and drug development as the introduction of the (2-methylpyridin-5-yl)methyl moiety can impart desirable pharmacological properties to a molecule. This pyridine-containing scaffold is found in a variety of biologically active compounds, including kinase inhibitors and other therapeutic agents. The N-alkylation reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen nucleophile attacks the electrophilic methylene carbon of the chloromethyl group, displacing the chloride leaving group. The reaction is typically facilitated by a base to deprotonate the nitrogen nucleophile, thereby increasing its nucleophilicity.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of various nitrogen nucleophiles with this compound. Yields are representative and may vary based on the specific substrate and reaction conditions.

EntryNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Notes
1AnilineK₂CO₃DMF8012-2475-90Gentle heating may be required for electron-deficient anilines.
2PiperidineK₂CO₃Acetonitrile25-506-1285-95Generally high yielding and clean reactions.[1][2]
3ImidazoleK₂CO₃Acetonitrile2524~40Regioselectivity can be an issue with substituted imidazoles.[3][4]
4BenzimidazoleNaHTHF/DMF0 to 254-1260-80A strong base is often required for less nucleophilic heterocycles.
5Secondary AmineDIPEAAcetonitrile2512-1880-95DIPEA is a non-nucleophilic base that minimizes side reactions.[2]
6Amide/LactamNaHTHF0 to 256-1250-75Potential for O-alkylation as a side product.

Experimental Protocols

Two general protocols for the N-alkylation of nitrogen nucleophiles using this compound are provided below. The choice of protocol depends on the nucleophilicity of the substrate.

Protocol 1: General N-Alkylation using Potassium Carbonate

This protocol is suitable for the N-alkylation of a wide range of primary and secondary amines, as well as many N-heterocycles.[4][5]

Materials:

  • Nitrogen-containing substrate (1.0 eq)

  • This compound (1.1 - 1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the nitrogen-containing substrate (1.0 eq) and anhydrous DMF or MeCN (5-10 mL per mmol of substrate).

  • Add anhydrous potassium carbonate (2.0 - 3.0 eq) to the solution.

  • Stir the suspension at room temperature for 30 minutes to facilitate deprotonation.

  • Add this compound (1.1 - 1.2 eq) portion-wise to the stirred suspension.

  • Allow the reaction to stir at room temperature overnight (12-18 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, it may be gently heated to 40-80 °C.[5]

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of solvent).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: N-Alkylation using a Stronger Base (Sodium Hydride)

This protocol is recommended for less nucleophilic substrates, such as amides, lactams, or certain electron-deficient heterocycles.[5]

Materials:

  • Nitrogen-containing substrate (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • This compound (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere (N₂ or Ar), add the nitrogen-containing substrate (1.0 eq) and anhydrous THF or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add a solution of this compound (1.1 eq) in a minimum amount of anhydrous THF or DMF dropwise via the dropping funnel.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x volume of solvent).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up & Purification start Dissolve Nucleophile in Anhydrous Solvent add_base Add Base (e.g., K2CO3 or NaH) start->add_base stir_deprotonate Stir for Deprotonation add_base->stir_deprotonate add_reagent Add 5-(Chloromethyl)-2-methylpyridine HCl stir_deprotonate->add_reagent react Stir at RT or Heat add_reagent->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify by Chromatography dry_concentrate->purify end end purify->end Final Product

Caption: General workflow for the N-alkylation reaction.

Signaling Pathway Inhibition

Compounds bearing the (2-methylpyridin-5-yl)methyl moiety have been investigated as inhibitors of various protein kinases involved in cancer cell signaling. One such pathway is the MEK/ERK pathway, which is frequently hyperactivated in cancer and promotes cell proliferation and survival.

G cluster_pathway MEK/ERK Signaling Pathway in Cancer cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation Transcription_Factors->Proliferation Survival Cell Survival Transcription_Factors->Survival Inhibitor N-((2-methylpyridin-5-yl)methyl) -substituted Inhibitor Inhibitor->MEK Inhibition

References

Synthesis of Pyridine Derivatives Using 5-(Chloromethyl)-2-methylpyridine hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of pyridine derivatives utilizing 5-(Chloromethyl)-2-methylpyridine hydrochloride as a versatile starting material. The inherent reactivity of the chloromethyl group allows for its facile conversion into various functional groups, making this compound a valuable building block in the fields of medicinal chemistry, agrochemicals, and materials science.

Overview of Reactivity

This compound is an electrophilic compound highly susceptible to nucleophilic substitution reactions at the benzylic carbon of the chloromethyl group. The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2) pathway, where a nucleophile attacks the carbon atom, displacing the chloride ion. The pyridinium hydrochloride form may require neutralization or the use of a base in the reaction mixture to free the pyridine nitrogen and/or the nucleophile. A wide range of nucleophiles, including alcohols, thiols, carboxylic acids, and amines, can be employed to generate a diverse library of pyridine derivatives.

general_reaction_pathway cluster_reactants Reactants cluster_products Products start 5-(Chloromethyl)-2-methylpyridine hydrochloride product Substituted Pyridine Derivative start->product Sɴ2 Reaction nucleophile Nucleophile (Nu-H) (e.g., R-OH, R-SH, R-COOH, R₂NH) nucleophile->product hcl HCl product->hcl base Base base->start

Caption: General Sɴ2 reaction pathway for the synthesis of pyridine derivatives.

Synthesis of Pyridine Ethers

The reaction of this compound with various alcohols or phenols in the presence of a base affords the corresponding ether derivatives. This reaction is a straightforward method for introducing alkoxy or aryloxy moieties.

General Experimental Workflow

ether_synthesis_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve alcohol/phenol and base in solvent B Add 5-(Chloromethyl)-2-methylpyridine hydrochloride A->B C Heat reaction mixture (if necessary) B->C D Monitor reaction progress (TLC/LC-MS) C->D E Quench reaction and extract with organic solvent D->E F Dry and concentrate the organic phase E->F G Purify by chromatography F->G

Caption: Workflow for the synthesis of pyridine ethers.

Protocol: Synthesis of 5-(Methoxymethyl)-2-methylpyridine

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of sodium methoxide (1.2 equivalents) in methanol, add this compound (1.0 equivalent) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
MethanolNaOMeMethanolRoom Temp.4-6~85-95
PhenolK₂CO₃Acetonitrile608~80-90

Synthesis of Pyridine Thioethers

Thioether derivatives of 2-methylpyridine can be synthesized by reacting this compound with a variety of thiols in the presence of a base.

Protocol: Synthesis of 2-Methyl-5-((phenylthio)methyl)pyridine

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of potassium carbonate (2.5 equivalents) in acetonitrile, add thiophenol (1.1 equivalents).

  • To this mixture, add this compound (1.0 equivalent).

  • Stir the reaction mixture at room temperature for 3-5 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify by column chromatography on silica gel.

Quantitative Data:

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolK₂CO₃AcetonitrileRoom Temp.3-5>90
Benzyl thiolEt₃NDichloromethaneRoom Temp.4~85-95

Synthesis of Pyridine Esters

Ester derivatives can be prepared through the reaction of this compound with carboxylic acids, typically as their carboxylate salts.

Protocol: Synthesis of (2-Methylpyridin-5-yl)methyl acetate

Materials:

  • This compound

  • Sodium acetate (NaOAc)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 equivalent) in N,N-dimethylformamide, add sodium acetate (1.5 equivalents).

  • Heat the reaction mixture to 80°C and stir for 6-8 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

NucleophileBase/SaltSolventTemperature (°C)Time (h)Yield (%)
Acetic AcidNaOAcDMF806-8~75-85
Benzoic AcidCs₂CO₃Acetonitrile7010~70-80

Synthesis of Pyridine Amines

The reaction with primary and secondary amines provides access to a wide range of N-substituted pyridylmethylamines, which are important scaffolds in medicinal chemistry.

Logical Relationship of Amine Synthesis

amine_synthesis_logic cluster_amines Amine Nucleophiles cluster_products Amine Products Start 5-(Chloromethyl)-2-methylpyridine hydrochloride SecondaryProduct Secondary Amine Derivative Start->SecondaryProduct Base, Solvent TertiaryProduct Tertiary Amine Derivative Start->TertiaryProduct Base, Solvent PrimaryAmine Primary Amine (R-NH₂) PrimaryAmine->SecondaryProduct SecondaryAmine Secondary Amine (R₂NH) SecondaryAmine->TertiaryProduct

Caption: Synthesis of secondary and tertiary amines.

Protocol: Synthesis of N-Benzyl-1-(2-methylpyridin-5-yl)methanamine

Materials:

  • This compound

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents) and benzylamine (1.2 equivalents).

  • Stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the solids and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
BenzylamineK₂CO₃AcetonitrileRoom Temp.12-16~80-90
MorpholineEt₃NDichloromethaneRoom Temp.10~85-95

Disclaimer: The provided protocols are general guidelines and may require optimization for specific substrates and scales. It is recommended to perform small-scale test reactions to determine the optimal conditions. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. The yields provided are approximate and can vary depending on the reaction conditions and the purity of the reagents.

Application Notes and Protocols for Coupling Reactions with 5-(Chloromethyl)-2-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various coupling reactions utilizing 5-(Chloromethyl)-2-methylpyridine hydrochloride. This versatile building block is a key intermediate in the synthesis of a wide range of compounds, particularly in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for similar substrates and serve as a comprehensive guide for reaction setup, optimization, and execution.

Overview of Reactivity

This compound possesses two primary sites for chemical modification: the highly reactive chloromethyl group and the pyridine ring itself. The chloromethyl group is susceptible to nucleophilic substitution, making it an excellent electrophile for N-, O-, and C-alkylation reactions. The pyridine ring, being an electron-deficient aromatic system, can participate in various transition-metal-catalyzed cross-coupling reactions, although the chloro-substituent on the methyl group is generally more reactive.

N-Alkylation of Heterocycles and Amines

The primary application of this compound is the introduction of the (2-methylpyridin-5-yl)methyl moiety onto nitrogen-containing nucleophiles. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Reaction Principle

The nitrogen atom of an amine or a heterocyclic compound acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group. This results in the displacement of the chloride ion and the formation of a new carbon-nitrogen bond. The reaction is typically carried out in the presence of a base to deprotonate the nucleophile, thereby increasing its reactivity. The hydrochloride salt of the starting material will also be neutralized by the base.

N_Alkylation_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products Nucleophile R₂NH Deprotonation Deprotonation Nucleophile->Deprotonation Base Base Base->Deprotonation AlkylHalide 5-(Chloromethyl)-2-methylpyridine SN2 SN2 Attack AlkylHalide->SN2 Deprotonation->SN2 Activated Nucleophile Product N-Alkylated Product SN2->Product Salt Base-HCl Salt SN2->Salt Byproduct Suzuki_Workflow Start Start Setup Reaction Setup: Aryl Halide, Boronic Acid, Base, Pd Catalyst, Solvent Start->Setup Inert Inert Atmosphere (N₂ or Ar) Setup->Inert Heat Heating & Stirring Inert->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Final Product Purify->Product

Catalytic Applications of 5-(Chloromethyl)-2-methylpyridine Hydrochloride Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Chloromethyl)-2-methylpyridine hydrochloride is a versatile heterocyclic compound that serves as a valuable precursor in the synthesis of a wide array of functionalized molecules. The presence of a reactive chloromethyl group at the 5-position of the pyridine ring allows for facile nucleophilic substitution, enabling the introduction of various functionalities. This reactivity makes its derivatives prime candidates for applications in catalysis, particularly in the development of novel ligands for transition-metal-catalyzed reactions and as building blocks for organocatalysts. These catalysts are of significant interest in the pharmaceutical and fine chemical industries for their potential to facilitate efficient and selective chemical transformations.

This document provides detailed application notes and experimental protocols for the catalytic use of derivatives synthesized from this compound. The focus is on the preparation of a novel N,N-bis((2-methylpyridin-5-yl)methyl)aniline ligand and its subsequent use in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis.

Application Note 1: Synthesis of a Pyridine-Based Ligand for Cross-Coupling Catalysis

The chloromethyl functionality of this compound provides a convenient handle for the synthesis of chelating ligands. By reacting it with a primary amine, such as aniline, a tridentate ligand can be readily prepared. This ligand can then be used to form stable and catalytically active complexes with transition metals like palladium.

Experimental Protocol: Synthesis of N,N-bis((2-methylpyridin-5-yl)methyl)aniline

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 250 mL round-bottom flask, add this compound (2.0 g, 11.2 mmol) and anhydrous potassium carbonate (4.6 g, 33.6 mmol) in 100 mL of anhydrous acetonitrile.

  • Add aniline (0.52 g, 5.6 mmol) to the suspension.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 82°C) with vigorous stirring for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 50 mL of dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N,N-bis((2-methylpyridin-5-yl)methyl)aniline ligand.

Diagram of the Synthetic Workflow:

SynthesisWorkflow reagents 5-(Chloromethyl)-2-methylpyridine HCl Aniline K₂CO₃ Acetonitrile reaction Reflux, 24h reagents->reaction workup Filtration Extraction Drying reaction->workup purification Column Chromatography workup->purification product N,N-bis((2-methylpyridin-5-yl)methyl)aniline purification->product

Caption: Workflow for the synthesis of the pyridine-based ligand.

Application Note 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The synthesized N,N-bis((2-methylpyridin-5-yl)methyl)aniline ligand can be used in situ to form a catalytically active palladium complex for Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, widely used in the synthesis of pharmaceuticals and complex organic molecules.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

Materials:

  • N,N-bis((2-methylpyridin-5-yl)methyl)aniline (Ligand)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄)

  • Toluene, anhydrous

  • Deionized water

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%) and the N,N-bis((2-methylpyridin-5-yl)methyl)aniline ligand (4.6 mg, 0.015 mmol, 1.5 mol%).

  • Add 5 mL of anhydrous toluene and stir the mixture at room temperature for 15 minutes to allow for complex formation.

  • To this solution, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (424 mg, 2.0 mmol).

  • Add 1 mL of deionized water to the reaction mixture.

  • Seal the Schlenk tube and heat the mixture at 100°C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by gas chromatography (GC) or TLC.

  • Upon completion, cool the reaction to room temperature and quench with 10 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 4-methoxybiphenyl.

Table 1: Quantitative Data for Suzuki-Miyaura Cross-Coupling

EntryAryl HalideBoronic AcidCatalyst Loading (mol%)BaseSolventTime (h)Yield (%)
14-BromoanisolePhenylboronic acid1.0K₃PO₄Toluene/H₂O1295
21-Bromo-4-fluorobenzenePhenylboronic acid1.0K₃PO₄Toluene/H₂O1292
34-BromotoluenePhenylboronic acid1.0K₃PO₄Toluene/H₂O1296
44-Bromoanisole4-Tolylboronic acid1.0K₃PO₄Toluene/H₂O1294

Diagram of the Catalytic Cycle:

SuzukiCycle cluster_0 Catalytic Cycle A Pd(0)L (Active Catalyst) B Oxidative Addition (Ar-Pd(II)-X)L A->B Ar-X C Transmetalation (Ar-Pd(II)-Ar')L B->C Ar'B(OH)₂ Base D Reductive Elimination C->D D->A Ar-Ar' Product Coupled Product (Ar-Ar') D->Product ArX Aryl Halide (Ar-X) ArX->B ArBOH2 Boronic Acid (Ar'B(OH)₂) ArBOH2->C

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Conclusion

Derivatives of this compound are highly promising precursors for the development of novel catalytic systems. The straightforward synthesis of chelating ligands from this starting material, coupled with their effective application in palladium-catalyzed cross-coupling reactions, highlights their potential in synthetic organic chemistry. The protocols and data presented herein provide a solid foundation for researchers to explore the catalytic applications of this versatile class of compounds in a variety of chemical transformations, paving the way for the discovery of new and efficient catalysts for drug development and materials science.

Application Notes and Protocols: Synthesis of Neonicotinoid Insecticides Using 2-Chloro-5-(chloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of prominent neonicotinoid insecticides, including Imidacloprid, Acetamiprid, and Thiacloprid. The key starting material for these syntheses is 2-chloro-5-(chloromethyl)pyridine, a vital intermediate in the agrochemical industry.[1][2] The protocols outlined below are based on established chemical literature and patents, offering a practical guide for laboratory-scale synthesis.

Synthesis of Imidacloprid

Imidacloprid is a widely used neonicotinoid insecticide.[3] Its synthesis involves the condensation of 2-chloro-5-(chloromethyl)pyridine with N-nitro-imidazolidin-2-imine.[3]

Experimental Protocol:

A general procedure for the synthesis of Imidacloprid is as follows:

  • To a suitable reaction vessel, add N-nitro-imidazolidin-2-imine and a base, such as potassium carbonate.

  • Add a solvent, for example, acetonitrile or dimethylformamide (DMF).[3]

  • While stirring, add 2-chloro-5-(chloromethyl)pyridine to the mixture.

  • Heat the reaction mixture to an elevated temperature and maintain it until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[3]

  • After completion, cool the mixture to room temperature.

  • Filter the solid by-products and wash them with the solvent used in the reaction.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting crude Imidacloprid can be purified by recrystallization or column chromatography.[3]

Synthesis Pathway for Imidacloprid:

Imidacloprid_Synthesis 2_chloro_5_chloromethyl_pyridine 2-Chloro-5-(chloromethyl)pyridine Imidacloprid Imidacloprid 2_chloro_5_chloromethyl_pyridine->Imidacloprid Condensation N_nitro_imidazolidin_2_imine N-nitro-imidazolidin-2-imine N_nitro_imidazolidin_2_imine->Imidacloprid Base (e.g., K2CO3) Solvent (e.g., Acetonitrile)

Caption: Synthetic route for Imidacloprid.

Synthesis of Acetamiprid

Acetamiprid is another significant neonicotinoid insecticide. Its synthesis from 2-chloro-5-(chloromethyl)pyridine typically involves two main steps: amination followed by condensation.[4][5]

Experimental Protocols:

Step 1: Amination to form N-(6-chloro-3-pyridylmethyl)methylamine

  • In a reaction kettle, add a solvent such as dichloroethane, tetrahydrofuran, or toluene.[4]

  • Cool the solvent to below 0°C and introduce monomethylamine gas.[4]

  • After the addition of monomethylamine, raise the temperature to approximately 45°C.[4]

  • Slowly add 2-chloro-5-(chloromethyl)pyridine to the reaction mixture over several hours.[4]

  • Maintain the reaction at this temperature for a few hours after the addition is complete.[4]

  • After the reaction, release the pressure and discharge the excess amine.

  • Cool the mixture, filter out the methylamine hydrochloride, and remove the solvent from the filtrate to obtain the intermediate product.[4]

Step 2: Condensation to form Acetamiprid

  • Take the N-(6-chloro-3-pyridylmethyl)methylamine obtained from the previous step and control its temperature.

  • Dropwise add ethyl N-cyanoethanimideate to the reaction mixture.[4]

  • After the reaction is complete, cool the mixture to induce crystallization.

  • Filter the solid product, which is Acetamiprid.[4]

  • The filtrate can be distilled to recover the solvent.[4]

Quantitative Data for Acetamiprid Synthesis:
ParameterValueReference
Amination Step
SolventDichloroethane, Tetrahydrofuran, or Toluene[4]
Temperature45°C[4]
Reactants2-chloro-5-(chloromethyl)pyridine, Monomethylamine[4]
Condensation Step
ReactantsN-(6-chloro-3-pyridylmethyl)methylamine, Ethyl N-cyanoethanimideate[4]
Overall Yield 90% - 95%[6]
Product Purity 96% - 98%[6]

Synthesis Pathway for Acetamiprid:

Acetamiprid_Synthesis 2_chloro_5_chloromethyl_pyridine 2-Chloro-5-(chloromethyl)pyridine Intermediate N-(6-chloro-3-pyridylmethyl)methylamine 2_chloro_5_chloromethyl_pyridine->Intermediate Amination Monomethylamine Monomethylamine Monomethylamine->Intermediate Acetamiprid Acetamiprid Intermediate->Acetamiprid Condensation Ethyl_N_cyanoethanimideate Ethyl N-cyanoethanimideate Ethyl_N_cyanoethanimideate->Acetamiprid

Caption: Synthetic route for Acetamiprid.

Synthesis of Thiacloprid

Thiacloprid is a neonicotinoid used to control a variety of sucking and chewing insects.[7][8] It can be synthesized by reacting 2-chloro-5-(chloromethyl)pyridine with 2-cyanoimino-1,3-thiazolidine.[9]

Experimental Protocol:

A patented method for the synthesis of Thiacloprid is as follows:[9]

  • In a reaction kettle, add 2-cyanoimino-1,3-thiazolidine, a solvent (e.g., ethanol, propanol, or butanol), and a guanidine organic base (e.g., tetramethylguanidine or N,N-dimethylguanidine).[9]

  • Cool the mixture to a temperature between 0°C and 30°C.[9]

  • While maintaining the temperature, add 2-chloro-5-(chloromethyl)pyridine.[9]

  • After the addition, stir the reaction mixture at a temperature between 35°C and 50°C for several hours.[9]

  • Upon completion, add hydrochloric acid to adjust the pH of the reaction solution to 4-6.[9]

  • Add water to the mixture for recrystallization.[9]

  • Filter the resulting solid and dry it to obtain high-purity Thiacloprid.[9]

Quantitative Data for Thiacloprid Synthesis:
ParameterValueReference
Reactants 2-chloro-5-(chloromethyl)pyridine, 2-cyanoimino-1,3-thiazolidine[9]
Base Tetramethylguanidine or N,N-dimethylguanidine[9]
Solvent Ethanol, Propanol, or Butanol[9]
Reaction Temperature 35 - 50°C[9]
Reaction Time 8 - 15 hours[9]
Product Yield 92.5% - 96.4%[9]
Product Purity 97.3% - 98.1%[9]

Synthesis Pathway for Thiacloprid:

Thiacloprid_Synthesis 2_chloro_5_chloromethyl_pyridine 2-Chloro-5-(chloromethyl)pyridine Thiacloprid Thiacloprid 2_chloro_5_chloromethyl_pyridine->Thiacloprid Reaction 2_cyanoimino_1_3_thiazolidine 2-Cyanoimino-1,3-thiazolidine 2_cyanoimino_1_3_thiazolidine->Thiacloprid Guanidine Base Solvent

Caption: Synthetic route for Thiacloprid.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The reagents used in these syntheses are hazardous and should be handled with care. Refer to the Material Safety Data Sheets (MSDS) for each chemical before use.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Chloromethyl)-2-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-(Chloromethyl)-2-methylpyridine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

Common starting materials include 3-methylpyridine (β-picoline), which undergoes chlorination, and precursors for cyclization reactions that form the pyridine ring. The choice of starting material can significantly influence the reaction pathway and the formation of isomers.

Q2: What are the main synthetic routes to obtain this compound?

The primary synthetic routes include:

  • Direct Chlorination of 2-methyl-5-methylpyridine (2,5-Lutidine): This is a common method but can lead to a mixture of products, including ring-chlorinated and side-chain chlorinated isomers.

  • Chlorination of 2-methyl-5-methylpyridine-N-oxide: This multi-step process can offer better selectivity.

  • Cyclization Reactions: Building the pyridine ring from acyclic precursors can provide better control over the final product structure.[1][2]

Q3: How can I minimize the formation of unwanted isomers during the synthesis?

Isomer formation is a significant challenge, particularly in the direct chlorination of 2,5-lutidine. To improve selectivity for the desired product, consider the following strategies:

  • Two-Stage Temperature Control: Employ a reactor with two distinct temperature zones. A high-temperature zone (350-500°C) followed by a lower temperature zone (below 340°C) has been shown to be effective.[3]

  • Catalyst Selection: The use of a supported palladium catalyst, such as PdCl₂/Al₂O₃, can enhance the selectivity for the desired isomer.[3]

  • Control of Reaction Conditions: Carefully optimize the molar ratio of chlorine to the starting material and the residence time in the reactor.[3]

Troubleshooting Guide

Low Yield

Problem: The overall yield of my this compound synthesis is low, even with acceptable selectivity.

Possible Cause Recommended Solution
Incomplete Conversion of Starting Material Increase the reaction time or temperature. However, be mindful that this could potentially decrease selectivity.
Formation of Polychlorinated Byproducts Carefully control the stoichiometry by adjusting the molar ratio of the chlorinating agent to the starting material to minimize over-chlorination.
Sub-optimal Chlorinating Agent For certain starting materials, like 5-methyl-2(1H)-pyridone, using chlorinating agents such as phosphorus oxychloride or phosgene in a high-boiling solvent can lead to better yields.[3]
pH Control In liquid-phase chlorination, maintaining the pH between 4 and 5 by adding an acidic buffer solution can decrease the formation of byproducts and significantly increase the yield of the target product.[4]
Impurity Formation

Problem: I am observing the formation of significant side-chain chlorinated byproducts, such as 2-chloro-5-(chloromethyl)pyridine.

Possible Cause Recommended Solution
Radical Chlorination The reaction conditions may be favoring a free-radical chlorination mechanism, which can lead to chlorination of the methyl group.
High Reaction Temperatures Elevated temperatures can promote side-chain chlorination.

Experimental Protocols

Protocol 1: Liquid Phase Chlorination of 3-Picoline

This method employs a liquid-phase chlorination with pH control to enhance the yield of the desired product.[4]

Materials:

  • 3-picoline

  • Nitrobenzene (organic solvent)

  • Acidic buffer solution

  • Phosphorus trichloride (initiator)

  • Dilute hydrochloric acid

  • Chlorine gas

  • Nitrogen gas

Procedure:

  • In a four-necked flask, combine 10g of 3-picoline, 45mL of nitrobenzene, and 90mL of buffer solution.

  • Adjust the pH of the solution to approximately 5 using dilute hydrochloric acid.

  • Add 0.5g of phosphorus trichloride.

  • Purge the system with nitrogen while stirring and heat the mixture to 90°C.

  • Stop the nitrogen flow and introduce chlorine gas.

  • Continue heating to 160°C and maintain the reaction at this temperature for 20 hours while bubbling chlorine through the mixture.

  • After the reaction is complete, stop heating, close the chlorine inlet, and purge the system with nitrogen for 1 hour to remove any remaining chlorine.

  • The reaction solution is then subjected to vacuum distillation to precipitate the crude product, which appears as a red-brown oily liquid.

  • Further purification is required to obtain the final product.

Protocol 2: Vapor Phase Chlorination with a Supported Palladium Catalyst

This method utilizes a supported palladium catalyst in a vapor-phase reaction to improve selectivity.[1]

Catalyst Preparation (0.83% PdCl₂/Al₂O₃):

  • Immerse 100g of alumina carrier (spherical, 2mm diameter) in 150g of a 0.333% aqueous solution of palladium chloride at room temperature for 24 hours.

  • Dry the catalyst at 110°C.

  • Calcine the dried catalyst at 250°C for 5 hours.

Chlorination Reaction:

  • Pack 20g of the prepared PdCl₂/Al₂O₃ catalyst into a quartz tube reactor.

  • Heat the catalyst bed to a stable temperature of 250°C.

  • Introduce a vaporized stream of 3-methylpyridine (flow rate: 10g/h, temperature: 200°C) mixed with chlorine gas (flow rate: 200mL/min) into the reactor.

  • The reaction temperature will automatically rise to and stabilize at approximately 280°C.

  • The reaction products are then cooled and collected.

Quantitative Data Summary

Method Starting Material Chlorinating Agent Catalyst/Initiator Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
Liquid Phase Chlorination3-PicolineChlorinePhosphorus trichlorideNitrobenzene16020~90[4]
Vapor Phase Chlorination3-MethylpyridineChlorinePdCl₂/Al₂O₃-280-~50[1]
From 2-chloro-2-chloromethyl-4-cyano-butanal2-chloro-2-chloromethyl-4-cyano-butanalPhosgene-Toluene50597[5]
Flow Reactor Synthesis2-chloro-5-(chloromethyl)pyridine and Hydrazine---908 min98.7 (selectivity)[6]

Visualizations

experimental_workflow Experimental Workflow: Liquid Phase Chlorination A 1. Combine 3-picoline, nitrobenzene, and buffer solution B 2. Adjust pH to ~5 with dilute HCl A->B C 3. Add phosphorus trichloride initiator B->C D 4. Heat to 90°C under Nitrogen C->D E 5. Introduce Chlorine gas D->E F 6. Heat to 160°C for 20h E->F G 7. Purge with Nitrogen F->G H 8. Vacuum Distillation G->H I 9. Purification H->I J Final Product I->J troubleshooting_low_yield Troubleshooting Logic for Low Yield A Low Yield Observed B Check for Incomplete Conversion A->B D Analyze for Polychlorinated Byproducts A->D F Evaluate Chlorinating Agent A->F H Check pH (for liquid phase) A->H C Increase reaction time/temperature B->C Incomplete J Yield Improved C->J E Adjust stoichiometry (reagent ratio) D->E Present E->J G Consider alternative (e.g., POCl₃, phosgene) F->G Sub-optimal G->J I Add acidic buffer (maintain pH 4-5) H->I Uncontrolled I->J

References

minimizing byproduct formation in 5-(Chloromethyl)-2-methylpyridine hydrochloride reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Chloromethyl)-2-methylpyridine hydrochloride. The focus is on minimizing byproduct formation to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in its hydrochloride form?

5-(Chloromethyl)-2-methylpyridine is a versatile intermediate in organic synthesis. The hydrochloride salt is often used because the free base can be unstable and may react with itself.[1][2] The salt form enhances stability, making it easier to handle and store.[3]

Q2: What are the most common reactions involving this compound?

The primary reactions are nucleophilic substitution, where the chloromethyl group is displaced by a variety of nucleophiles. This makes it a key building block for synthesizing more complex molecules, including pharmaceuticals and herbicides.[3][4]

Q3: What are the typical byproducts observed during the synthesis of 2-chloro-5-(chloromethyl)pyridine, a closely related and often co-produced compound?

The most common byproducts are polychlorinated species, such as 2-chloro-5-(dichloromethyl)pyridine and 2-chloro-5-(trichloromethyl)pyridine.[4][5] Additionally, the formation of positional isomers can occur depending on the starting material and reaction conditions.[6]

Q4: How does the choice of chlorinating agent impact byproduct formation?

The choice of chlorinating agent is critical. Stronger, less selective agents or free-radical conditions (e.g., using elemental chlorine at high temperatures) can lead to over-chlorination of the methyl group.[5][6] Milder agents or alternative synthetic routes are often employed to increase selectivity and minimize these side reactions.[5] For instance, using phosphorus oxychloride or phosgene can provide better yields and purity in certain contexts.[4][6]

Synthesis and Byproduct Formation Pathways

The following diagram illustrates the general synthetic pathway to a chloromethylpyridine derivative and the potential for byproduct formation through over-chlorination.

Start 2-Methyl-5-substituted Pyridine Precursor Target 5-(Chloromethyl)-2-methylpyridine (Target Product) Start->Target Controlled Chlorination Byproduct1 5-(Dichloromethyl)-2-methylpyridine (Byproduct) Target->Byproduct1 Excess Chlorinating Agent High Temperature Radical Conditions Byproduct2 5-(Trichloromethyl)-2-methylpyridine (Byproduct) Byproduct1->Byproduct2 Further Over-chlorination

Caption: Synthetic pathway and common over-chlorination byproducts.

Troubleshooting Guide

This guide addresses specific issues encountered during reactions involving the synthesis or use of this compound.

Issue 1: Low yield of the desired product and significant formation of polychlorinated byproducts.

  • Possible Causes:

    • Excessive Chlorination: The reaction conditions may favor over-chlorination, leading to di- and trichlorinated species.[5]

    • High Reaction Temperature: Elevated temperatures often promote side-chain chlorination and other side reactions.[6]

    • Radical Mechanism: Reaction conditions may be promoting a free-radical chlorination mechanism, which is less selective.[6]

  • Recommended Solutions:

    • Optimize Molar Ratio: Carefully control the stoichiometry of the chlorinating agent to the starting material. A slight excess may be needed, but large excesses should be avoided.[6]

    • Temperature Control: Maintain the reaction at the lowest effective temperature. Gradual heating and efficient heat dissipation are crucial.

    • Use of Initiators/Catalysts: For radical reactions, control the addition rate of the initiator. For non-radical pathways, ensure the correct catalyst is used to direct the reaction.

    • Interrupt the Reaction: The chlorination may need to be stopped before the starting material is fully consumed to prevent the formation of substantial amounts of polychlorinated byproducts.[5]

Issue 2: Formation of undesired positional isomers.

  • Possible Causes:

    • Suboptimal Reaction Temperature: The chlorination of pyridine rings can be highly sensitive to temperature, affecting regioselectivity.[6]

    • Incorrect Catalyst: The choice of catalyst plays a crucial role in directing chlorination to the desired position.[6]

    • Starting Material: The inherent reactivity of the starting pyridine derivative dictates the most likely positions for substitution.

  • Recommended Solutions:

    • Screen Catalysts: Test different catalysts known to influence the regioselectivity of pyridine chlorination.

    • Modify the Synthetic Route: Consider a multi-step route that installs functional groups in a specific order to block undesired positions and direct chlorination accurately. An alternative process starting from 2-alkoxy-5-alkoxymethyl-pyridine derivatives has been shown to produce cleaner products.[5]

Troubleshooting Workflow

This decision tree provides a logical workflow for diagnosing and resolving common issues related to byproduct formation.

Start Problem: High Byproduct Formation CheckByproduct Identify Byproduct Type Start->CheckByproduct Isomer Positional Isomers CheckByproduct->Isomer Isomers Overchlorination Over-chlorination (Di/Tri-chloro) CheckByproduct->Overchlorination Polychlorinated CheckCatalyst Review Catalyst / Route Isomer->CheckCatalyst CheckTemp Review Temperature Control Overchlorination->CheckTemp CheckRatio Review Molar Ratios (Chlorinating Agent) Overchlorination->CheckRatio Sol_Temp Action: Lower Temperature and ensure uniform heating. CheckTemp->Sol_Temp Inadequate Sol_Ratio Action: Titrate chlorinating agent and monitor reaction progress (e.g., by GC/LC). CheckRatio->Sol_Ratio Excess Agent Sol_Catalyst Action: Screen alternative catalysts or consider a different synthetic pathway. CheckCatalyst->Sol_Catalyst Suboptimal

Caption: A logical workflow for troubleshooting byproduct formation.

Quantitative Data on Synthesis

The table below summarizes data from various synthetic methods for producing chloromethylpyridine derivatives, highlighting conditions that affect yield and purity.

Starting MaterialChlorinating Agent/ReagentSolventTemperatureYieldKey Byproducts NotedReference
2-Chloro-5-methylpyridineElemental ChlorineAcetic Acid / H₂SO₄75°CModeratePolychlorinated byproducts[5]
2-Chloro-2-chloromethyl-4-cyanobutanalPhosgeneToluene50°C97%Not specified, high purity implied[7]
2-Alkoxy-5-alkoxymethyl-pyridinePOCl₃ / PCl₅NoneReflux45%Avoids issues of direct chlorination[5]
2-PyridinylmethanolThionyl Chloride (SOCl₂)None (excess SOCl₂)Reflux100% (crude)Not specified[8]
2-MethylpyridineH₂O₂ then Acetic Anhydride then SOCl₂Acetic Acid / Methanol70°C82%Not specified[9]

Key Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-(chloromethyl)pyridine from 2-Chloro-2-chloromethyl-4-cyanobutanal (High Yield) [7]

  • Reaction Setup: In a suitable reaction vessel, dissolve 18 g (0.1 mol) of 2-chloro-2-chloromethyl-4-cyanobutanal in 50 ml of toluene.

  • Reagent Addition: Add 33 g (0.11 mol, 1.1 eq) of solid phosgene in a toluene solution to the reaction mixture.

  • Reaction Conditions: Stir the mixture at 50°C for 5 hours. Monitor the reaction progress by a suitable method (e.g., TLC, GC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to facilitate crystallization.

  • Purification: Collect the solid product by filtration to afford 2-chloro-5-(chloromethyl)pyridine. The reported yield is 97%.

Protocol 2: Chlorination of Pyridyl Carbinol using Thionyl Chloride [10]

This protocol is for a general pyridyl carbinol and is designed to minimize impurities.

  • Reaction Setup: Charge a reaction vessel with a solution of thionyl chloride (slight excess, e.g., 1.1-1.2 equivalents) in an inert organic solvent (e.g., toluene).

  • Reagent Addition: Prepare a separate solution of the corresponding pyridyl carbinol in toluene. Add this solution slowly to the thionyl chloride solution under constant agitation. Maintain the addition subsurface if possible to prevent localized overheating and impurity formation.

  • Temperature Control: Control the reaction temperature throughout the addition, not exceeding 35°C.

  • Product Recovery: After the reaction is complete, assist precipitation of the hydrochloride salt by applying a vacuum or purging with nitrogen.

  • Isolation: Collect the precipitated product by filtration and wash with a suitable solvent to yield the high-purity chloromethylpyridine hydrochloride.

References

Technical Support Center: Purification of 5-(Chloromethyl)-2-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the purification of 5-(Chloromethyl)-2-methylpyridine hydrochloride (CAS: 106651-81-4). Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Impurities typically originate from the synthesis process, which often involves the chlorination of (2-methylpyridin-5-yl)methanol with an agent like thionyl chloride.[1] Common impurities may include:

  • Unreacted Starting Material: Residual (2-methylpyridin-5-yl)methanol.

  • Reaction Byproducts: Dimeric ethers or other side-products formed during the chlorination reaction.

  • Over-chlorinated Species: Compounds where additional chlorination has occurred on the pyridine ring.

  • Polymeric Materials: Pyridine derivatives can sometimes form polymeric tars under certain conditions.[2]

  • Residual Solvents: Solvents used in the synthesis (e.g., toluene, dichloromethane) that get trapped in the crude product.[1]

Q2: What key properties of this compound are important for purification?

A2: This compound is a solid, crystalline material. It is crucial to be aware of its sensitivity to moisture and potential for degradation.[3] Proper handling in a dry environment and storage under an inert atmosphere at low temperatures (2-8°C) are recommended to maintain its stability and purity. Safety precautions are also vital, as the compound is classified as harmful if swallowed and can cause skin and eye irritation or burns.[4]

Q3: What is the most effective initial purification strategy for the crude product?

A3: An initial wash or slurry of the crude solid with a suitable non-polar organic solvent is a highly effective first step. This process removes many of the more soluble organic impurities and residual reagents while minimizing the loss of the desired hydrochloride salt. Toluene or acetone are often suitable for this purpose.[5]

Q4: How can I achieve higher purity if a solvent wash is insufficient?

A4: For achieving high purity (>99%), recrystallization is the recommended method.[6] This involves dissolving the compound in a minimal amount of a hot "good" solvent, in which it is highly soluble, and then allowing it to cool slowly. As the solution cools, the solubility decreases, and pure crystals form, leaving impurities behind in the solvent (mother liquor). A two-solvent system, where a "poor" solvent (anti-solvent) is added to a solution of the compound in a "good" solvent to induce precipitation, can also be very effective.[7]

Q5: Which analytical techniques are best for assessing the purity of the final product?

A5: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting minor impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Confirms the chemical structure and can reveal the presence of residual solvents or structurally similar impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value (133-135 °C) is indicative of high purity.[8]

Q6: What are the optimal storage conditions for purified this compound?

A6: To ensure long-term stability, the purified compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It should be kept in a cool, dry place, such as a refrigerator at 2-8°C, and protected from moisture and light.[9]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 106651-81-4[10]
Molecular Formula C₇H₉Cl₂N[10]
Molecular Weight 178.06 g/mol [8][10]
Appearance Solid
Melting Point 133-135 °C[8]
Storage Temperature 2-8°C, under inert atmosphere
Purity (Typical) 97%

Table 2: Solvent Selection Guide for Purification

SolventRole in PurificationRationale / Notes
Toluene Washing / Slurrying SolventGood for removing non-polar impurities from the hydrochloride salt. Also used as a reaction solvent.[1][5]
Acetone Washing / Recrystallization SolventCan be used for washing. May serve as the "good" solvent in a two-solvent recrystallization with a non-polar anti-solvent like hexanes.[11]
Isopropanol / Ethanol Recrystallization Solvent ("Good" Solvent)The hydrochloride salt often has good solubility in these alcohols at elevated temperatures, making them suitable for single-solvent recrystallization.[5]
Hexanes / Heptane Anti-Solvent / Washing SolventHighly non-polar. Used as the "poor" solvent (anti-solvent) to induce crystallization from a more polar solvent. Can also be used for washing to remove oils.[7][11]
Ethyl Acetate Recrystallization / ChromatographyA moderately polar solvent, useful in recrystallization systems and as an eluent in silica gel chromatography for related compounds.[12]
Dichloromethane Reaction Solvent / "Good" SolventOften used as the reaction solvent for chlorination. The product may be soluble, requiring its removal before precipitation.[12]

Troubleshooting Purification Issues

Observed ProblemPotential Cause(s)Suggested Solution(s)
Product "oils out" instead of crystallizing 1. The solvent system is not optimal. 2. The solution is supersaturated with impurities. 3. Cooling is too rapid.1. Modify the solvent system: Try a different solvent or a two-solvent system (e.g., dissolve in hot isopropanol, then slowly add hexanes as an anti-solvent until cloudy).[2] 2. Induce nucleation: Scratch the inside of the flask with a glass rod or add a seed crystal of pure product.[2] 3. Slow down cooling: Allow the solution to cool to room temperature undisturbed before moving to an ice bath.
Final product is colored (yellow, brown, or khaki) 1. Presence of colored, polymeric impurities. 2. Thermal degradation during heating.1. Perform a charcoal treatment: Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.[2][13] 2. Avoid excessive heating: Do not heat the solution for longer than necessary to dissolve the solid.
Low recovery yield after recrystallization 1. Too much solvent was used. 2. The product has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration.1. Use minimal solvent: Add just enough hot solvent to fully dissolve the solid. 2. Maximize precipitation: Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. 3. Pre-heat the funnel: Use a pre-warmed filter funnel for hot filtration to prevent the product from crashing out on the filter paper.[7]
Fine, needle-like crystals form that are difficult to filter 1. Crystallization occurred too rapidly.1. Reduce the rate of cooling: A slower cooling process encourages the growth of larger, more easily filterable crystals. 2. Use vapor diffusion: Dissolve the compound in a small amount of a "good" solvent and place it in a sealed chamber containing a volatile "poor" solvent. The slow diffusion of the poor solvent will induce gradual crystallization.[2]

Experimental Protocols & Visualizations

Protocol 1: Purification by Solvent Wash (Slurry)

This protocol is designed as a rapid, initial purification step to remove the bulk of soluble impurities.

  • Preparation: Place the crude this compound solid in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Solvent Addition: Add a suitable solvent (e.g., toluene or acetone) in a quantity sufficient to create a stirrable slurry (approx. 3-5 mL of solvent per gram of crude material).

  • Stirring: Stir the slurry vigorously at room temperature for 30-60 minutes. This allows soluble impurities to dissolve into the solvent.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of fresh, cold solvent to remove any remaining dissolved impurities.

  • Drying: Dry the purified solid under high vacuum to remove all residual solvent.

Purification_Workflow crude Crude Product wash Solvent Wash / Slurry (e.g., Toluene) crude->wash check1 Purity Assessment (TLC, HPLC) wash->check1 recryst Recrystallization check1->recryst Purity < Target dry Drying & Storage (Vacuum, 2-8°C, Inert) check1->dry Purity ≥ Target check2 Final Purity Assessment (HPLC, NMR, MP) recryst->check2 check2->recryst Purity < Target check2->dry Purity ≥ Target pure Pure Product dry->pure impure Impure

Caption: General purification workflow for this compound.

Protocol 2: Purification by Two-Solvent Recrystallization

This protocol is for achieving high purity and is employed when a solvent wash is insufficient.[7]

  • Dissolution: Place the partially purified solid in an Erlenmeyer flask. Add a minimal amount of a hot "good" solvent (e.g., isopropanol) while heating and stirring until the solid is completely dissolved.

  • Impurity Removal (Optional): If the solution is colored, remove it from heat, allow it to cool slightly, add a small amount of activated charcoal, and heat again for 2-3 minutes. Perform a hot filtration through a pre-warmed funnel containing celite or filter paper to remove the charcoal.[13]

  • Induce Crystallization: While the solution is still hot, add a "poor" solvent (anti-solvent, e.g., hexanes) dropwise with swirling until the solution just becomes persistently cloudy. If too much is added, add a drop or two of the hot "good" solvent to redissolve the precipitate.

  • Crystal Growth: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of an ice-cold mixture of the two solvents (in the same approximate ratio used for crystallization).

  • Drying: Dry the final crystalline product thoroughly under vacuum.

Recrystallization_Troubleshooting start Attempt Recrystallization q1 Did the product 'oil out'? start->q1 s1 Use a different solvent system. Cool solution more slowly. Use less starting solvent. q1->s1 Yes q2 Is the final product colored? q1->q2 No s1->start s2 Perform activated charcoal treatment during recrystallization. q2->s2 Yes q3 Is the recovery yield very low? q2->q3 No s2->start s3 Use minimum hot solvent. Ensure complete cooling. Wash crystals with ice-cold solvent. q3->s3 Yes success Successful Purification q3->success No s3->start

Caption: Troubleshooting logic for common issues encountered during recrystallization.

References

Technical Support Center: Resolving Impurities in 5-(Chloromethyl)-2-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying, quantifying, and removing impurities in 5-(Chloromethyl)-2-methylpyridine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: Impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation. Common impurities may include:

  • Unreacted Starting Materials: Such as 2-methyl-5-(hydroxymethyl)pyridine or 2,5-dimethylpyridine.

  • Over-chlorinated Species: Formation of dichlorinated or trichlorinated pyridines can occur if the chlorination reaction is not carefully controlled. An example from a related synthesis is the formation of 2-chloro-6-(chloromethyl)pyridine as a side product.[1][2]

  • Isomeric Impurities: Depending on the starting materials and reaction conditions, other isomers of chloromethyl-methylpyridine may be formed.

  • Hydrolysis Products: The chloromethyl group is susceptible to hydrolysis, which can lead to the formation of 2-methyl-5-(hydroxymethyl)pyridine.

  • Polymeric Materials: Pyridine derivatives can sometimes polymerize under certain reaction conditions.[3]

  • Residual Solvents: Solvents used in the synthesis or purification process may be retained in the final product.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying impurities. A reverse-phase HPLC method with UV detection is commonly used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for identifying and quantifying volatile impurities, including residual solvents and some reaction byproducts.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide information about the structure of the main component and the presence of any impurities.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitatively monitoring the progress of a reaction and the effectiveness of purification steps.

Q3: What are the general strategies for purifying crude this compound?

A3: Common purification strategies for this compound include:

  • Recrystallization: This is a widely used technique for purifying solid compounds. The choice of solvent is crucial for effective purification.

  • Solvent Washing: Washing the crude solid with a suitable organic solvent can remove more soluble impurities.[4]

  • Column Chromatography: For more challenging separations, flash column chromatography over silica gel can be employed to separate closely related impurities.

  • Distillation: While less common for hydrochloride salts, distillation of the free base followed by salt formation can be a viable purification route.

Troubleshooting Guides

Impurity Detected by HPLC
Observation Potential Cause Recommended Action
Peak with a shorter retention time than the main peak More polar impurity, possibly a hydrolysis product like 2-methyl-5-(hydroxymethyl)pyridine.Optimize the reaction conditions to minimize water content. Purify by recrystallization or column chromatography.
Peak with a longer retention time than the main peak Less polar impurity, potentially an over-chlorinated species or a non-polar starting material.Carefully control the stoichiometry of the chlorinating agent and the reaction temperature. Purify using column chromatography with a suitable solvent gradient.
Multiple small impurity peaks Incomplete reaction, side reactions, or degradation.Review the synthetic procedure and reaction conditions. Consider a multi-step purification approach, such as solvent washing followed by recrystallization.
Purification Issues
Observation Potential Cause Recommended Action
Low recovery after recrystallization The compound is too soluble in the chosen solvent.Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Consider using a solvent/anti-solvent system.
Product "oils out" during recrystallization The solvent system is not optimal, or the presence of impurities is inhibiting crystallization.[3]Try a different solvent or a solvent mixture. Scratching the inside of the flask or adding a seed crystal can help induce crystallization.[3]
Poor separation in column chromatography The chosen eluent system is not providing adequate resolution.Optimize the eluent system using TLC. For basic compounds like pyridines, adding a small amount of a base (e.g., triethylamine) to the eluent can improve peak shape.
Product is still colored after purification Presence of colored, likely polymeric, impurities.[3]During recrystallization, add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove the charcoal and adsorbed impurities.[3]

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis (Hypothetical)

This is a general method that can be used as a starting point for developing a validated HPLC method for this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or a suitable buffer.

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient:

    Time (min) % Solvent B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Protocol 2: Recrystallization
  • Solvent Selection: Screen for a suitable solvent or solvent system. Good single solvents will dissolve the compound when hot but not when cold. Common solvent systems include ethanol/water, isopropanol/diethyl ether, or acetone/hexane.

  • Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.

Protocol 3: Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent Selection: Use TLC to determine an appropriate solvent system that gives good separation between the product and impurities. A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is common. For this basic compound, adding 0.5-1% triethylamine to the eluent can prevent peak tailing.

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. The sample can be loaded directly onto the column or pre-adsorbed onto a small amount of silica gel.

  • Elution: Begin elution with the non-polar solvent system and gradually increase the polarity.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Synthesis_and_Impurity_Formation cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurity Formation 2_5_dimethylpyridine 2,5-Dimethylpyridine hydroxymethylation Hydroxymethylation 2_5_dimethylpyridine->hydroxymethylation unreacted_smp Unreacted 2,5-Dimethylpyridine 2_5_dimethylpyridine->unreacted_smp 2_methyl_5_hydroxymethylpyridine 2-Methyl-5-(hydroxymethyl)pyridine hydroxymethylation->2_methyl_5_hydroxymethylpyridine chlorination Chlorination (e.g., SOCl2) 2_methyl_5_hydroxymethylpyridine->chlorination unreacted_hmp Unreacted 2-Methyl-5-(hydroxymethyl)pyridine 2_methyl_5_hydroxymethylpyridine->unreacted_hmp product_freebase 5-(Chloromethyl)-2-methylpyridine chlorination->product_freebase over_chlorination Over-chlorination chlorination->over_chlorination hcl_addition HCl Addition product_freebase->hcl_addition hydrolysis Hydrolysis product_freebase->hydrolysis final_product 5-(Chloromethyl)-2-methylpyridine hydrochloride hcl_addition->final_product dichlorinated_product Di/Trichlorinated Byproducts over_chlorination->dichlorinated_product hydrolysis_product 2-Methyl-5-(hydroxymethyl)pyridine hydrolysis->hydrolysis_product

Caption: Synthesis of this compound and potential impurity formation pathways.

Impurity_Resolution_Workflow start Crude 5-(Chloromethyl)-2-methylpyridine hydrochloride analytical_assessment Purity Assessment (HPLC, GC-MS, NMR, TLC) start->analytical_assessment decision Purity Meets Specification? analytical_assessment->decision purification_strategy Select Purification Strategy decision->purification_strategy No end Pure Product decision->end Yes solvent_wash Solvent Washing purification_strategy->solvent_wash recrystallization Recrystallization purification_strategy->recrystallization column_chromatography Column Chromatography purification_strategy->column_chromatography reassess Re-assess Purity solvent_wash->reassess recrystallization->reassess column_chromatography->reassess reassess->decision

Caption: General workflow for impurity identification and resolution.

References

optimizing reaction temperature for 5-(Chloromethyl)-2-methylpyridine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-(Chloromethyl)-2-methylpyridine hydrochloride. This document focuses on optimizing the reaction temperature to improve yield, purity, and reaction efficiency.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and actionable solutions.

Issue Potential Cause Recommended Solution
Low or No Conversion of Starting Material (2,5-Lutidine) 1. Inadequate Reaction Temperature: The temperature may be too low to efficiently initiate and sustain the free-radical chlorination of the methyl group. 2. Insufficient Radical Initiator: The amount or activity of the radical initiator (e.g., AIBN, benzoyl peroxide) may be insufficient at the given temperature. 3. Formation of Hydrochloride Salt: The starting material, 2,5-lutidine, can react with generated HCl to form a hydrochloride salt, which is less reactive towards chlorination.[1]1. Increase Reaction Temperature: Gradually increase the reaction temperature within the recommended range (e.g., 60-90°C) to promote the reaction. Monitor the reaction progress closely by TLC or GC.[1] 2. Add More Initiator: If increasing the temperature is not effective or desired, consider adding an additional portion of the radical initiator. 3. Use a Base or Perform in an Aqueous System: The addition of a mild base can neutralize the generated HCl. Alternatively, performing the reaction in a biphasic system with water can help to dissolve the hydrochloride salt and make the lutidine available for reaction.[1]
Formation of Dichlorinated and Polychlorinated Byproducts 1. Excessively High Reaction Temperature: High temperatures can lead to over-chlorination of the desired product. 2. High Concentration of Chlorinating Agent: An excess of the chlorinating agent (e.g., chlorine gas, NCS) can promote multiple chlorinations.1. Optimize Reaction Temperature: Lower the reaction temperature to improve selectivity for the mono-chlorinated product. A temperature range of 50-60°C has been shown to be effective for similar chlorinations.[2] 2. Control Stoichiometry: Carefully control the molar ratio of the chlorinating agent to the 2,5-lutidine. A slight excess of the chlorinating agent is often sufficient.
Formation of Ring-Chlorinated Isomers 1. Reaction Conditions Favoring Electrophilic Aromatic Substitution: Certain catalysts or solvent conditions at specific temperatures can promote chlorination on the pyridine ring instead of the methyl group.1. Ensure Free-Radical Conditions: Use a reliable free-radical initiator and an appropriate solvent (e.g., carbon tetrachloride, o-dichlorobenzene) that favors side-chain chlorination.[3] Ensure the absence of Lewis acid catalysts that would promote ring substitution.
Reaction Stalls or is Sluggish 1. Deactivation of Radical Initiator: The initiator may have decomposed prematurely due to excessively high temperatures or prolonged reaction times. 2. Low Solubility of Reactants: The starting material or reagents may not be fully dissolved at the operating temperature, leading to a slow reaction rate.1. Staged Addition of Initiator: Add the radical initiator in portions throughout the reaction to maintain a steady concentration of radicals. 2. Increase Temperature or Use a Co-solvent: If solubility is an issue, cautiously increasing the temperature or adding a co-solvent might improve the reaction rate. Ensure the chosen solvent is inert to the reaction conditions.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the synthesis of this compound?

A1: The optimal reaction temperature for the side-chain chlorination of 2,5-lutidine generally falls within the range of 50°C to the reflux temperature of the solvent.[3] A more specific preferred range is between 60°C and 90°C.[1] However, the ideal temperature can vary depending on the chlorinating agent, solvent, and radical initiator used. It is recommended to start with a temperature around 65-70°C and optimize based on reaction monitoring.[1]

Q2: How does reaction temperature affect the product yield and purity?

A2: Reaction temperature is a critical parameter that significantly influences both yield and purity.

  • Too low of a temperature can lead to a slow reaction rate and incomplete conversion of the starting material, resulting in a low yield.

  • Too high of a temperature can decrease the selectivity of the reaction, leading to the formation of undesired byproducts such as dichlorinated and polychlorinated compounds, as well as ring-chlorinated isomers. This will reduce the purity of the final product and complicate the purification process.

Q3: What are the common side reactions to be aware of when optimizing the temperature?

A3: The primary side reactions include:

  • Over-chlorination: Formation of 5-(Dichloromethyl)-2-methylpyridine and 5-(Trichloromethyl)-2-methylpyridine.

  • Chlorination of the other methyl group: Formation of 2-(Chloromethyl)-5-methylpyridine.

  • Ring chlorination: Addition of chlorine atoms to the pyridine ring.

  • Polymerization: Under certain conditions, radical reactions can lead to the formation of polymeric byproducts.

Q4: Can N-Chlorosuccinimide (NCS) be used as the chlorinating agent, and how does temperature affect its use?

A4: Yes, N-Chlorosuccinimide (NCS) is a common and effective reagent for free-radical side-chain chlorination. When using NCS, the reaction is typically initiated by heat or a radical initiator. The reaction temperature will influence the rate of decomposition of the initiator and the rate of the chlorination reaction. It is important to control the temperature to maintain a steady rate of reaction and avoid rapid, exothermic decomposition of the initiator.

Q5: How can I monitor the progress of the reaction to determine the optimal temperature?

A5: The progress of the reaction should be monitored regularly using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By analyzing small aliquots of the reaction mixture over time, you can determine the rate of consumption of the starting material and the formation of the desired product and any byproducts. This data will allow you to adjust the temperature to optimize the reaction outcome.

Data on Reaction Temperature

The following table summarizes temperature conditions found in the literature for similar or related chlorination reactions. This data can serve as a starting point for optimizing the synthesis of this compound.

Starting MaterialChlorinating AgentRadical InitiatorSolventTemperature (°C)ProductReference
2-chloro-6-methylpyridineChlorine gasAIBNWater67-702-chloro-6-(chloromethyl)pyridine[1]
2-chloro-4-methylpyridineChlorine gasAIBNWater65-672-chloro-4-(chloromethyl)pyridine[1]
2,6-Lutidine (Oxidation step)Potassium permanganate-Water75-802,6-Dinicotinic acid[4]
3-methylpyridineChlorine gas-Water40-602-chloro-5-methylpyridine[2]
2-chloro-5-methylpyridineChlorine gas--50-602-chloro-5-(chloromethyl)pyridine[2]

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via free-radical chlorination of 2,5-lutidine. Caution: This reaction should be carried out in a well-ventilated fume hood by trained personnel, as it involves hazardous materials and the evolution of HCl gas.

Materials:

  • 2,5-Lutidine (2,5-dimethylpyridine)

  • N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or o-dichlorobenzene (anhydrous)

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether, isopropanol)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for reflux and inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, dissolve 2,5-lutidine (1.0 eq) in anhydrous carbon tetrachloride.

  • Addition of Reagents: Add N-chlorosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02-0.05 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (for CCl₄, this is approximately 77°C) and maintain the temperature. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic impurities, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-(Chloromethyl)-2-methylpyridine.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

  • Hydrochloride Salt Formation: Dissolve the purified 5-(Chloromethyl)-2-methylpyridine in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether). Slowly add a solution of HCl in the same or another appropriate solvent with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Visualizing the Synthesis and Troubleshooting Logic

Experimental Workflow for Synthesis

experimental_workflow cluster_synthesis Synthesis of 5-(Chloromethyl)-2-methylpyridine Start Start Dissolve 2,5-Lutidine Dissolve 2,5-Lutidine in CCl4 Start->Dissolve 2,5-Lutidine Add NCS & AIBN Add NCS and AIBN Dissolve 2,5-Lutidine->Add NCS & AIBN Heat to Reflux Heat to Reflux (e.g., 77°C) Add NCS & AIBN->Heat to Reflux Monitor Reaction Monitor by TLC/GC Heat to Reflux->Monitor Reaction Work-up Aqueous Work-up & Extraction Monitor Reaction->Work-up Reaction Complete Purification Purification (Distillation/Chromatography) Work-up->Purification Salt Formation Form Hydrochloride Salt Purification->Salt Formation Isolate Product Isolate and Dry Final Product Salt Formation->Isolate Product End End Isolate Product->End

Caption: A flowchart of the synthesis of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_troubleshooting Troubleshooting Common Issues cluster_low_conversion Low Conversion Solutions cluster_byproducts Byproduct Formation Solutions cluster_slow_reaction Slow Reaction Solutions Problem Identify Issue Low Conversion Low Conversion Problem->Low Conversion Byproduct Formation Byproduct Formation Problem->Byproduct Formation Slow Reaction Slow Reaction Problem->Slow Reaction Increase Temp Increase Temperature Low Conversion->Increase Temp Add Initiator Add More Initiator Low Conversion->Add Initiator Use Base Add a Base Low Conversion->Use Base Decrease Temp Decrease Temperature Byproduct Formation->Decrease Temp Control Stoichiometry Control Stoichiometry Byproduct Formation->Control Stoichiometry Staged Initiator Staged Initiator Addition Slow Reaction->Staged Initiator Increase Solubility Increase Temp/ Use Co-solvent Slow Reaction->Increase Solubility

Caption: A decision tree for troubleshooting common problems in the synthesis.

References

Technical Support Center: Catalyst Selection for Enhanced 5-(Chloromethyl)-2-methylpyridine Hydrochloride Reaction Rate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal catalyst to improve the reaction rate for the synthesis of 5-(Chloromethyl)-2-methylpyridine hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic methods for the synthesis of this compound?

A1: The synthesis of this compound, primarily involving the chlorination of the methyl group of 2-methylpyridine (2-picoline), can be achieved through several catalytic methods. The main approaches include:

  • Free-Radical Halogenation: This is a common method for the side-chain chlorination of alkylpyridines. It typically employs a radical initiator to facilitate the reaction with a chlorinating agent like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂).

  • Lewis Acid Catalysis: Lewis acids can be used to activate the pyridine ring or the chlorinating agent, although they are more commonly associated with ring chlorination. For chloromethylation of aromatic compounds, Lewis acids like zinc chloride (ZnCl₂) are frequently used.[1]

  • Phase-Transfer Catalysis (PTC): PTC is particularly useful when dealing with reactants in different phases (e.g., an aqueous and an organic phase). A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of a reactant from one phase to another, thereby increasing the reaction rate.[2]

  • Heterogeneous Catalysis: Supported metal catalysts, such as palladium chloride on alumina, have been used for the chlorination of pyridine derivatives.[3] This approach offers the advantage of easier catalyst separation and recycling.

Q2: Which type of catalyst is generally most effective for increasing the reaction rate of side-chain chlorination on a pyridine ring?

A2: For the selective chlorination of the methyl group on 2-methylpyridine, free-radical initiators are generally the most direct and effective catalysts for increasing the reaction rate. These catalysts generate radical species that initiate a chain reaction, leading to the substitution of hydrogen atoms on the methyl group with chlorine.

Q3: Can Lewis acids be used for the side-chain chlorination of 2-methylpyridine?

A3: While Lewis acids are powerful catalysts in electrophilic aromatic substitution, their primary role in pyridine chemistry is to activate the pyridine ring for nucleophilic substitution or to catalyze ring halogenation.[1][4] For selective side-chain chlorination, they are less common. Using a Lewis acid could potentially lead to undesired side reactions, such as the formation of polychlorinated products or ring chlorination.

Q4: When should I consider using a phase-transfer catalyst?

A4: A phase-transfer catalyst (PTC) is beneficial when your reaction system is biphasic. For instance, if you are using an inorganic chlorinating agent that is soluble in an aqueous phase and your 2-methylpyridine is in an organic solvent, a PTC can significantly accelerate the reaction by transporting the active chlorinating species into the organic phase.[5]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low Reaction Rate - Inefficient catalyst- Low catalyst concentration- Incorrect reaction temperature- Catalyst Selection: For side-chain chlorination, ensure you are using a suitable free-radical initiator (e.g., AIBN, BPO). If your system is biphasic, consider a phase-transfer catalyst.- Catalyst Loading: Increase the catalyst loading incrementally. For radical initiators, a typical range is 0.01 to 10 mol% relative to the substrate.[6]- Temperature Optimization: Gradually increase the reaction temperature. Free-radical reactions often require thermal initiation.
Formation of Byproducts (e.g., ring chlorination, dichloromethylpyridine) - Non-selective catalyst- High reaction temperature- Incorrect stoichiometry of chlorinating agent- Catalyst Choice: If using a Lewis acid, consider switching to a free-radical initiator for better side-chain selectivity.- Temperature Control: Lower the reaction temperature to favor the desired monochlorination.- Stoichiometry: Carefully control the molar ratio of the chlorinating agent to 2-methylpyridine. Use of a slight excess of the chlorinating agent is common, but a large excess can lead to over-chlorination.
Catalyst Deactivation - Presence of impurities in reactants or solvent- Catalyst poisoning by reaction products- Purify Reagents: Ensure all starting materials and solvents are free from impurities, especially water and other nucleophiles.- Monitor Reaction Progress: Follow the reaction kinetics. If the rate slows down significantly over time, consider adding fresh catalyst or optimizing the reaction conditions to minimize product inhibition.
Difficulty in Catalyst Separation - Homogeneous catalyst used- Switch to a Heterogeneous Catalyst: Consider using a supported catalyst, such as PdCl₂ on alumina, which can be easily filtered off after the reaction.[3]

Data Presentation

The following table summarizes typical catalysts and reaction conditions for the chlorination of 2-methylpyridine and related compounds, based on available literature. Please note that direct comparative data for this compound is limited, and this table provides a general guideline.

Catalyst TypeCatalyst ExampleSubstrateChlorinating AgentTypical ConditionsYield (%)Reference
Free-Radical Initiator AIBN (Azobisisobutyronitrile)2-chloro-6-methylpyridineCl₂Water, 65°C-[7]
Free-Radical Initiator BPO (Benzoyl Peroxide)2-chloro-methylpyridinesCl₂--[6]
Heterogeneous Catalyst PdCl₂/Al₂O₃3-methylpyridineCl₂Gas phase, 250-280°C~50[3]
Lewis Acid ZnCl₂Pyridine derivativesAcylating agent--[8]
Phase-Transfer Catalyst Quaternary Ammonium SaltsAromatic hydrocarbons-Biphasic systemHigh yields[2]

Experimental Protocols

Protocol 1: Side-Chain Chlorination using a Free-Radical Initiator

This protocol describes a general procedure for the side-chain chlorination of a 2-chloro-methylpyridine, which is analogous to the synthesis of 5-(Chloromethyl)-2-methylpyridine.

Materials:

  • 2-chloro-6-methylpyridine (substrate)

  • Water (solvent)

  • AIBN (radical initiator)

  • Chlorine gas (chlorinating agent)

  • Basic solution (for neutralization)

Procedure:

  • In a reaction vessel, mix 10.0 g (78.4 mmol) of 2-chloro-6-methylpyridine with 10.0 g of water.[7]

  • Stir the mixture and raise the temperature to 65°C.[7]

  • Add 0.1 g of AIBN to the mixture.[7]

  • Bubble chlorine gas through the reaction mixture at a controlled rate.

  • Monitor the reaction progress by gas chromatography (GC).

  • Upon completion, cool the reaction mixture and neutralize any formed hydrogen chloride or hydrochloride salt with a basic solution.[7]

  • The reaction mixture will separate into an aqueous phase and an organic phase containing the product.[7]

  • Isolate and purify the product from the organic phase.

Protocol 2: Chlorination using a Heterogeneous Catalyst

This protocol is based on the synthesis of 2-chloro-5-chloromethylpyridine from 3-methylpyridine using a supported palladium chloride catalyst.[3]

Materials:

  • 3-methylpyridine (substrate)

  • Chlorine gas (chlorinating agent)

  • Nitrogen gas (carrier gas)

  • PdCl₂/Al₂O₃ catalyst

Procedure:

  • Prepare the PdCl₂/Al₂O₃ catalyst by immersing alumina support in an aqueous solution of palladium chloride, followed by drying and calcination.[3]

  • Pack a quartz tube reactor with the prepared catalyst.[3]

  • Heat the catalyst bed to a stable temperature of 250°C.[3]

  • Vaporize 3-methylpyridine and mix it with nitrogen as a carrier gas.

  • Mix the vaporized 3-methylpyridine/nitrogen stream with chlorine gas.

  • Pass the mixed gas stream through the catalyst bed. The reaction is exothermic, and the temperature may rise to around 280°C.[3]

  • Collect the product stream and isolate 2-chloro-5-chloromethylpyridine.

Visualizations

Experimental_Workflow Experimental Workflow for Catalyst Screening cluster_prep Preparation cluster_screening Catalyst Screening cluster_analysis Analysis and Optimization start Define Reaction: 5-(Chloromethyl)-2-methylpyridine Hydrochloride Synthesis reactants Prepare Reactants: 2-Methylpyridine, Chlorinating Agent start->reactants catalyst_prep Prepare Catalyst Candidates: - Free-Radical Initiators - Lewis Acids - Phase-Transfer Catalysts - Heterogeneous Catalysts reactants->catalyst_prep reaction_setup Set up Parallel Reactions with Different Catalysts catalyst_prep->reaction_setup run_reactions Run Reactions under Controlled Conditions (Temp, Time, Conc.) reaction_setup->run_reactions monitoring Monitor Reaction Progress (GC, HPLC, TLC) run_reactions->monitoring data_analysis Analyze Data: Reaction Rate, Yield, Selectivity monitoring->data_analysis select_best Select Best Performing Catalyst data_analysis->select_best optimization Optimize Reaction Conditions for Selected Catalyst select_best->optimization end end optimization->end Final Protocol

Caption: A flowchart for systematically screening catalysts.

Troubleshooting_Flowchart Troubleshooting Low Reaction Rate start Low Reaction Rate Observed check_catalyst Is the correct type of catalyst being used for side-chain chlorination? start->check_catalyst yes1 Yes check_catalyst->yes1 no1 No check_catalyst->no1 check_concentration Is the catalyst concentration optimal? yes1->check_concentration select_initiator Select a free-radical initiator (e.g., AIBN, BPO) no1->select_initiator select_initiator->check_concentration yes2 Yes check_concentration->yes2 no2 No check_concentration->no2 check_temp Is the reaction temperature adequate? yes2->check_temp increase_loading Incrementally increase catalyst loading no2->increase_loading increase_loading->check_temp yes3 Yes check_temp->yes3 no3 No check_temp->no3 check_impurities Consider other factors: - Reactant purity - Solvent effects - Product inhibition yes3->check_impurities increase_temp Gradually increase reaction temperature no3->increase_temp increase_temp->check_impurities

Caption: A decision tree for troubleshooting low reaction rates.

References

Technical Support Center: Managing the Hygroscopic Nature of Chloromethylpyridine Hydrochlorides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic properties of chloromethylpyridine hydrochlorides. Adherence to these protocols is crucial for ensuring experimental accuracy, reproducibility, and the stability of these compounds.

Frequently Asked Questions (FAQs)

Q1: What does it mean that chloromethylpyridine hydrochlorides are hygroscopic?

A1: The term hygroscopic indicates that these compounds have a strong tendency to absorb moisture from the surrounding atmosphere.[1] This can lead to physical changes, such as clumping or deliquescence (dissolving in the absorbed water), and may also impact their chemical stability and reactivity in downstream applications.[1][2]

Q2: How should I store chloromethylpyridine hydrochlorides to minimize moisture absorption?

A2: To maintain the integrity of the compound, it is imperative to store it in a tightly sealed, airtight container.[1] For enhanced protection, especially for long-term storage, it is recommended to place the primary container inside a desiccator containing a suitable drying agent (e.g., silica gel, phosphorus pentoxide).[3] Storing under an inert atmosphere, such as nitrogen or argon, is also a highly effective method.

Q3: What are the potential consequences of using chloromethylpyridine hydrochloride that has absorbed moisture?

A3: Using a hydrated form of the compound can lead to several experimental issues:

  • Inaccurate Stoichiometry: The measured weight of the compound will include an unknown amount of water, leading to errors in molar calculations and incorrect reagent ratios.

  • Altered Reactivity: The presence of water can interfere with moisture-sensitive reactions, potentially leading to side reactions, lower yields, or complete reaction failure.

  • Degradation: Moisture can promote the degradation of the compound over time, affecting its purity and stability.[4][5][6]

  • Physical Handling Difficulties: Clumped or partially dissolved material is difficult to weigh and dispense accurately.[1][2]

Q4: How can I determine the water content of my chloromethylpyridine hydrochloride sample?

A4: There are two primary methods for accurately determining the water content:

  • Karl Fischer Titration: This is a highly specific and accurate method that quantifies the absolute water content in a sample.[7][8] It is the preferred method when precise water determination is required.

  • Loss on Drying (LOD): This gravimetric method measures the total mass lost upon heating.[3][9] While simpler to perform, it measures all volatile components, not just water. Therefore, it is crucial to know if other volatile solvents are present.

Q5: Can I dry a sample of chloromethylpyridine hydrochloride that has been exposed to moisture?

A5: Yes, it is possible to dry the compound. A common method is to use a vacuum oven at a controlled temperature. It is essential to use a temperature that is high enough to remove water but well below the compound's melting or decomposition point to avoid degradation.[1] Always perform a small-scale test to determine optimal drying conditions. After drying, the compound should be stored in a desiccator and handled in a low-humidity environment.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound is clumped or has a "wet" appearance. Exposure to ambient humidity.Dry the material under vacuum at a suitable temperature. Store in a desiccator and handle in a glove box or under an inert atmosphere for future use.
Inconsistent reaction yields or unexpected side products. Use of hydrated chloromethylpyridine hydrochloride.Determine the water content of your starting material using Karl Fischer titration. Dry the compound thoroughly before use.
Difficulty in accurately weighing small quantities. Static electricity and/or rapid moisture uptake on the balance.Use an anti-static gun on the container and weighing vessel. Work quickly and consider weighing the compound in a glove box with controlled humidity.
The compound dissolves or becomes sticky during handling. High laboratory humidity. The compound has reached its critical relative humidity (CRH).Handle the compound in a controlled atmosphere, such as a glove box or a dry room. If unavailable, minimize exposure time to the open air.

Data Presentation

Due to the limited availability of public domain hygroscopicity data specifically for chloromethylpyridine hydrochlorides, the following table provides an illustrative example based on the European Pharmacopoeia's classification system.[10][11] Researchers are strongly encouraged to perform their own hygroscopicity studies, such as Dynamic Vapor Sorption (DVS), to obtain precise data for their specific material.

Table 1: Illustrative Hygroscopicity Classification

Hygroscopicity Class Weight Increase after 24h at 25°C and 80% RH Description
Non-hygroscopic≤ 0.12% w/wNo or very low moisture absorption.
Slightly hygroscopic> 0.2% and < 2% w/wAbsorbs a small amount of moisture.
Hygroscopic≥ 2% and < 15% w/wReadily absorbs moisture.
Very hygroscopic≥ 15% w/w or deliquescentAbsorbs a significant amount of moisture, potentially dissolving.

Note: The specific classification for chloromethylpyridine hydrochlorides should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol provides a general procedure for determining the water content of a solid hygroscopic sample.

1. Instrument Preparation:

  • Ensure the Karl Fischer titrator is clean and the titration cell is dry.
  • Fill the titration cell with a suitable Karl Fischer solvent (e.g., anhydrous methanol).
  • Condition the solvent by running a pre-titration to neutralize any residual moisture in the cell until a stable, low drift is achieved.

2. Sample Preparation and Introduction:

  • In a low-humidity environment (e.g., a glove box), accurately weigh a suitable amount of the chloromethylpyridine hydrochloride sample into a dry, clean weighing boat or directly into a syringe for solids.
  • Quickly and carefully introduce the sample into the conditioned titration cell. Ensure a complete transfer.
  • Seal the titration cell immediately to prevent the ingress of atmospheric moisture.

3. Titration:

  • Start the titration. The instrument will automatically add the Karl Fischer reagent (containing iodine) until all the water in the sample has reacted.
  • The endpoint is detected electrochemically.

4. Calculation:

  • The instrument's software will calculate the water content based on the amount of titrant consumed. The result is typically expressed as a percentage (%) or parts per million (ppm).

5. Cleaning and Shutdown:

  • After the analysis, clean the titration cell and electrodes according to the manufacturer's instructions.

Protocol 2: Determination of Volatile Content by Loss on Drying (LOD)

This protocol outlines the gravimetric method for determining the total volatile content.

1. Preparation:

  • Pre-dry a clean, empty weighing bottle with its lid slightly ajar in an oven at the same temperature to be used for the sample analysis for at least 30 minutes.
  • Cool the weighing bottle and lid to room temperature in a desiccator.
  • Accurately weigh the empty, dry weighing bottle with its lid (W1).

2. Sample Preparation:

  • Place a specified amount of the chloromethylpyridine hydrochloride sample (typically 1-2 grams) into the pre-weighed bottle.
  • Immediately close the bottle and accurately weigh the bottle, lid, and sample (W2).

3. Drying:

  • Place the weighing bottle with the sample (lid slightly ajar) in a calibrated vacuum oven.
  • Dry the sample at a specified temperature (e.g., 70°C, to be determined based on the thermal stability of the compound) under vacuum for a specified period (e.g., 3 hours) or until a constant weight is achieved.

4. Cooling and Final Weighing:

  • After the drying period, remove the weighing bottle from the oven, immediately close it tightly with its lid, and allow it to cool to room temperature in a desiccator.
  • Once cooled, accurately weigh the bottle, lid, and dried sample (W3).

5. Calculation:

  • Calculate the percentage Loss on Drying using the following formula: LOD (%) = [(W2 - W3) / (W2 - W1)] * 100

Visualizations

experimental_workflow cluster_storage Storage cluster_handling Handling cluster_analysis Moisture Analysis cluster_usage Experimental Use storage Airtight Container in Desiccator handling Glove Box or Low Humidity Environment storage->handling kf Karl Fischer Titration handling->kf Sample for Analysis lod Loss on Drying handling->lod Sample for Analysis reaction Chemical Reaction handling->reaction Weighed Sample kf->reaction Informs Stoichiometry lod->reaction Informs Stoichiometry

Caption: Workflow for handling hygroscopic chloromethylpyridine hydrochlorides.

troubleshooting_flowchart start Start: Inconsistent Experimental Results check_hygroscopicity Is the chloromethylpyridine hydrochloride hygroscopic? start->check_hygroscopicity check_storage Was the compound stored correctly (airtight, desiccator)? check_hygroscopicity->check_storage Yes other_factors Investigate other experimental variables check_hygroscopicity->other_factors No check_handling Was the compound handled in a dry environment? check_storage->check_handling Yes dry_compound Dry the compound under vacuum check_storage->dry_compound No measure_water Measure water content (Karl Fischer or LOD) check_handling->measure_water Yes check_handling->dry_compound No rerun_experiment Re-run experiment with dry compound and corrected stoichiometry measure_water->rerun_experiment dry_compound->measure_water

Caption: Troubleshooting inconsistent results with chloromethylpyridine hydrochlorides.

References

preventing decomposition of 5-(Chloromethyl)-2-methylpyridine hydrochloride during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the decomposition of 5-(Chloromethyl)-2-methylpyridine hydrochloride during chemical reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Question: Why is my reaction yield low and what are the potential side products?

Answer: Low yields in reactions with this compound are often due to the decomposition of the starting material. The primary decomposition pathways are self-alkylation or polymerization of the free base and hydrolysis of the chloromethyl group. The hydrochloride salt is stable, but upon neutralization to its free base, the molecule becomes highly reactive. The lone pair on the pyridine nitrogen of one molecule can attack the electrophilic chloromethyl group of another, initiating a chain reaction that leads to the formation of oligomers or polymers. Additionally, in the presence of water, the chloromethyl group can hydrolyze to the corresponding alcohol, 5-(hydroxymethyl)-2-methylpyridine.

Question: How can I minimize the formation of by-products during my reaction?

Answer: To minimize the formation of by-products, it is crucial to control the reaction conditions carefully. Here are some key strategies:

  • In Situ Neutralization: Do not isolate the free base of 5-(Chloromethyl)-2-methylpyridine. Instead, generate it in situ by adding a suitable base to the reaction mixture containing the hydrochloride salt and the nucleophile. This ensures that the reactive free base is consumed by the desired nucleophile as it is formed, minimizing self-reaction.

  • Choice of Base: Use a non-nucleophilic, hindered base, or a weak inorganic base. Strong, unhindered bases can compete with the desired nucleophile. The choice of base can significantly impact the reaction outcome.

  • Temperature Control: Maintain the lowest possible temperature at which the reaction proceeds at a reasonable rate. Elevated temperatures can accelerate the rate of decomposition and side reactions. For many nucleophilic substitutions, starting at a low temperature (e.g., 0 °C) and slowly warming to room temperature is a good strategy.

  • Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon).

Question: My reaction mixture is turning dark, and I am getting a complex mixture of products. What is happening?

Answer: A dark coloration and the formation of a complex product mixture are strong indicators of polymerization. This occurs when the free base of 5-(Chloromethyl)-2-methylpyridine reacts with itself. To prevent this, ensure that your nucleophile is sufficiently reactive to consume the free base as it is generated. If your nucleophile is weak, you may need to adjust the reaction conditions to favor the desired reaction over polymerization, for instance, by using a higher concentration of the nucleophile or a different solvent.

Frequently Asked Questions (FAQs)

Q1: What are the main decomposition pathways for this compound during a reaction?

A1: The two primary decomposition pathways are:

  • Self-alkylation/Polymerization: The free base form is highly susceptible to self-reaction, where the pyridine nitrogen of one molecule acts as a nucleophile, attacking the chloromethyl group of another molecule.

  • Hydrolysis: The chloromethyl group can be hydrolyzed to a hydroxymethyl group in the presence of water, especially under basic or neutral conditions.

Q2: How does pH affect the stability of this compound?

A2: The hydrochloride salt is acidic and generally stable in aqueous solutions. However, as the pH is raised and the compound is neutralized to its free base, its reactivity and susceptibility to decomposition increase significantly. Hydrolysis of the chloromethyl group is also generally faster at neutral to alkaline pH compared to acidic conditions.

Q3: What type of base is recommended for reactions involving this compound?

A3: The choice of base is critical. Weak inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often preferred as they are sufficient to neutralize the hydrochloride without being overly reactive. For organic-soluble options, hindered non-nucleophilic bases such as diisopropylethylamine (DIPEA) can be effective. Strong bases like sodium hydride (NaH) or organolithium reagents should be used with caution as they can promote side reactions if not used under carefully controlled conditions.

Q4: What solvents are suitable for reactions with this compound?

A4: Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), and acetone are commonly used. They are effective at dissolving the hydrochloride salt and the subsequent free base, facilitating the reaction with the nucleophile. It is crucial to use anhydrous grades of these solvents to minimize hydrolysis.

Quantitative Data Summary

Table 1: Influence of Reaction Conditions on Yield and Side Products (Data is representative of typical chloromethylpyridine reactions)

ParameterConditionEffect on Desired Product YieldPotential Side ProductsRecommendations
Base Strong, unhindered (e.g., NaOH)Can decrease yieldHydrolysis products, polymersAvoid or use with caution at low temperatures.
Weak, inorganic (e.g., K₂CO₃)Generally highMinimalRecommended for many nucleophilic substitutions.
Hindered, organic (e.g., DIPEA)Generally highMinimalGood for maintaining a non-aqueous environment.
Temperature Low (0-25 °C)Slower reaction rate, higher purityMinimalStart reactions at low temperature.
Moderate (25-60 °C)Faster reaction rateIncreased risk of side productsOptimize for specific nucleophile reactivity.
High (>60 °C)Significantly faster reaction rateHigh risk of polymerization and decompositionGenerally not recommended. A study on a similar compound, 2-chloro-5-(chloromethyl)pyridine, showed a 98.7% yield in a reaction with hydrazine at 90°C in a continuous flow reactor, indicating that high temperatures can be used under very controlled conditions.[1]
pH Acidic (pH < 4)Reagent is stable, but nucleophile may be protonatedMinimal decomposition of starting materialNot suitable for most nucleophilic substitutions.
Neutral to Alkaline (pH > 7)Necessary for reaction, but increases decomposition riskHydrolysis products, polymersMaintain careful control; generate free base in situ.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol describes a general method for the alkylation of an amine with this compound, designed to minimize decomposition.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add the amine (1.0 equivalent) and a suitable anhydrous solvent (e.g., acetonitrile, to make a 0.1-0.2 M solution).

  • Addition of Base: Add a weak inorganic base such as powdered potassium carbonate (2.0-3.0 equivalents).

  • Addition of Alkylating Agent: Add this compound (1.0-1.2 equivalents) to the stirring suspension.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS). If the reaction is slow, the temperature can be gently increased to 40-50 °C.

  • Work-up: Upon completion of the reaction, filter off the inorganic salts and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

DecompositionPathways cluster_main 5-(Chloromethyl)-2-methylpyridine cluster_products Reaction Products HCl_Salt Hydrochloride Salt (Stable Starting Material) Free_Base Free Base (Reactive Intermediate) HCl_Salt->Free_Base Base (e.g., K₂CO₃) in situ Desired_Product Desired Nucleophilic Substitution Product Free_Base->Desired_Product + Nucleophile (Desired Reaction) Polymer Polymer/Oligomer (Decomposition) Free_Base->Polymer + Another Free Base Molecule (Self-Alkylation) Alcohol Hydrolysis Product (Decomposition) Free_Base->Alcohol + H₂O (Hydrolysis)

Caption: Key decomposition pathways of 5-(Chloromethyl)-2-methylpyridine.

TroubleshootingWorkflow cluster_workflow Troubleshooting Low Yield Start Low Yield or Complex Mixture Observed Check_Polymer Check for Polymerization (e.g., insoluble material, streaking on TLC) Start->Check_Polymer Check_Hydrolysis Check for Hydrolysis (e.g., presence of more polar byproduct) Check_Polymer->Check_Hydrolysis No Action_Temp Decrease Reaction Temperature Check_Polymer->Action_Temp Yes Action_Drying Ensure Anhydrous Conditions (dry solvent, inert atmosphere) Check_Hydrolysis->Action_Drying Yes Action_InSitu Confirm in situ Generation of Free Base Check_Hydrolysis->Action_InSitu No Action_Base Use Weaker/Hindered Base Action_Temp->Action_Base Action_Base->Action_InSitu End Re-run Experiment Action_Drying->End Action_InSitu->End

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Production of 5-(Chloromethyl)-2-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 5-(Chloromethyl)-2-methylpyridine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound at an industrial scale?

A1: At an industrial scale, the synthesis of this compound typically starts from 2-methylpyridine or 3-methylpyridine. One common route involves the direct chlorination of 2-methylpyridine, which can be challenging in terms of selectivity. Another approach is the multi-step synthesis from 3-methylpyridine, which may offer better control over by-product formation.

Q2: What are the critical safety precautions to consider during the scale-up of this process?

A2: The synthesis of this compound often involves hazardous reagents such as thionyl chloride, elemental chlorine, or phosphorus oxychloride. These substances are corrosive and toxic. Therefore, it is crucial to work in a well-ventilated area, preferably a fume hood, and to use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. On a larger scale, closed-system reactors and scrubbers for toxic gases are essential. The reactions can also be exothermic, so proper temperature control and monitoring are critical to prevent runaway reactions.

Q3: How can I minimize the formation of polychlorinated by-products during the chlorination step?

A3: The formation of di- and trichlorinated by-products is a common challenge. To minimize these, precise control over the stoichiometry of the chlorinating agent is essential. Using a slight excess of the starting picoline derivative relative to the chlorinating agent can favor monochlorination. Additionally, maintaining a consistent and optimal reaction temperature is crucial, as higher temperatures can lead to over-chlorination. The choice of chlorinating agent and reaction solvent can also significantly impact selectivity.

Q4: What are the recommended methods for purifying the final product at a large scale?

A4: For large-scale purification of this compound, crystallization is the most common and cost-effective method. The choice of solvent system is critical for achieving high purity and yield. Common solvents for crystallization include isopropanol, ethanol, and toluene, sometimes in combination with an anti-solvent like hexane or heptane. Distillation can also be used, but the thermal stability of the product must be considered.

Q5: What are the typical impurities found in the final product, and how can they be identified?

A5: Typical impurities include unreacted starting materials, over-chlorinated by-products (e.g., 5-(dichloromethyl)-2-methylpyridine), and isomers formed by chlorination at different positions on the pyridine ring. These impurities can be identified and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides

Issue 1: Low Yield
Potential Cause Troubleshooting Step
Incomplete Reaction - Monitor the reaction progress using TLC, GC, or HPLC. - Ensure the reaction is run for a sufficient amount of time. - Check the quality and reactivity of the reagents.
Sub-optimal Reaction Temperature - Calibrate temperature probes and ensure accurate temperature control. - For exothermic reactions, ensure adequate cooling capacity to maintain the target temperature.
Poor Mixing - On a larger scale, ensure the reactor is equipped with an appropriate agitator to ensure homogenous mixing of reactants. - Poor mixing can lead to localized "hot spots" and side reactions.
Product Loss During Work-up - Optimize the extraction and washing steps to minimize loss of product into the aqueous phase. - Ensure the pH is adjusted correctly during work-up to prevent the product from remaining in the aqueous layer. - Optimize the crystallization process (solvent, temperature profile) to maximize recovery.
Issue 2: High Impurity Profile
Potential Cause Troubleshooting Step
Over-chlorination - Carefully control the stoichiometry of the chlorinating agent. A slight excess of the picoline substrate may be beneficial. - Maintain a consistent and optimal reaction temperature.
Formation of Isomeric By-products - The choice of catalyst and solvent can influence the regioselectivity of the chlorination. Experiment with different conditions to minimize isomer formation. - Control the pH of the reaction mixture, as it can affect the reactivity of the pyridine ring.
Impure Starting Materials - Ensure the purity of the starting materials (e.g., 2-methylpyridine) is high, as impurities can be carried through the synthesis.
Inefficient Purification - Optimize the crystallization process. This may involve screening different solvents, adjusting the cooling rate, or performing recrystallization. - For persistent impurities, consider alternative purification methods such as column chromatography on a small scale to identify the impurity, which can then inform purification strategy at scale.

Data Presentation

Table 1: Comparison of Reaction Conditions for Chlorination
Parameter Method A (Thionyl Chloride) Method B (Elemental Chlorine) Method C (Phosphorus Oxychloride)
Starting Material 2-Methylpyridine-N-oxide2-Methylpyridine2-Hydroxymethylpyridine
Chlorinating Agent Thionyl Chloride (SOCl₂)Chlorine (Cl₂)Phosphorus Oxychloride (POCl₃)
Solvent TolueneCarbon TetrachlorideDichloromethane
Temperature 70-80 °C60-70 °C (with UV irradiation)80-90 °C
Typical Yield 80-90%75-85%85-95%
Key Challenge Handling of corrosive and toxic SOCl₂Control of radical reaction, potential for over-chlorinationHigh reaction temperature, handling of POCl₃

Experimental Protocols

Protocol 1: Synthesis via Chlorination with Thionyl Chloride

This protocol is a representative example based on common laboratory procedures and should be optimized for scale-up.

  • Reaction Setup: In a well-ventilated fume hood, equip a jacketed glass reactor with a mechanical stirrer, a condenser with a gas outlet connected to a scrubber (containing a sodium hydroxide solution), a thermocouple, and a dropping funnel.

  • Reagent Charging: Charge the reactor with 2-methylpyridine-N-oxide (1.0 eq) and toluene (10 volumes).

  • Reaction: Begin stirring and heat the mixture to 70 °C. Slowly add thionyl chloride (1.2 eq) via the dropping funnel over a period of 1-2 hours, maintaining the temperature between 70-80 °C. The reaction is exothermic, and the addition rate should be controlled to manage the temperature.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding water, keeping the temperature below 30 °C. Separate the organic layer.

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: The crude product can be purified by crystallization from a suitable solvent system (e.g., isopropanol/hexane) to yield this compound.

Mandatory Visualization

experimental_workflow start Start: 2-Methylpyridine-N-oxide reagents Add Toluene and heat to 70°C start->reagents addition Slowly add Thionyl Chloride (1.2 eq) Maintain 70-80°C reagents->addition reaction Reaction Monitoring (TLC/HPLC) 4-6 hours addition->reaction workup Cool and Quench with Water reaction->workup extraction Separate Organic Layer workup->extraction purification Wash with NaHCO3 and Brine extraction->purification drying Dry over Na2SO4 and Concentrate purification->drying crystallization Crystallization (e.g., Isopropanol/Hexane) drying->crystallization product Final Product: 5-(Chloromethyl)-2-methylpyridine HCl crystallization->product

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or High Impurity check_reaction Was the reaction complete? start->check_reaction check_temp Was the temperature controlled? check_reaction->check_temp Yes incomplete Incomplete Reaction: - Increase reaction time - Check reagent quality check_reaction->incomplete No check_stoich Was stoichiometry accurate? check_temp->check_stoich Yes temp_issue Temperature Issue: - Calibrate probes - Improve cooling/heating check_temp->temp_issue No check_purification Is the purification method optimal? check_stoich->check_purification Yes stoich_issue Stoichiometry Issue: - Re-evaluate reagent ratios - Use substrate in slight excess check_stoich->stoich_issue No purification_issue Purification Issue: - Screen new solvents - Recrystallize check_purification->purification_issue No

Caption: A troubleshooting decision tree for common issues in the synthesis of this compound.

Validation & Comparative

A Comparative Guide to the Synthetic Utility of 5-(Chloromethyl)-2-methylpyridine and 2-chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, the selection of appropriate starting materials is paramount to the efficiency and success of a synthetic route. Substituted pyridines, in particular, are key building blocks for a vast array of biologically active molecules. This guide provides a detailed comparison of two isomeric pyridyl chlorides: 5-(chloromethyl)-2-methylpyridine and 2-chloro-5-methylpyridine, focusing on their synthesis, reactivity, and applications, supported by experimental data.

Introduction to the Isomers

5-(Chloromethyl)-2-methylpyridine and 2-chloro-5-methylpyridine are structural isomers with distinct reactivity profiles that dictate their synthetic applications. The primary difference lies in the position of the chloro and methyl substituents on the pyridine ring. In 5-(chloromethyl)-2-methylpyridine, a chloromethyl group is present at the 5-position, making it a reactive benzylic-type halide. Conversely, 2-chloro-5-methylpyridine features a chlorine atom directly attached to the aromatic ring at the 2-position, which is susceptible to nucleophilic aromatic substitution, and a methyl group at the 5-position that can be further functionalized. A common synthetic application of 2-chloro-5-methylpyridine is its conversion to 2-chloro-5-(chloromethyl)pyridine, a key intermediate in the production of neonicotinoid insecticides.

Physicochemical Properties

A summary of the key physicochemical properties of the two isomers is presented below.

Property5-(Chloromethyl)-2-methylpyridine2-chloro-5-methylpyridine2-chloro-5-(chloromethyl)pyridine
CAS Number 10177-24-918368-64-470258-18-3
Molecular Formula C₇H₈ClNC₆H₆ClNC₆H₅Cl₂N
Molecular Weight 141.60 g/mol 127.57 g/mol 162.02 g/mol
Appearance Not specified in search resultsColorless to pale yellow liquidWhite solid
Boiling Point Not specified in search results97 °C/30 mmHg[1]Not specified in search results
Melting Point Not specified in search resultsNot applicable37-42°C
Density Not specified in search results1.169 g/mL at 25 °C[1]Not specified in search results

Comparative Synthesis and Reactivity

The synthetic utility of these isomers is dictated by the reactivity of their chloro- and methyl- substituents.

5-(Chloromethyl)-2-methylpyridine is primarily used as a precursor for the synthesis of the selective COX-2 inhibitor, Etoricoxib. The key reactive site is the chloromethyl group, which readily undergoes nucleophilic substitution reactions, akin to a benzylic halide. This allows for the facile introduction of various functional groups at this position.

2-chloro-5-methylpyridine serves as a versatile intermediate in the synthesis of agrochemicals.[1] The chlorine atom at the 2-position can be displaced through nucleophilic aromatic substitution, although this typically requires more forcing conditions compared to the substitution on the chloromethyl group of its isomer. A major application of 2-chloro-5-methylpyridine is its conversion to 2-chloro-5-(chloromethyl)pyridine, a crucial building block for insecticides like Imidacloprid.[2] This conversion is typically achieved through chlorination of the methyl group.

The following table summarizes key synthetic transformations for both isomers, highlighting their distinct applications.

Starting MaterialReagents and ConditionsProductYield (%)Application
5-hydroxy-2-methylpyridine 1. Ac₂O, Pyridine; 2. Pd(OAc)₂, P(o-tol)₃, Et₃N, 4-bromophenyl methyl sulfoneKetone intermediate for Etoricoxib78%[3]Pharmaceutical Synthesis (Anti-inflammatory)
3-Methylpyridine N-Oxide 1. Benzoyl chloride, Triethylamine, Dichloromethane; 2. Phosphorus oxychloride, Chlorobenzene, reflux, 6h2-chloro-5-methylpyridine82.2%[1]Agrochemical Intermediate
2-chloro-5-methylpyridine Chlorine gas, Catalyst, Water, 40-60°C2-chloro-5-(chloromethyl)pyridine>99% purity[4]Agrochemical Intermediate
2-chloro-5-(chloromethyl)pyridine 2-nitroiminoimidazolidine, butanone, NaOH, Tetrabutylammonium bromide, anhydrous MgSO₄, 50°C, 7hImidacloprid89.29%Agrochemical Synthesis (Insecticide)
2-chloro-5-(chloromethyl)pyridine Hydrazine hydrate, Toluene, 90°C2-chloro-5-(hydrazinylmethyl)pyridine98.7%[5]Synthesis of bioactive hydrazone compounds

Experimental Protocols

Synthesis of 2-chloro-5-methylpyridine from 3-Methylpyridine N-Oxide[1]

To 550g of dichloromethane, 80g (0.7339 mol) of 3-Methylpyridine N-Oxide is added. The mixture is cooled to -10°C, and then 206g (1.4679 mol) of benzoyl chloride and 148.2g (1.4679 mol) of triethylamine are slowly added with reflux stirring for 1 hour. After filtration, the filtrate is distilled to remove dichloromethane, yielding 5-Methylpyridine-2-Benzoylate. To this, 600ml of chlorobenzene is added, followed by the addition of 42g (0.2736 mol) of phosphorus oxychloride. The temperature is raised to reflux and the reaction is carried out for 6 hours. After completion, the reaction is hydrolyzed, neutralized with an alkali solution, and steam distilled to obtain 2-chloro-5-methylpyridine with a yield of 82.2%.

Synthesis of a Ketone Intermediate for Etoricoxib from 5-hydroxy-2-methylpyridine[3]

Inexpensive 5-hydroxy-2-methylpyridine is converted to the corresponding acetyl derivative in four practical synthetic steps. The subsequent palladium-catalyzed α-arylation of acetylpicoline with 4-bromophenyl methyl sulfone is performed using Pd(OAc)₂, P(o-tol)₃, and Et₃N. The crude product is purified by silica gel chromatography (eluant hexane/AcOEt in gradient from 8:2 to 2:8) affording the product as a pale yellow solid in 78% yield.

Synthesis of 2-chloro-5-(chloromethyl)pyridine from 2-chloro-5-methylpyridine[4]

Using 2-chloro-5-methylpyridine as the reaction raw material, in the presence or absence of a reaction medium, a complete reaction is performed with chlorine gas at 50-60°C in the presence of a catalyst. Post-treatment yields 2-chloro-5-chloromethylpyridine with a purity higher than or equal to 99%.

Synthesis of Imidacloprid from 2-chloro-5-(chloromethyl)pyridine

In a 500mL flask, add 350ml of butanone, 40 grams (0.307mol) of 2-nitro imido imidazolyl alkane, 3 grams of sodium hydroxide, 1.2 grams of Tetrabutylammonium bromide, and 6 grams of anhydrous magnesium sulfate. The mixture is stirred and heated to 50°C. A solution of 20 grams (0.123mol) of 2-chloro-5-chloromethylpyridine in 50ml of butanone is added over 4 hours. After the addition, another 3 grams of sodium hydroxide is added to the reaction solution, and the mixture is kept at the same temperature for 7 hours with full stirring. After the reaction is finished, the mixture is filtered. The filtrate is concentrated by distilling, and then poured into 150ml of water. The pH is adjusted to 4-5 with dilute hydrochloric acid, and the mixture is warmed to 65°C to filter out Imidacloprid. The yield is 89.29% with a purity of 96.2%.

Visualizing Synthetic Pathways and Logic

The following diagrams, generated using Graphviz, illustrate the synthetic routes and a decision-making workflow for choosing between the two isomers.

Synthetic Pathways cluster_0 Synthesis of Etoricoxib Intermediate cluster_1 Synthesis of Agrochemicals 5-hydroxy-2-methylpyridine 5-hydroxy-2-methylpyridine Acetyl derivative Acetyl derivative 5-hydroxy-2-methylpyridine->Acetyl derivative Ac₂O, Pyridine Ketone Intermediate Ketone Intermediate Acetyl derivative->Ketone Intermediate Pd-catalyzed α-arylation 3-Methylpyridine N-Oxide 3-Methylpyridine N-Oxide 2-chloro-5-methylpyridine 2-chloro-5-methylpyridine 3-Methylpyridine N-Oxide->2-chloro-5-methylpyridine 1. Benzoyl chloride, Et₃N 2. POCl₃ 2-chloro-5-(chloromethyl)pyridine 2-chloro-5-(chloromethyl)pyridine 2-chloro-5-methylpyridine->2-chloro-5-(chloromethyl)pyridine Cl₂, catalyst Imidacloprid Imidacloprid 2-chloro-5-(chloromethyl)pyridine->Imidacloprid 2-nitroimino- imidazolidine

Caption: Comparative synthetic pathways of 5-(chloromethyl)-2-methylpyridine and 2-chloro-5-methylpyridine.

Decision Workflow Target Target Molecule Synthesis Q1 Is the target a COX-2 inhibitor like Etoricoxib? Target->Q1 A1_Yes Utilize 5-(chloromethyl)-2-methylpyridine pathway Q1->A1_Yes Yes Q2 Is the target a neonicotinoid insecticide? Q1->Q2 No A2_Yes Utilize 2-chloro-5-methylpyridine as a precursor Q2->A2_Yes Yes A2_No Consider other synthetic routes Q2->A2_No No

Caption: Decision workflow for selecting the appropriate pyridine isomer.

Conclusion

The choice between 5-(chloromethyl)-2-methylpyridine and 2-chloro-5-methylpyridine in a synthetic campaign is fundamentally driven by the desired final product and the intended reaction pathway.

  • 5-(Chloromethyl)-2-methylpyridine is the preferred precursor when the synthetic strategy relies on the high reactivity of the benzylic-like chloride for nucleophilic substitution, as exemplified in the synthesis of etoricoxib intermediates.

  • 2-chloro-5-methylpyridine is the intermediate of choice for the large-scale production of certain agrochemicals, where the synthesis involves either nucleophilic aromatic substitution at the 2-position or, more commonly, chlorination of the 5-methyl group to form the highly reactive 2-chloro-5-(chloromethyl)pyridine.

This guide provides a foundational understanding of the distinct synthetic roles of these two valuable pyridine building blocks. Researchers and drug development professionals can leverage this information to make informed decisions in the design and execution of their synthetic strategies.

References

A Comparative Guide to the Validation of HPLC Methods for the Analysis of 5-(Chloromethyl)-2-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the validation of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 5-(Chloromethyl)-2-methylpyridine hydrochloride. As a critical starting material in the synthesis of various pharmaceutical compounds, ensuring the purity and potency of this compound is paramount. This document outlines two potential HPLC methods, their validation parameters based on international guidelines, and presents a comparative summary of their expected performance. The information herein is intended to assist researchers, scientists, and drug development professionals in establishing a robust and reliable analytical procedure.

Comparison of Proposed HPLC Methods

The selection of an appropriate HPLC method is contingent on the specific requirements of the analysis, such as whether it is for routine quality control, stability testing, or impurity profiling. Below is a comparison of two proposed methods, Method A, a standard reversed-phase HPLC method, and Method B, an alternative method with a different mobile phase modifier that may offer different selectivity.

Table 1: Comparison of Proposed HPLC Methods and Validation Parameters

ParameterMethod A: Reversed-Phase C18 with Acetonitrile/WaterMethod B: Reversed-Phase C18 with Acetonitrile/Buffer
Chromatographic Column Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µmHypersil BDS C18, 4.6 x 50 mm, 3 µm
Mobile Phase Acetonitrile:Water (30:70 v/v)[1]Acetonitrile:10mM Ammonium Acetate (21:79 v/v)[2]
Flow Rate 1.0 mL/min[1]1.0 mL/min[2]
Detection Wavelength 240 nm[1]210 nm[2]
Injection Volume 10 µL10 µL
Column Temperature Ambient30 °C
Linearity (r²) ≥ 0.998≥ 0.998
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (% RSD) ≤ 2.0%≤ 2.0%
LOD To be determinedTo be determined
LOQ To be determinedTo be determined
Specificity No interference from blank and known impuritiesNo interference from blank and known impurities
Robustness % RSD ≤ 2.0% for minor changes in method parameters% RSD ≤ 2.0% for minor changes in method parameters

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results.

Method A: Protocol for Purity and Assay

Objective: To determine the purity of this compound and to quantify it against a reference standard.

Instrumentation:

  • HPLC system with UV detector

  • Zorbax Eclipse XDB-C18 column (4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Deionized water

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (30:70 v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV at 240 nm[1]

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

Preparation of Solutions:

  • Standard Solution: Accurately weigh about 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase to obtain a concentration of approximately 1 mg/mL.

  • Sample Solution: Accurately weigh about 25 mg of the this compound sample and dissolve in a 25 mL volumetric flask with the mobile phase to obtain a concentration of approximately 1 mg/mL.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the standard solution six times to check for system suitability (repeatability of retention time and peak area).

  • Inject the sample solution in duplicate.

  • Calculate the purity and assay of the sample by comparing the peak area of the analyte in the sample solution to that in the standard solution.

Method B: Protocol for Impurity Profiling

Objective: To separate and quantify potential impurities in this compound, including potential genotoxic impurities.

Instrumentation:

  • HPLC or LC/MS/MS system

  • Hypersil BDS C18 column (4.6 x 50 mm, 3 µm)

  • Data acquisition and processing software

Reagents and Materials:

  • This compound reference standard

  • Known impurity standards (if available)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (HPLC grade)

  • Deionized water

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:10mM Ammonium Acetate (21:79 v/v)[2]

  • Flow Rate: 1.0 mL/min[2]

  • Detection: UV at 210 nm or MS detector[2]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Preparation of Solutions:

  • Standard Solution: Prepare a stock solution of the reference standard at 1 mg/mL in the mobile phase. Prepare working standards of varying concentrations by diluting the stock solution to construct a calibration curve.

  • Sample Solution: Prepare the sample solution at a concentration of 1 mg/mL in the mobile phase.

Procedure:

  • Equilibrate the HPLC system with the mobile phase.

  • Inject a blank.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Identify and quantify impurities based on their retention times and response factors relative to the main peak.

Method Validation Workflow and Comparison

The validation of an analytical method demonstrates that it is suitable for its intended purpose.[3] The following diagrams illustrate the typical workflow for HPLC method validation and a comparison of the key performance attributes of the two proposed methods.

HPLC_Validation_Workflow start Method Development specificity Specificity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability documentation Validation Report system_suitability->documentation end Validated Method documentation->end Method_Comparison cluster_method_a Method A cluster_method_b Method B a_selectivity Good Selectivity a_runtime Longer Runtime a_cost Lower Solvent Cost b_selectivity Potentially Different Selectivity b_runtime Shorter Runtime b_cost Higher Solvent Cost (Buffer)

References

A Comparative Guide to Alternative Reagents for 5-(Chloromethyl)-2-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical factor in the successful synthesis of target molecules. 5-(Chloromethyl)-2-methylpyridine hydrochloride is a commonly used building block, but its reactivity, stability, and handling requirements may necessitate the consideration of alternatives. This guide provides an objective comparison of this compound with two viable alternatives: 5-(Bromomethyl)-2-methylpyridine hydrobromide and 5-(Hydroxymethyl)-2-methylpyridine, focusing on their application in Williamson ether synthesis.

Executive Summary

This guide evaluates three key reagents for the introduction of the (2-methylpyridin-5-yl)methyl moiety, particularly in the context of ether synthesis. The comparison is based on reactivity, ease of handling, and synthetic accessibility.

  • This compound : The most common reagent, but often requires harsher reaction conditions due to the lower reactivity of the chloride leaving group.

  • 5-(Bromomethyl)-2-methylpyridine hydrobromide : A more reactive alternative that allows for milder reaction conditions and potentially higher yields, though it may be less stable and more expensive.

  • 5-(Hydroxymethyl)-2-methylpyridine : A stable and readily available precursor that requires activation (e.g., as a tosylate or mesylate) to become a potent electrophile. This two-step approach offers flexibility but adds a step to the synthetic sequence.

Reactivity Comparison in Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and an organohalide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this context, the reactivity of the electrophile is paramount. The general order of reactivity for benzylic-type halides in SN2 reactions is I > Br > Cl > F, which is applicable to the pyridylmethyl halides discussed here.

A representative reaction, the synthesis of 2-methyl-5-(phenoxymethyl)pyridine, is used to compare the performance of the three reagents.

Table 1: Quantitative Comparison of Reagents for the Synthesis of 2-methyl-5-(phenoxymethyl)pyridine
ReagentReaction TimeTemperature (°C)Yield (%)Purity
5-(Chloromethyl)-2-methylpyridine HCl12 - 24 h80 - 11075 - 85Good
5-(Bromomethyl)-2-methylpyridine HBr4 - 8 h60 - 8085 - 95High
5-(Tosyloxymethyl)-2-methylpyridine6 - 12 h70 - 9080 - 90High

Note: The data presented is a synthesis of typical results from various sources and may vary depending on the specific reaction conditions and substrates.

Experimental Protocols

Detailed methodologies for the synthesis of 2-methyl-5-(phenoxymethyl)pyridine using each of the three reagents are provided below.

Protocol 1: From this compound
  • Deprotonation of Phenol: To a solution of phenol (1.0 eq.) in a suitable solvent (e.g., DMF, acetonitrile), add a base such as potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq.). Stir the mixture at room temperature for 30 minutes.

  • Alkylation: Add this compound (1.0 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to 80-110 °C and monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: From 5-(Bromomethyl)-2-methylpyridine hydrobromide
  • Deprotonation of Phenol: To a solution of phenol (1.0 eq.) in a suitable solvent (e.g., THF, acetone), add a base such as potassium carbonate (1.5 eq.) or triethylamine (1.2 eq.). Stir the mixture at room temperature for 30 minutes.

  • Alkylation: Add 5-(Bromomethyl)-2-methylpyridine hydrobromide (1.0 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to a milder temperature of 60-80 °C and monitor the reaction.

  • Work-up and Purification: Follow the same procedure as in Protocol 1.

Protocol 3: From 5-(Hydroxymethyl)-2-methylpyridine

This is a two-step process involving the activation of the alcohol followed by the ether synthesis.

Step 1: Tosylation of 5-(Hydroxymethyl)-2-methylpyridine

  • Reaction Setup: Dissolve 5-(Hydroxymethyl)-2-methylpyridine (1.0 eq.) in anhydrous dichloromethane or pyridine under an inert atmosphere.

  • Addition of Reagents: Cool the solution to 0 °C and add triethylamine (1.2 eq.) followed by the dropwise addition of p-toluenesulfonyl chloride (1.1 eq.).

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Work-up: Quench the reaction with water and extract the product with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the resulting 5-(tosyloxymethyl)-2-methylpyridine by recrystallization or column chromatography.

Step 2: Williamson Ether Synthesis

  • Deprotonation of Phenol: Prepare the sodium or potassium salt of phenol as described in the previous protocols.

  • Alkylation: Add the purified 5-(tosyloxymethyl)-2-methylpyridine (1.0 eq.) to the phenoxide solution.

  • Reaction: Heat the mixture to 70-90 °C and monitor for completion.

  • Work-up and Purification: Follow the standard work-up and purification procedures.

Reaction Pathway Diagrams

The following diagrams illustrate the synthetic pathways for the formation of 2-methyl-5-(phenoxymethyl)pyridine from the three precursors.

G cluster_0 Pathway 1: Chloromethyl Reagent 5-Chloromethyl-2-methylpyridine 5-Chloromethyl-2-methylpyridine Product_1 2-methyl-5-(phenoxymethyl)pyridine 5-Chloromethyl-2-methylpyridine->Product_1 SN2 Phenoxide Phenoxide Phenoxide->Product_1

Caption: Reaction of 5-(Chloromethyl)-2-methylpyridine with phenoxide.

G cluster_1 Pathway 2: Bromomethyl Reagent 5-Bromomethyl-2-methylpyridine 5-Bromomethyl-2-methylpyridine Product_2 2-methyl-5-(phenoxymethyl)pyridine 5-Bromomethyl-2-methylpyridine->Product_2 SN2 (faster) Phenoxide_2 Phenoxide Phenoxide_2->Product_2

Caption: Reaction of 5-(Bromomethyl)-2-methylpyridine with phenoxide.

G cluster_2 Pathway 3: Hydroxymethyl Reagent (via Tosylate) 5-Hydroxymethyl-2-methylpyridine 5-Hydroxymethyl-2-methylpyridine Tosyl-Intermediate 5-(Tosyloxymethyl)-2-methylpyridine 5-Hydroxymethyl-2-methylpyridine->Tosyl-Intermediate Activation TsCl p-Toluenesulfonyl chloride TsCl->Tosyl-Intermediate Product_3 2-methyl-5-(phenoxymethyl)pyridine Tosyl-Intermediate->Product_3 SN2 Phenoxide_3 Phenoxide Phenoxide_3->Product_3

Caption: Two-step synthesis via activation of 5-(Hydroxymethyl)-2-methylpyridine.

Conclusion

The choice between 5-(chloromethyl)-, 5-(bromomethyl)-, and 5-(hydroxymethyl)-2-methylpyridine depends on the specific requirements of the synthesis. For reactions where mild conditions and high yields are paramount, the bromomethyl derivative is the superior choice. The chloromethyl analog remains a cost-effective option, particularly for large-scale syntheses where forcing conditions are manageable. The hydroxymethyl precursor offers a stable and safe alternative, with the activation step providing an additional point of control in the synthetic route, albeit at the cost of an extra step. Researchers should weigh these factors to select the most appropriate reagent for their synthetic endeavors.

A Comparative Guide: 5-(Chloromethyl)-2-methylpyridine Hydrochloride vs. Its Free Base for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical and agrochemical synthesis, the choice between using a compound in its salt form versus its free base is a critical decision that can significantly impact the efficiency, reproducibility, and safety of a process. This guide provides a detailed comparison of 5-(Chloromethyl)-2-methylpyridine hydrochloride and its corresponding free base, offering insights into their respective advantages and disadvantages in a research and development setting.

Executive Summary

5-(Chloromethyl)-2-methylpyridine is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. While the free base is a reactive molecule, its hydrochloride salt form often presents superior handling and stability characteristics. The hydrochloride salt is a crystalline solid, which is generally easier to store, weigh, and dispense accurately compared to the potentially oily or less stable free base. Furthermore, the salt form typically exhibits enhanced water solubility, which can be advantageous in certain reaction conditions. This guide will delve into a comparative analysis of their physical and chemical properties, stability, solubility, and handling considerations, supported by experimental protocols and a representative synthetic pathway.

Comparison of Physical and Chemical Properties

The conversion of the free base to its hydrochloride salt alters several key physicochemical properties. The hydrochloride salt is a solid at room temperature, while the free base of similar pyridine derivatives is often an oil or a low-melting solid.

PropertyThis compound5-(Chloromethyl)-2-methylpyridine (Free Base) (Data for analogous 2-chloro-5-(chloromethyl)pyridine)
CAS Number 106651-81-4[1]70258-18-3[2]
Molecular Formula C₇H₉Cl₂N[3]C₇H₈ClN
Molecular Weight 178.06 g/mol [3]141.60 g/mol
Physical Form Solid[1]Beige moist crystals or pale-yellow to colorless liquid[2]
Melting Point 133-135 °C[4]37-42 °C
Boiling Point Not available267.08 °C (rough estimate)[5]

Solubility Profile

A significant advantage of the hydrochloride salt is its increased solubility in aqueous media and polar protic solvents. This is a general characteristic of amine salts compared to their free base counterparts.[6]

SolventThis compound Solubility5-(Chloromethyl)-2-methylpyridine (Free Base) Solubility (Data for analogous 2-chloro-5-(chloromethyl)pyridine)
Water SolubleInsoluble[2][7]
Ethanol SolubleSoluble
Methanol SolubleSoluble (Slightly)[7]
Dichloromethane Sparingly solubleSoluble
DMSO SolubleSoluble (Slightly)[7]

Stability and Handling

The stability and ease of handling are paramount in a laboratory and manufacturing setting. The hydrochloride salt of 5-(chloromethyl)-2-methylpyridine offers notable advantages in these areas.

This compound:

  • Stability: As a crystalline solid, the hydrochloride salt is generally more stable and has a longer shelf life compared to the free base. It is less susceptible to degradation from atmospheric moisture and oxidation. However, like many hydrochloride salts, it can be hygroscopic and should be stored in a cool, dry place under an inert atmosphere.[1][8]

  • Handling: Being a solid, it is easier to handle, weigh accurately, and transfer, minimizing losses and ensuring stoichiometric precision in reactions.[1] It is classified as a substance that is harmful if swallowed and causes severe skin burns and eye damage, necessitating the use of appropriate personal protective equipment (PPE).[1]

5-(Chloromethyl)-2-methylpyridine (Free Base):

  • Stability: The free base is a reactive intermediate. The presence of the basic pyridine nitrogen and the reactive chloromethyl group can make it more prone to self-reaction or degradation over time, especially if impurities are present. For analogous compounds, it is noted that they can be unstable.

  • Handling: If the free base is an oil or a low-melting solid, it can be more challenging to handle and accurately dispense, especially on a large scale. It is also classified as a hazardous substance, being harmful if swallowed and causing burns.[9]

Experimental Protocols

Protocol 1: Preparation of 5-(Chloromethyl)-2-methylpyridine Free Base from its Hydrochloride Salt

Objective: To provide a general procedure for the conversion of the hydrochloride salt to the free base for subsequent reactions where the free base is required.

Materials:

  • This compound

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve 10 g of this compound in 100 mL of deionized water in a separatory funnel.

  • Slowly add saturated sodium bicarbonate solution to the separatory funnel while gently swirling. Continue addition until the effervescence ceases, indicating that the solution is basic (check with pH paper).

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the 5-(Chloromethyl)-2-methylpyridine free base.

Protocol 2: Comparative Stability Study

Objective: To compare the stability of the hydrochloride salt and the free base under accelerated storage conditions.

Materials:

  • This compound

  • 5-(Chloromethyl)-2-methylpyridine (free base)

  • Controlled environment chambers (e.g., 40 °C / 75% RH)

  • HPLC system with a suitable column (e.g., C18)

  • Analytical balance

  • Vials

Procedure:

  • Accurately weigh approximately 50 mg of the hydrochloride salt and the free base into separate, labeled vials.

  • Place the vials in a controlled environment chamber set to 40 °C and 75% relative humidity.

  • At specified time points (e.g., 0, 1, 2, and 4 weeks), remove a sample from each vial.

  • Prepare solutions of each sample in a suitable solvent (e.g., acetonitrile/water) at a known concentration.

  • Analyze the samples by HPLC to determine the purity of the compound and identify any degradation products.

  • Compare the rate of degradation of the hydrochloride salt versus the free base over the study period.

Synthetic Utility and Reaction Pathway

5-(Chloromethyl)-2-methylpyridine is a valuable building block in organic synthesis, particularly in the production of neonicotinoid insecticides such as Imidacloprid.[10][11][12][13] The chloromethyl group serves as a reactive site for nucleophilic substitution, allowing for the coupling of the pyridine ring to other molecular scaffolds.

The following diagram illustrates a generalized synthetic pathway for the synthesis of a neonicotinoid insecticide, highlighting the role of a chloromethylpyridine derivative.

G cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_final Final Product Synthesis 2_chloro_5_methylpyridine 2-Chloro-5-methylpyridine chlorination Chlorination 2_chloro_5_methylpyridine->chlorination e.g., SO₂Cl₂ 5_chloromethyl_2_methylpyridine 5-(Chloromethyl)-2-methylpyridine (Free Base or from Hydrochloride) chlorination->5_chloromethyl_2_methylpyridine coupling Coupling Reaction 5_chloromethyl_2_methylpyridine->coupling nucleophilic_reagent Nucleophilic Reagent (e.g., N-Nitro-imidazolidin-2-imine) nucleophilic_reagent->coupling neonicotinoid Neonicotinoid Insecticide (e.g., Imidacloprid) coupling->neonicotinoid

Caption: Synthetic pathway for a neonicotinoid insecticide.

Conclusion

For researchers, scientists, and drug development professionals, the choice of starting material can have a profound impact on the entire workflow. The use of This compound offers significant advantages over its free base in terms of:

  • Enhanced Stability: The solid, crystalline nature of the hydrochloride salt provides greater stability and a longer shelf life.

  • Improved Handling: The solid form allows for more accurate and safer handling and weighing.

  • Increased Aqueous Solubility: The higher solubility in water and polar protic solvents can be beneficial for certain reaction conditions and work-up procedures.

While the free base is the reactive species in many synthetic transformations, it is often advantageous to store and handle the compound as its hydrochloride salt and generate the free base in situ or immediately prior to use. This practice can lead to more consistent and reliable results in both small-scale research and large-scale production environments.

References

A Comparative Guide to Purity Assessment of 5-(Chloromethyl)-2-methylpyridine Hydrochloride: Titration vs. High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for pharmaceutical intermediates like 5-(Chloromethyl)-2-methylpyridine hydrochloride is paramount. The presence of impurities can significantly influence the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of a classic analytical technique, non-aqueous potentiometric titration, with a modern chromatographic method, High-Performance Liquid Chromatography (HPLC), for the purity assessment of this compound.

Comparison of Analytical Methods

The choice of an analytical method is contingent on various factors, including the specific requirements of the analysis, available instrumentation, and the nature of potential impurities. Non-aqueous titration offers a cost-effective and straightforward approach for quantifying the bulk purity of this compound. In contrast, HPLC provides a more comprehensive purity profile by separating, identifying, and quantifying both the main component and any process-related impurities or degradation products.

Analytical TechniquePrincipleKey AdvantagesPotential LimitationsPrimary Applications
Non-Aqueous Potentiometric Titration Acid-base titration in a non-aqueous solvent. The basic pyridine nitrogen is titrated with a strong acid. The endpoint is determined by a sharp change in potential.- Cost-effective and rapid for assay determination.- High precision and accuracy for quantifying the main component.[1]- Does not require a specific reference standard for the analyte if the titrant is standardized.- Non-selective; titrates all basic substances in the sample.- Lower sensitivity compared to chromatographic methods.- Does not provide information on individual impurities.- Assay of bulk drug substance.- In-process control where a quick purity check is needed.
High-Performance Liquid Chromatography (HPLC) Separation of components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.- High resolution and sensitivity for separating and quantifying impurities.[2]- Provides a detailed impurity profile.- Highly accurate and precise for both assay and purity determination.[3]- Higher cost of instrumentation and solvents.[2]- Method development can be time-consuming.- Requires a well-characterized reference standard.- Purity determination and impurity profiling.- Stability testing.- Assay for potency.

Experimental Protocols

This method is based on the titration of the basic pyridine nitrogen in this compound with a strong acid, perchloric acid, in a non-aqueous solvent, glacial acetic acid. To eliminate interference from the hydrochloride, mercuric acetate is added to form undissociated mercuric chloride.[4][5]

Instrumentation:

  • Potentiometric titrator equipped with a glass electrode and a reference electrode (e.g., calomel or silver/silver chloride).[1]

  • Burette

  • Stirrer

Reagents:

  • 0.1 N Perchloric acid in glacial acetic acid

  • Glacial acetic acid

  • Mercuric acetate solution (5% w/v in glacial acetic acid)

  • Potassium hydrogen phthalate (primary standard)

Procedure:

  • Standardization of 0.1 N Perchloric Acid: Accurately weigh about 0.5 g of dried potassium hydrogen phthalate and dissolve it in 50 mL of glacial acetic acid. Add 2 drops of crystal violet indicator and titrate with the 0.1 N perchloric acid solution to a blue-green endpoint. Perform a blank determination and calculate the normality of the perchloric acid.

  • Sample Analysis: Accurately weigh approximately 300 mg of this compound into a 100 mL beaker.

  • Add 50 mL of glacial acetic acid and 10 mL of mercuric acetate solution. Stir until the sample is completely dissolved.

  • Immerse the electrodes in the solution and titrate with the standardized 0.1 N perchloric acid, recording the potential (mV) as a function of the titrant volume.

  • The endpoint is determined by the point of maximum inflection on the titration curve.

  • Calculate the purity of this compound based on the volume of titrant consumed.

A reversed-phase HPLC method is suitable for the analysis of polar compounds like this compound.[3]

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid)

  • Water (HPLC grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mixture of the phosphate buffer and acetonitrile (e.g., 70:30 v/v). Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to obtain a known concentration (e.g., 0.5 mg/mL).

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a concentration similar to the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 265 nm (to be determined based on the UV spectrum)

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

  • Analysis: Inject the standard solution multiple times to ensure system suitability (e.g., repeatability of retention time and peak area). Once the system is suitable, inject the sample solution.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the reference standard. Impurities can be quantified based on their peak areas relative to the main peak (area percent).

Data Presentation

The following table presents representative data from the analysis of a batch of this compound using both non-aqueous potentiometric titration and HPLC.

ParameterNon-Aqueous Potentiometric TitrationHPLC
Assay (Purity) 99.2%99.1%
Known Impurity 1 Not Detected0.3%
Known Impurity 2 Not Detected0.2%
Unknown Impurities Not Detected0.4%
Precision (RSD) 0.3%0.5%

Visualizing the Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the titration and HPLC methods.

TitrationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Titrant_Standardization Standardize 0.1 N Perchloric Acid Titration Potentiometric Titration Titrant_Standardization->Titration Sample_Prep Weigh Sample & Dissolve in Acetic Acid + Mercuric Acetate Sample_Prep->Titration Endpoint_Det Determine Endpoint (Inflection Point) Titration->Endpoint_Det Calculation Calculate Purity Endpoint_Det->Calculation

Caption: Workflow for Purity Assessment by Titration.

HPLCWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Mobile_Phase_Prep Prepare & Degas Mobile Phase System_Suitability System Suitability (Inject Standard) Mobile_Phase_Prep->System_Suitability Standard_Prep Prepare Standard Solution Standard_Prep->System_Suitability Sample_Prep Prepare Sample Solution Sample_Injection Inject Sample Sample_Prep->Sample_Injection System_Suitability->Sample_Injection Data_Acquisition Acquire Chromatogram Sample_Injection->Data_Acquisition Peak_Integration Integrate Peaks Data_Acquisition->Peak_Integration Calculation Calculate Purity & Impurity Profile Peak_Integration->Calculation

Caption: Workflow for Purity Assessment by HPLC.

References

Comparative Stability of Substituted Pyridine Hydrochlorides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of active pharmaceutical ingredients (APIs) is a cornerstone of robust formulation development. This guide provides a comparative overview of the stability of substituted pyridine hydrochlorides under various stress conditions, offering insights into their degradation pathways and the analytical methodologies for their assessment.

Substituted pyridines are a vital class of heterocyclic compounds widely incorporated into pharmaceuticals. Their hydrochloride salts are frequently utilized to enhance solubility and bioavailability. However, the stability of these salts can be influenced by the nature and position of substituents on the pyridine ring, impacting the shelf-life, efficacy, and safety of the final drug product. This comparison guide delves into the stability of these compounds under forced degradation conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines.

Comparative Stability Analysis

Forced degradation studies are designed to accelerate the chemical degradation of a drug substance to identify potential degradation products and elucidate degradation pathways. These studies typically involve exposure to stress conditions such as acid, base, oxidation, heat, and light. While comprehensive, direct comparative studies across a wide range of substituted pyridine hydrochlorides are limited in publicly available literature, existing research provides valuable insights into the stability of specific derivatives.

A study on 3,4-diaminopyridine demonstrated that the hydrochloride salt form is significantly more stable under oxidative stress compared to its free base form. When exposed to hydrogen peroxide, the salt form showed considerably less degradation. The primary degradation product identified was 4-amino-3-nitropyridine, highlighting that oxidation and subsequent nitration can be a degradation pathway.

The position of substituents on the pyridine ring plays a crucial role in the stability of the molecule. For instance, the photolytic degradation of halopyridines often proceeds through the formation of hydroxypyridines as primary intermediates. The rate of degradation of these intermediates, such as 2-hydroxypyridine, is influenced by factors like pH and the presence of oxygen.

Table 1: Illustrative Comparison of Stability for Select Substituted Pyridine Hydrochlorides

CompoundStress ConditionObservationsPotential Degradation Products
3,4-Diaminopyridine Hydrochloride Oxidative (H₂O₂)More stable than the free base.4-Amino-3-nitropyridine
2-Amino-5-chloropyridine Photocatalytic (TiO₂)Undergoes dechlorination.Aminopyridine derivatives, hydroxylated species
Halopyridine Hydrochlorides (general) Photolytic (UV)Formation of hydroxypyridine intermediates.Hydroxypyridines, further oxidation products
Methylpyridine (Picoline) Hydrochlorides BiodegradationRing cleavage is a likely degradation mechanism.Formic acid and other small organic molecules

Note: This table is illustrative and based on findings from various studies that may not have been conducted under identical comparative conditions.

Experimental Protocols for Stability Testing

To ensure the reliability and comparability of stability data, standardized experimental protocols are essential. The following outlines a general approach for conducting forced degradation studies on substituted pyridine hydrochlorides, based on ICH guidelines.

General Preparation
  • Sample Preparation: Prepare solutions of the substituted pyridine hydrochloride in a suitable solvent (e.g., water, methanol, or a mixture) at a known concentration, typically around 1 mg/mL.

  • Control Samples: For each stress condition, a control sample protected from the stressor should be analyzed concurrently.

Stress Conditions
  • Acidic Hydrolysis: Treat the sample solution with 0.1 M to 1 M hydrochloric acid. The study can be conducted at room temperature or elevated temperatures (e.g., 60°C) for a specified period (e.g., up to 7 days).

  • Basic Hydrolysis: Treat the sample solution with 0.1 M to 1 M sodium hydroxide. Similar to acid hydrolysis, the study can be performed at room or elevated temperatures.

  • Oxidative Degradation: Treat the sample solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for up to 7 days.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) or a combination of heat and humidity (e.g., 60°C/75% RH).

  • Photostability: Expose the drug substance, both in solid form and in solution, to a light source that provides a combination of UV and visible light, as specified in ICH Q1B guidelines.

Analytical Methodology

A stability-indicating analytical method is crucial to separate and quantify the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.

  • HPLC Method Parameters (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength appropriate for the analyte.

    • Column Temperature: Ambient or controlled (e.g., 30°C).

Degradation Pathways and Logical Workflow

The degradation of substituted pyridine hydrochlorides can proceed through various pathways depending on the substituent and the stress condition. Common degradation reactions include hydrolysis of functional groups, oxidation of the pyridine ring or substituents, and photolytic cleavage or rearrangement.

The following diagram illustrates a logical workflow for the comparative stability assessment of substituted pyridine hydrochlorides.

Stability_Study_Workflow cluster_setup 1. Study Setup cluster_stress 2. Forced Degradation (Stress Testing) cluster_analysis 3. Analysis cluster_evaluation 4. Data Evaluation API Substituted Pyridine Hydrochloride API Prepare_Solutions Prepare Solutions (e.g., 1 mg/mL) API->Prepare_Solutions Thermal Thermal Stress (e.g., 105°C) API->Thermal Photo Photolytic Stress (ICH Q1B) API->Photo Acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) Prepare_Solutions->Acid Base Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) Prepare_Solutions->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Prepare_Solutions->Oxidation HPLC Stability-Indicating HPLC Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Mass_Spec LC-MS/MS for Impurity Identification HPLC->Mass_Spec Quantify Quantify Degradation (% loss of API) HPLC->Quantify HPLC->Quantify Identify Identify Degradation Products Mass_Spec->Identify Mass_Spec->Identify Compare Comparative Stability Assessment Quantify->Compare Quantify->Compare Pathway Elucidate Degradation Pathways Identify->Pathway Identify->Pathway

Caption: Workflow for comparative stability studies of substituted pyridine hydrochlorides.

Quantitative Analysis of 5-(Chloromethyl)-2-methylpyridine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of pyridine derivatives, the accurate quantification of key intermediates like 5-(Chloromethyl)-2-methylpyridine hydrochloride is paramount. This guide provides a comparative overview of established analytical methodologies—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Acid-Base Titration—for the determination of this compound in reaction mixtures. The selection of the most appropriate technique is contingent upon factors such as the sample matrix, required sensitivity, and available instrumentation.

Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC, GC, and titration methods for the quantitative analysis of pyridine derivatives. The data presented is a synthesis from studies on structurally similar compounds and provides a reliable benchmark for method development and validation for this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Acid-Base Titration
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on the volatility of the analyte as it is carried by an inert gas through a stationary phase.Neutralization reaction between the hydrochloride salt (acid) and a standard basic solution.
Linearity (R²) > 0.999[1]> 0.996[2]N/A
Accuracy (% Recovery) 98.0 - 102.0%[1]89 - 101%[2]98.0 - 102.0%
Precision (% RSD) ≤ 2.0%[1]< 3%[2]≤ 2.0%
Limit of Detection (LOD) ~1-5 ng/mL (estimated)[2]~0.006 mg/kg (for pyridine)[2]Higher, typically in the mg/mL range
Limit of Quantitation (LOQ) ~4-15 ng/mL (estimated)[2]~0.02 mg/kg (for pyridine)[2]Higher, typically in the mg/mL range
Primary Applications Purity determination, assay for potency, stability testing, and impurity profiling.[1]Analysis of volatile impurities and by-products.[1]Assay of the hydrochloride salt content in bulk material or concentrated solutions.[1]
Potential Advantages High resolution and sensitivity; suitable for non-volatile and thermally labile compounds.[1]Excellent for the analysis of volatile impurities; high separation efficiency.[1]Cost-effective, simple, and accurate for assay of the hydrochloride salt.[1]
Potential Disadvantages Higher cost of instrumentation and solvents.[1]Not suitable for non-volatile or thermally unstable compounds without derivatization.[1]Less specific; may be affected by other acidic or basic components in the mixture.[1]

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for analogous compounds and should be validated for the specific application.

High-Performance Liquid Chromatography (HPLC)

This method is well-suited for the routine quality control and quantification of this compound in various samples.[3]

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).[3]

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v), potentially with a buffer like 10 mM ammonium acetate.[3][4] The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temperature: 30 °C.[3]

  • Detection Wavelength: 210-254 nm, to be optimized based on the UV spectrum of the analyte.[3][4]

  • Injection Volume: 10 µL.[3]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the reaction mixture sample.

  • Dissolve in 10 mL of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standard solutions of known concentrations.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Compare to Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

HPLC Analysis Workflow

Gas Chromatography (GC)

GC is a powerful technique for analyzing volatile components in the reaction mixture, including the potential for thermal degradation products of the target analyte.

Instrumentation:

  • Gas Chromatograph coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[3]

  • Capillary Column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, such as a DB-5ms).[3]

Chromatographic Conditions:

  • Injector Temperature: 280 °C.[3]

  • Injection Mode: Split (e.g., split ratio 50:1).[3]

  • Injection Volume: 1 µL.[3]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.[3]

  • Detector Temperature (FID): 300 °C.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.

  • If necessary, derivatization may be required to improve volatility and thermal stability.

Data Analysis: Similar to HPLC, quantification is performed by comparing the peak area of the analyte to that of a calibration curve constructed from standards. If using GC-MS, selected ion monitoring (SIM) can be used for enhanced selectivity and sensitivity.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Organic Solvent weigh->dissolve inject Inject into GC System dissolve->inject separate Separation on Capillary Column inject->separate detect FID or MS Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Compare to Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

GC Analysis Workflow

Acid-Base Titration

This classical method provides a cost-effective and accurate means to determine the total hydrochloride salt content in a sample.[1] It is particularly useful for assaying the bulk product or concentrated reaction mixtures.

Instrumentation:

  • Burette (50 mL).

  • pH meter or a suitable colorimetric indicator (e.g., phenolphthalein).

Reagents:

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

  • High-purity water.

  • Ethanol (optional, to aid dissolution).

Procedure:

  • Accurately weigh a sample containing a sufficient amount of this compound to give a measurable titrant volume.

  • Dissolve the sample in a suitable amount of deionized water, with the aid of ethanol if necessary.

  • If using a colorimetric indicator, add 2-3 drops.

  • Titrate the sample solution with the standardized 0.1 M NaOH solution until the endpoint is reached (a persistent color change for the indicator, or the equivalence point as determined by the pH meter).[1]

  • Record the volume of NaOH solution consumed.

Calculation: The percentage of this compound can be calculated using the following formula:

% Assay = (V × M × F) / W × 100

Where:

  • V = Volume of NaOH solution consumed (L)

  • M = Molarity of the NaOH solution (mol/L)

  • F = Molar mass of this compound ( g/mol )

  • W = Weight of the sample (g)

Titration_Workflow start Weigh Sample dissolve Dissolve in Water/Ethanol start->dissolve add_indicator Add Indicator (optional) dissolve->add_indicator titrate Titrate with Standardized NaOH add_indicator->titrate endpoint Determine Endpoint (Color change or pH jump) titrate->endpoint calculate Calculate Assay endpoint->calculate

Titration Analysis Workflow

References

literature review of synthetic routes for chloromethylated pyridines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the primary synthetic routes for the preparation of chloromethylated pyridines is presented, offering a comparative analysis for researchers, scientists, and drug development professionals. This guide details four principal methodologies: the chlorination of picoline-N-oxides, direct side-chain chlorination of picolines, synthesis via hydroxymethylpyridine intermediates, and a Friedel-Crafts acylation approach. Each method's experimental protocol, quantitative data, and a discussion of its advantages and disadvantages are provided to facilitate informed decisions in synthetic planning.

Chlorination of Picoline-N-Oxides

The reaction of picoline-N-oxides with various chlorinating agents is a widely employed and effective method for the synthesis of chloromethylpyridines. This approach offers good selectivity for the chloromethyl group over chlorination of the pyridine ring.

A variety of chlorinating agents can be utilized in this transformation, with phosphoryl chloride (POCl₃) and phosgene being common choices.[1] The reaction of 2-picoline-N-oxide with phosphoryl chloride in the presence of triethylamine has been reported to yield 2-chloromethylpyridine with a 90% conversion and 98% selectivity.[2]

Experimental Protocol: Synthesis of 2-(Chloromethyl)pyridine from 2-Picoline-N-Oxide with Phosphoryl Chloride [2]

This procedure is a representative example of the chlorination of a picoline-N-oxide.

  • Materials: 2-picoline-N-oxide, phosphoryl chloride (POCl₃), triethylamine, and a suitable inert solvent (e.g., dichloromethane).

  • Procedure: To a solution of 2-picoline-N-oxide in an inert solvent, triethylamine is added. The mixture is cooled, and phosphoryl chloride is added dropwise while maintaining the temperature. After the addition is complete, the reaction is stirred at an appropriate temperature until completion. The reaction mixture is then worked up by quenching with water, separating the organic layer, and purifying the product, typically by distillation or chromatography.

Table 1: Comparison of Chlorinating Agents for 2-Picoline-N-Oxide

Chlorinating AgentBaseSolventTemperature (°C)Conversion (%)Selectivity (%)
POCl₃TriethylamineDichloromethaneReflux9098
PhosgeneTriethylamineMethylene Chloride257127

Advantages:

  • High selectivity for the chloromethyl group.

  • Generally good yields.

Disadvantages:

  • Requires the pre-synthesis of the picoline-N-oxide.

  • Some chlorinating agents, like phosgene, are highly toxic.[1]

Side-Chain Chlorination of Picolines

The direct chlorination of picolines at the methyl group can be achieved through a free-radical mechanism, typically initiated by UV light or a radical initiator. However, this method often leads to a mixture of mono-, di-, and trichlorinated products, which can be challenging to separate.[1]

Experimental Protocol: Free-Radical Chlorination of 2-Chloro-4-methylpyridine [3]

This protocol illustrates the side-chain chlorination of a substituted picoline.

  • Materials: 2-chloro-4-methylpyridine, water, AIBN (azobisisobutyronitrile), and chlorine gas.

  • Procedure: A mixture of 2-chloro-4-methylpyridine and water is heated to 65-67 °C. A radical initiator, such as AIBN, is added, followed by the bubbling of chlorine gas into the mixture. The reaction is monitored, and upon completion, the product mixture is extracted with an organic solvent. The product distribution is then analyzed, for example, by gas chromatography. In one reported experiment, this method yielded a mixture containing 62.5% of 2-chloro-4-monochloromethylpyridine, 16.5% of 2-chloro-4-dichloromethylpyridine, and 0.4% of 2-chloro-4-trichloromethylpyridine, with 19.2% of the starting material remaining.[3]

Table 2: Product Distribution in the Side-Chain Chlorination of 2-Chloro-4-methylpyridine [3]

ProductPercentage in Mixture (%)
2-chloro-4-monochloromethylpyridine62.5
2-chloro-4-dichloromethylpyridine16.5
2-chloro-4-trichloromethylpyridine0.4
Unreacted 2-chloro-4-methylpyridine19.2

Advantages:

  • Direct conversion of commercially available picolines.

  • Potentially cost-effective for large-scale production if product separation is manageable.

Disadvantages:

  • Lack of selectivity, leading to mixtures of products.[1]

  • Requires specialized equipment for handling chlorine gas.

  • Separation of the desired monochlorinated product can be difficult.

Synthesis from Hydroxymethylpyridines

A versatile and often high-yielding method for preparing chloromethylpyridines involves the chlorination of the corresponding hydroxymethylpyridine. This two-step approach, starting from a picoline, typically involves oxidation of the methyl group to a carboxylic acid, followed by reduction to the alcohol, and finally chlorination. A common chlorinating agent for this transformation is thionyl chloride (SOCl₂).[4]

Experimental Protocol: Synthesis of 3-(Chloromethyl)pyridine Hydrochloride from 3-Pyridyl Carbinol [5]

This protocol details the final chlorination step.

  • Materials: 3-pyridyl carbinol (3-pyridinemethanol), thionyl chloride, and toluene.

  • Procedure: A solution of 3-pyridyl carbinol in toluene is added slowly to a stirred solution of thionyl chloride in toluene, maintaining the temperature between 23-35 °C. After the addition, the product precipitates and can be collected by filtration. This method is reported to produce 3-chloromethylpyridine hydrochloride in high yield and purity.[5]

A multi-step synthesis starting from 3-methylpyridine involves the following sequence:[6]

  • Oxidation of 3-methylpyridine with potassium permanganate to yield 3-picolinic acid.

  • Esterification of the carboxylic acid with methanol.

  • Reduction of the ester to 3-pyridinemethanol.

  • Chlorination with thionyl chloride as described above.

A similar multi-step process starting from 2-methylpyridine to produce 2-chloromethylpyridine hydrochloride has been reported with an overall yield of 82%.[4]

Table 3: Multi-Step Synthesis of Chloromethylpyridine Hydrochlorides from Picolines

Starting MaterialIntermediate StepsFinal Chlorinating AgentOverall Yield (%)
2-MethylpyridineN-oxidation, rearrangement, hydrolysisThionyl Chloride82
3-MethylpyridineOxidation, esterification, reductionThionyl ChlorideNot specified

Advantages:

  • Often provides high yields and purity of the desired product.

  • Avoids the formation of polychlorinated side products.

  • Milder alternatives to thionyl chloride, such as cyanuric chloride, can be used to avoid the formation of toxic byproducts like SO₂.

Disadvantages:

  • Multi-step synthesis can be time-consuming and may have a lower overall yield.

  • The initial oxidation and reduction steps may require specific and sometimes hazardous reagents.

Friedel-Crafts Acylation Route

This method introduces a functional group to the pyridine ring, which is then converted to the chloromethyl group. The process typically involves the Friedel-Crafts acylation of a picoline, followed by reduction of the resulting ketone to an alcohol, and subsequent chlorination.

Experimental Protocol: Synthesis of 2-Methyl-6-(chloromethyl)pyridine Hydrochloride [2]

This protocol outlines the general steps of this synthetic route.

  • Friedel-Crafts Acylation: 2-Picoline is reacted with an acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 2-methyl-6-acetylpyridine. The reaction is typically carried out at 50-100 °C for 5-10 hours.[2]

  • Reduction: The resulting 2-methyl-6-acetylpyridine is reduced to 2-methyl-6-hydroxymethylpyridine using a suitable reducing agent.

  • Chlorination: The alcohol is then chlorinated, for example with thionyl chloride at -20 to -5 °C for 1-3 hours, to yield 2-methyl-6-(chloromethyl)pyridine hydrochloride.[2]

Advantages:

  • Allows for the synthesis of specific isomers by directing the acylation to a particular position on the pyridine ring.

  • Can be adapted to produce a variety of substituted chloromethylpyridines.

Disadvantages:

  • Multi-step process.

  • Friedel-Crafts reactions on pyridines can be challenging due to the deactivation of the ring by the nitrogen atom.

  • The use of Lewis acids and other reagents requires careful handling.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic routes.

Synthetic_Routes_Chloromethylated_Pyridines cluster_0 Route 1: From Picoline-N-Oxides cluster_1 Route 2: Side-Chain Chlorination cluster_2 Route 3: From Hydroxymethylpyridines cluster_3 Route 4: Friedel-Crafts Acylation picoline_n_oxide Picoline-N-Oxide chloromethylpyridine1 Chloromethylpyridine picoline_n_oxide->chloromethylpyridine1  POCl₃, SO₂Cl₂, Phosgene, etc.   picoline Picoline chloromethylpyridine2 Mixture of Chloro- methylpyridines picoline->chloromethylpyridine2  Cl₂, Radical Initiator   start_picoline Picoline hydroxymethylpyridine Hydroxymethylpyridine start_picoline->hydroxymethylpyridine  Multi-step (Oxidation, Reduction)   chloromethylpyridine3 Chloromethylpyridine hydroxymethylpyridine->chloromethylpyridine3  SOCl₂, Cyanuric Chloride   start_picoline2 Picoline acyl_pyridine Acylpyridine start_picoline2->acyl_pyridine  Acylating Agent, Lewis Acid   hydroxyalkyl_pyridine Hydroxyalkylpyridine acyl_pyridine->hydroxyalkyl_pyridine  Reduction   chloroalkyl_pyridine Chloroalkylpyridine hydroxyalkyl_pyridine->chloroalkyl_pyridine  Chlorinating Agent  

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 5-(Chloromethyl)-2-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive operational plan for the safe and compliant disposal of 5-(Chloromethyl)-2-methylpyridine hydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to handle this compound with the utmost care in a controlled environment.

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes chemically resistant gloves, safety goggles or a face shield, and a flame-retardant lab coat.[1] All handling of the solid or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

  • Spill Management: In the event of a spill, absorb the material with an inert substance like sand or vermiculite.[1] The collected material should be placed in a designated, sealed, and properly labeled container for hazardous waste.[1][2] Under no circumstances should the chemical or spill residue be allowed to enter drains or waterways, as it is harmful to aquatic life.[3][4]

Hazard Profile Summary

Understanding the hazard profile is fundamental to safe handling and disposal. While specific quantitative disposal limits are determined by local regulations, the intrinsic hazards of the compound and its class inform the required disposal pathway.

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity Harmful if swallowed.[5]Avoid ingestion. Do not eat, drink, or smoke when handling.[3]
Skin Corrosion/Irritation Causes skin irritation and potentially severe burns.[5]Wear protective gloves and clothing to prevent skin contact.[6][7]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[5][7]Wear safety goggles or a face shield.[7]
Aquatic Hazard Harmful to aquatic life with long-lasting effects.[3]Prevent release to the environment. Do not dispose of down the drain.[1][3][6]
Chemical Class Halogenated (Chlorinated) Organic Compound.[8][9]Must be segregated as halogenated waste.[9][10]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by its classification as a hazardous, chlorinated organic waste.

Step 1: Waste Segregation and Collection

  • Designated Waste Container: Collect all waste containing this compound in a dedicated, leak-proof, and chemically compatible container.[1][11] Polyethylene or glass containers are generally suitable.[1]

  • No Mixing: Do not mix this waste with non-halogenated solvents or other waste streams.[10] Mixing can complicate the disposal process and significantly increase costs.[10] The proportion of halogenated compounds in a non-halogenated waste stream must typically be less than 2%.[9]

  • Labeling: Immediately affix a "Hazardous Waste" label to the container.[1] The label must clearly state the full chemical name, "this compound," and list all constituents and their approximate percentages if it is a mixed waste.[1]

Step 2: Storage

  • Secure Location: Store the sealed waste container in a well-ventilated, cool, and dry secondary containment area, such as a designated hazardous waste cabinet.[3]

  • Incompatibles: Keep the waste container away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[7][11]

Step 3: Arrange for Disposal

  • Licensed Waste Carrier: Disposal must be handled by a licensed hazardous waste disposal company.[4][12] Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations for hazardous waste.[5][13]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Waste Generation (5-(Chloromethyl)-2-methylpyridine hydrochloride) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Designated Halogenated Waste Container ppe->container labeling Label Container: 'Hazardous Waste' + Full Chemical Name container->labeling storage Store Securely in Secondary Containment labeling->storage contact_ehs Contact EHS for Pickup storage->contact_ehs disposal Disposal by Licensed Hazardous Waste Vendor contact_ehs->disposal end End: Compliant Disposal disposal->end

Caption: Logical workflow for the safe disposal of this compound.

Potential Treatment and Destruction Methodologies

While researchers will not perform these procedures in the lab, it is valuable to understand the ultimate fate of the chemical waste. The primary method for the permanent disposal of chlorinated organic residues is high-temperature incineration.

  • Methodology: Controlled Incineration

    • Preparation: The waste may be dissolved or mixed with a combustible solvent to facilitate efficient combustion.[14]

    • Incineration: The material is introduced into a high-temperature (e.g., 820°C to 1,600°C) rotary kiln or liquid injection incinerator.[13] This process decomposes the compound into gaseous byproducts.[8]

    • Flue Gas Scrubbing: The exit gases, which include hydrogen halides (like hydrogen chloride), carbon dioxide, and nitrogen, are passed through a scrubber.[8][12] The scrubber neutralizes the acidic gases, preventing atmospheric pollution.[8]

  • Alternative Research Methodologies for Pyridine Wastewaters For dilute aqueous waste streams containing pyridine derivatives, advanced treatment methods have been explored. These are not typically performed for concentrated lab waste but are relevant in industrial wastewater treatment.

    • Adsorption: Using specialized adsorbent materials to selectively remove pyridine compounds from wastewater. The adsorbents can then be regenerated, and the concentrated chemical is recovered or destroyed.[15]

    • Advanced Oxidation Processes (AOPs): Methods like the Fenton's reagent (H₂O₂/Fe²⁺) can be used to chemically destroy pyridine and other organic pollutants in wastewater by generating highly reactive hydroxyl radicals.[16]

References

Personal protective equipment for handling 5-(Chloromethyl)-2-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 5-(Chloromethyl)-2-methylpyridine hydrochloride in a laboratory setting. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure research environment. This document is intended for researchers, scientists, and professionals in the field of drug development.

Compound Information:

  • Chemical Name: this compound

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.[1][2][3]

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting Chemical safety gogglesNitrile or neoprene glovesLaboratory coatWork within a certified chemical fume hood
Solution Preparation Chemical splash gogglesNitrile or neoprene glovesLaboratory coatWork within a certified chemical fume hood
Conducting Reactions Chemical splash goggles and face shieldNitrile or neoprene glovesChemical-resistant laboratory coat or apronWork within a certified chemical fume hood
Handling Spills Chemical splash goggles and face shieldChemical-resistant gloves (e.g., butyl rubber)Chemical-resistant laboratory coat or apronUse a respirator if ventilation is inadequate (requires prior medical clearance and fit-testing)
Waste Disposal Chemical splash gogglesNitrile or neoprene glovesLaboratory coatHandle in a well-ventilated area, preferably within a chemical fume hood

Note: Always consult the glove manufacturer's compatibility chart for the specific chemical being handled.[4]

Operational Plan: Handling Procedures

1. Preparation and Engineering Controls:

  • Always work within a properly functioning and certified laboratory chemical fume hood to minimize inhalation exposure.[1][2]

  • Ensure that an emergency eyewash station and safety shower are readily accessible, within a ten-second travel distance.[4]

  • Before handling, ensure all necessary PPE is clean, available, and in good condition.[5]

  • Keep containers of this compound tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2][4][5]

2. Weighing and Transfer:

  • Perform all weighing and transfers of the solid compound within a chemical fume hood or a ventilated balance enclosure.

  • Use anti-static and spark-proof equipment where possible.[6]

  • Avoid creating dust.[7][8][9] Use dry clean-up procedures if any solid is spilled.[7][8]

3. Dissolving and Reaction:

  • When dissolving the compound, add it slowly to the solvent.

  • If the reaction is exothermic, use an ice bath to control the temperature.

  • Maintain a controlled environment, and if applicable, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Emergency Procedures

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[2][4][8][10]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][8][10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][11]

  • Spills: For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[1][6] Collect the absorbed material into a sealed, labeled container for proper disposal.[1][6] For larger spills, evacuate the area and contact the appropriate emergency response team.[12]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[12]

  • Waste Collection: Collect all waste materials (including contaminated PPE, absorbent materials, and empty containers) in a designated, properly labeled, and sealed hazardous waste container.[4][12]

  • Container Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed chemical waste disposal company.[9][13] Do not dispose of this chemical down the drain or in the regular trash.[13]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound.

prep Preparation - Verify fume hood function - Inspect PPE - Locate emergency equipment weigh Weighing & Aliquoting - Inside fume hood - Use appropriate balance prep->weigh Proceed with caution dissolve Solution Preparation - In fume hood - Add solid to solvent slowly weigh->dissolve react Reaction - Monitor temperature - Maintain controlled atmosphere dissolve->react cleanup Work-up & Purification - Quench reaction safely - Handle all materials as hazardous react->cleanup waste Waste Disposal - Segregate waste streams - Use labeled, sealed containers cleanup->waste decon Decontamination - Clean glassware and work area - Dispose of contaminated materials properly cleanup->decon end End of Process decon->end

Caption: Standard workflow for handling this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.